Product packaging for Imidazoleacetic acid riboside(Cat. No.:CAS No. 29605-99-0)

Imidazoleacetic acid riboside

货号: B1206207
CAS 编号: 29605-99-0
分子量: 258.23 g/mol
InChI 键: AHPWEWASPTZMEK-PEBGCTIMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(1-Ribosylimidazole)-4-acetate is a 1-ribosylimidazole.
Imidazoleacetic acid riboside has been reported in Caenorhabditis elegans with data available.
metabolite of imidazole acetic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O6 B1206207 Imidazoleacetic acid riboside CAS No. 29605-99-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c13-3-6-8(16)9(17)10(18-6)12-2-5(11-4-12)1-7(14)15/h2,4,6,8-10,13,16-17H,1,3H2,(H,14,15)/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPWEWASPTZMEK-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183789
Record name Ribosylimidazole acetic acid
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Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Imidazoleacetic acid riboside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29605-99-0
Record name Imidazoleacetic acid riboside
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URL https://commonchemistry.cas.org/detail?cas_rn=29605-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribosylimidazole acetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribosylimidazole acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazoleacetic acid riboside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biological Synthesis of Imidazoleacetic Acid Riboside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the biological synthesis of Imidazoleacetic acid riboside. A critical point of clarification is the common abbreviation "IAA," which refers to both Imidazole-4-acetic acid and the extensively studied plant hormone Indole-3-acetic acid. Given the detailed nature of the inquiry, this document addresses the biosynthesis of both compounds to ensure comprehensive coverage.

The biological synthesis of this compound is a conjugative process in mammals, starting from Imidazole-4-acetic acid. This precursor is primarily derived from the amino acid histidine or the biogenic amine histamine. The riboside is formed through an intermediate ribotide, a process that is crucial in certain physiological contexts, including neurotransmission.

In contrast, the biosynthesis of Indole-3-acetic acid in plants is a well-elucidated, multi-step enzymatic process vital for plant growth and development. Several pathways, both tryptophan-dependent and independent, have been identified and are the subject of extensive research for applications in agriculture and biotechnology.

This guide presents detailed biosynthetic pathways, experimental protocols, and quantitative data for both molecules, with a significant focus on Indole-3-acetic acid to meet the in-depth requirements of the intended audience.

Part 1: Biological Synthesis of this compound

This compound is a metabolite of Imidazole-4-acetic acid (IAA) found in mammals.[1][2] Its synthesis is a two-step process involving the formation of a ribotide intermediate.

Biosynthetic Pathway

The synthesis of this compound begins with the formation of its precursor, Imidazole-4-acetic acid.

Step 1: Formation of Imidazole-4-acetic acid (IAA)

There are two primary pathways for the synthesis of Imidazole-4-acetic acid:

  • From Histidine: L-histidine is converted to imidazole-4-pyruvic acid by the enzyme histidine aminotransferase (also known as histidine-2-oxoglutarate aminotransferase).[3][4] Imidazole-4-pyruvic acid is then decarboxylated to form Imidazole-4-acetic acid.

  • From Histamine: Histamine is oxidized by the enzyme diamine oxidase (DAO) to form imidazole-4-acetaldehyde.[5][6][7] This intermediate is then further oxidized to Imidazole-4-acetic acid by an aldehyde dehydrogenase.

Step 2: Formation of this compound

Imidazole-4-acetic acid is conjugated with 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) in an ATP-dependent reaction to produce Imidazole-4-acetic acid ribotide.[1] This ribotide is subsequently dephosphorylated by phosphatases or 5'-nucleotidases to yield this compound.[1]

Signaling Pathway and Logical Relationship

Imidazoleacetic_acid_riboside_synthesis cluster_precursor Precursor Synthesis cluster_riboside Riboside Formation Histidine L-Histidine IPA Imidazole-4-pyruvic acid Histidine->IPA Histidine Aminotransferase Histamine Histamine IAAld Imidazole-4-acetaldehyde Histamine->IAAld Diamine Oxidase (DAO) IAA Imidazole-4-acetic acid IPA->IAA Decarboxylation IAAld->IAA Aldehyde Dehydrogenase IAARt Imidazoleacetic acid ribotide IAA->IAARt Conjugation PRPP PRPP PRPP->IAARt ATP ATP ATP->IAARt IAARs This compound IAARt->IAARs Dephosphorylation (Phosphatases/5'-Nucleotidases)

Biosynthesis of this compound.
Experimental Protocols

Protocol 1: Biocatalytic Synthesis of Imidazole-4-acetic acid from L-Histidine

This protocol describes a whole-cell biocatalytic method for the synthesis of Imidazole-4-acetic acid.[8][9][10]

  • Biocatalyst Preparation:

    • Express membrane-bound L-amino acid deaminase (mL-AAD) from Proteus vulgaris in an E. coli host.

    • Cultivate the recombinant E. coli and harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

  • Conversion of L-Histidine to Imidazole-4-pyruvic acid (IPA):

    • Resuspend the prepared E. coli cells in a reaction buffer containing L-histidine.

    • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with shaking.

    • Monitor the conversion of L-histidine to IPA using HPLC.

  • Decarboxylation of IPA to Imidazole-4-acetic acid:

    • After the complete conversion of L-histidine, add hydrogen peroxide (H₂O₂) to the reaction mixture.

    • Incubate until the decarboxylation of IPA to Imidazole-4-acetic acid is complete, as monitored by HPLC.

  • Purification:

    • Separate the product from the biocatalyst and other reaction components using centrifugation and subsequent purification techniques like column chromatography.

Quantitative Data
PrecursorBiocatalystProductYieldReference
50 mM L-HistidineE. coli expressing mL-AAD from P. vulgaris34.97 mM Imidazole-4-acetic acid69.9%[8]

Part 2: Biological Synthesis of Indole-3-Acetic Acid (Plant Auxin)

Indole-3-acetic acid (IAA) is the most common and physiologically active auxin in plants, playing a crucial role in virtually every aspect of their growth and development.[11][12] Its biosynthesis is a complex process with multiple pathways.

Biosynthetic Pathways

The biosynthesis of Indole-3-acetic acid in plants can be broadly categorized into tryptophan-dependent and tryptophan-independent pathways.[13][14]

2.1.1 Tryptophan-Dependent Pathways

These pathways utilize the amino acid L-tryptophan as the precursor. Four major routes have been proposed[15]:

  • The Indole-3-Pyruvic Acid (IPyA) Pathway: This is considered the main pathway in plants.[11]

    • Step 1: Tryptophan is converted to indole-3-pyruvic acid by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of enzymes.[11][16]

    • Step 2: Indole-3-pyruvic acid is then converted to Indole-3-acetic acid by the YUCCA (YUC) family of flavin monooxygenases.[11][16]

  • The Tryptamine (B22526) (TAM) Pathway:

    • Tryptophan is decarboxylated to tryptamine by tryptophan decarboxylase (TDC) .[14]

    • Tryptamine is then oxidized to indole-3-acetaldehyde, which is subsequently converted to Indole-3-acetic acid.

  • The Indole-3-Acetamide (B105759) (IAM) Pathway:

    • Tryptophan is converted to indole-3-acetamide by tryptophan-2-monooxygenase .

    • Indole-3-acetamide is then hydrolyzed to Indole-3-acetic acid by an IAM hydrolase .

  • The Indole-3-Acetonitrile (B3204565) (IAN) Pathway:

    • Tryptophan is converted to indole-3-acetaldoxime and then to indole-3-acetonitrile.

    • A nitrilase enzyme then converts indole-3-acetonitrile to Indole-3-acetic acid.[17]

2.1.2 Tryptophan-Independent Pathway

Plants can also synthesize Indole-3-acetic acid without tryptophan as an intermediate.[13][18][19] This pathway is less understood but is thought to involve an indole-containing precursor other than tryptophan. The enzyme indole (B1671886) synthase (INS) is believed to play a role in this pathway by producing indole from indole-3-glycerol phosphate.[13]

Signaling Pathways and Experimental Workflows

Indole_3_acetic_acid_synthesis cluster_trp_dependent Tryptophan-Dependent Pathways cluster_trp_independent Tryptophan-Independent Pathway Tryptophan L-Tryptophan IPyA Indole-3-pyruvic acid Tryptophan->IPyA TAA/TAR TAM Tryptamine Tryptophan->TAM TDC IAM Indole-3-acetamide Tryptophan->IAM Tryptophan-2-monooxygenase IAN Indole-3-acetonitrile Tryptophan->IAN Multiple Steps IAA Indole-3-acetic acid IPyA->IAA YUC TAM->IAA Oxidation Steps IAM->IAA IAM Hydrolase IAN->IAA Nitrilase Indole_Precursor Indole-containing Precursor IAA_independent Indole-3-acetic acid Indole_Precursor->IAA_independent Indole Synthase (INS) & Other Enzymes

Biosynthesis of Indole-3-acetic acid in plants.

Auxin_Extraction_Workflow start Plant Tissue (e.g., 5-10 mg fresh weight) homogenization Homogenization in Extraction Buffer (e.g., 80% Methanol) start->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid Phase Extraction (SPE) Purification supernatant->spe derivatization Derivatization (e.g., with Diazomethane) spe->derivatization analysis GC-MS or LC-MS/MS Quantification derivatization->analysis end IAA Concentration analysis->end

Experimental workflow for auxin extraction and quantification.
Experimental Protocols

Protocol 2: Extraction and Quantification of Endogenous Indole-3-Acetic Acid from Plant Tissue

This protocol is a generalized method for the extraction and quantification of IAA from small amounts of plant tissue.[20][21][22][23]

  • Sample Preparation:

    • Harvest 5-10 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) to the frozen tissue. This is crucial for accurate quantification by isotope dilution mass spectrometry.

  • Extraction:

    • Homogenize the tissue in a pre-chilled extraction buffer (e.g., 80% methanol) in the dark and at a low temperature (e.g., -20°C).

    • Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

  • Purification:

    • Perform solid-phase extraction (SPE) to purify the IAA from other plant metabolites. This typically involves passing the supernatant through a series of columns (e.g., C18 and anion exchange).

    • Elute the IAA-containing fraction.

  • Derivatization (for GC-MS):

    • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group of IAA is often methylated using diazomethane (B1218177) to increase its volatility.

  • Quantification:

    • Analyze the purified and derivatized sample using GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the amount of endogenous IAA by comparing the signal of the endogenous analyte to that of the known amount of the added internal standard.

Quantitative Data

The concentration of Indole-3-acetic acid in plant tissues is highly variable depending on the plant species, tissue type, developmental stage, and environmental conditions.

Plant TissueTypical IAA Concentration (ng/g fresh weight)
Arabidopsis seedlings10 - 50
Tobacco leaves20 - 100
Maize coleoptile tips100 - 500

Note: These are approximate values and can vary significantly.

Conclusion

This technical guide has detailed the biological synthesis of both this compound and Indole-3-acetic acid. While the former is a product of conjugation in mammals with a relatively straightforward synthesis from its precursor, the latter is the result of complex, multi-pathway enzymatic processes in plants. The provided pathways, protocols, and data serve as a comprehensive resource for researchers in drug development and plant sciences. The clarification between the two "IAA" molecules is essential for accurate scientific investigation and application.

References

Imidazoleacetic acid Riboside: An Endogenous Modulator of Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Imidazoleacetic acid riboside (IAA-riboside) is an endogenous metabolite derived from the essential amino acid histidine. Together with its phosphorylated precursor, imidazoleacetic acid ribotide (IAA-RP), it represents a class of signaling molecules that interact with imidazoline (B1206853) receptors, influencing a range of physiological processes. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and functional roles of IAA-riboside, with a focus on its implications for neuroscience and pharmacology. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting this unique metabolite.

Introduction

Imidazole-4-acetic acid riboside (IAA-riboside, also denoted as IAA-R) is a naturally occurring ribonucleoside found in mammalian tissues, including the brain.[1][2] It is the dephosphorylated metabolite of imidazole-4-acetic acid ribotide (IAA-RP), a molecule identified as an endogenous ligand for imidazoline receptors (I-Rs).[1][2] The discovery of these compounds has unveiled a novel signaling system with potential therapeutic relevance in conditions such as hypertension and neurological disorders.[1][3][4] This document serves as a technical resource for scientists investigating the biological significance of IAA-riboside and its potential as a drug target.

Biosynthesis and Metabolism

IAA-riboside originates from the metabolic transformation of histidine. The primary pathway involves the transamination of histidine to form imidazole-4-acetic acid (IAA).[1][2] IAA can also be produced from the oxidation of histamine.[1][2] Subsequently, IAA is conjugated with phosphoribosyl pyrophosphate (PRPP) in an ATP-dependent reaction to yield imidazole-4-acetic acid ribotide (IAA-RP).[1][5] IAA-riboside is then formed by the dephosphorylation of IAA-RP by phosphatases and 5'-nucleotidases.[1][5]

This compound Biosynthesis cluster_ribosylation Ribosylation Histidine Histidine IAA Imidazole-4-acetic acid (IAA) Histidine->IAA Transamination Histamine Histamine Histamine->IAA Oxidation IAA_RP Imidazole-4-acetic acid ribotide (IAA-RP) IAA->IAA_RP PRPP Phosphoribosyl pyrophosphate (PRPP) PRPP->IAA_RP ATP ATP ADP_Pi ADP + Pi IAA_Riboside This compound (IAA-riboside) IAA_RP->IAA_Riboside Dephosphorylation Phosphatases Phosphatases / 5'-Nucleotidases Phosphatases->IAA_RP

Figure 1: Biosynthetic pathway of this compound.

Quantitative Data

The concentration of these metabolites varies across different tissues. While data for IAA-riboside itself is limited, its precursor, IAA-RP, has been quantified in rat brain tissue.

MetaboliteTissueSpeciesConcentrationReference
Imidazole-4-acetic acid ribotide (IAA-RP)BrainRat1.1 ± 0.6 μg/g[1]
Imidazole-4-acetic acid (IAA)Perfused BrainRat100–200 pmol/g[2]

Physiological Role and Signaling Pathways

IAA-RP, and by extension its metabolite IAA-riboside, are recognized as endogenous ligands for imidazoline receptors (I-Rs), a class of receptors distinct from adrenergic receptors.[1][2] Three main subclasses of I-Rs have been identified: I₁, I₂, and I₃.[5] IAA-RP primarily acts as an agonist at I₁ and I₃ receptors.[2][6]

I₁ Receptor Signaling: I₁ receptors are implicated in the central regulation of blood pressure.[2] Activation of I₁ receptors in the rostroventrolateral medulla (RVLM) of the brainstem leads to a decrease in sympathetic outflow.[2] Microinjection of IAA-RP into the RVLM has been shown to produce hypertension, suggesting a complex regulatory role.[1][4]

I₃ Receptor Signaling: I₃ receptors are found in pancreatic beta cells and are involved in the regulation of insulin (B600854) secretion.[5][6] IAA-RP potentiates glucose-induced insulin release, an effect that is blocked by I₃ receptor antagonists.[1][6]

Neuronal Signaling: In the central nervous system, IAA-RP modulates synaptic transmission.[3][7] In the hippocampus, it induces a concentration-dependent depression of synaptic transmission at Schaffer collateral-CA1 synapses, an effect mediated by presynaptic I₁ and I₃ receptors.[3][6] IAA-riboside also produces a similar, though smaller and delayed, inhibitory effect.[3][6]

IAA-RP Signaling Pathways IAA_RP Imidazole-4-acetic acid ribotide (IAA-RP) I1_Receptor I₁ Imidazoline Receptor (e.g., in RVLM) IAA_RP->I1_Receptor I3_Receptor I₃ Imidazoline Receptor (e.g., in Pancreatic β-cells, Hippocampus) IAA_RP->I3_Receptor Blood_Pressure Modulation of Blood Pressure I1_Receptor->Blood_Pressure Synaptic_Depression ↓ Synaptic Transmission (Hippocampus) I1_Receptor->Synaptic_Depression Insulin_Secretion ↑ Insulin Secretion I3_Receptor->Insulin_Secretion I3_Receptor->Synaptic_Depression

Figure 2: Signaling pathways modulated by IAA-RP.

Experimental Protocols

Identification and Quantification of IAA-ribotide by HPLC

This protocol is adapted from Prell et al. (2004).[1]

Objective: To separate and identify IAA-RP from biological samples.

Materials:

  • Dowex-AG-acetate columns

  • HPLC system

  • Mobile Phase A: 10 mM H₃PO₄, pH 2.85

  • Mobile Phase B: 750 mM KH₂PO₄, pH 4.4

  • Biological extracts (e.g., brain tissue homogenates)

  • Synthetic IAA-RP standard

Procedure:

  • Sample Preparation: Elute biological extracts from Dowex-AG-acetate columns using 1–3 N acetic acid.

  • Equilibration: Equilibrate the prepared samples and the synthetic standard with Mobile Phase A.

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Elute with a gradient of 2.5–62% Mobile Phase B.

    • Monitor absorbance at 220 nm.

  • Identification: The retention time of the peak corresponding to IAA-RP in the biological sample should match that of the synthetic standard. Spiking the sample with the standard should result in a proportional increase in the peak area.

HPLC Workflow for IAA-RP Identification start Biological Sample (e.g., Brain Extract) step1 Elution from Dowex-AG-acetate column start->step1 step2 Equilibration with Mobile Phase A step1->step2 step3 Injection into HPLC System step2->step3 step4 Gradient Elution (2.5-62% Mobile Phase B) step3->step4 step5 UV Detection at 220 nm step4->step5 end Identification and Quantification of IAA-RP step5->end

Figure 3: Workflow for HPLC-based identification of IAA-RP.

Quantitative ELISA for IAA-RP

This protocol is based on the methods described by Prell et al. (2004).[1]

Objective: To quantify the concentration of IAA-RP in tissue extracts.

Materials:

  • Anti-IAA-RP antibodies (specific for the I-4-AA-RP isomer)

  • IAA-RP standards

  • Tissue extracts

  • ELISA plates and reagents (e.g., secondary antibody conjugated to HRP, substrate)

Procedure:

  • Antibody Specificity: First, confirm the specificity of the anti-IAA-RP antibodies by testing for cross-reactivity against related compounds (e.g., IAA-R, I-5-AA-RP, IAA, purine (B94841) and pyrimidine (B1678525) ribose phosphates).

  • Standard Curve: Prepare a standard curve using known concentrations of synthetic IAA-RP.

  • ELISA:

    • Coat ELISA plates with an appropriate capture antibody or antigen conjugate.

    • Add standards and tissue extracts to the wells.

    • Add the primary anti-IAA-RP antibody.

    • Add the enzyme-linked secondary antibody.

    • Add the substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent).

  • Quantification: Determine the concentration of IAA-RP in the samples by interpolating their signal on the standard curve.

Radioligand Binding Assay for Imidazoline Receptors

This protocol is a general representation based on methods for studying I₁ receptor binding.[1]

Objective: To determine the binding affinity of IAA-RP and IAA-riboside to imidazoline receptors.

Materials:

  • Tissue homogenates expressing imidazoline receptors (e.g., adrenal medulla for I₁ receptors)

  • Radiolabeled ligand (e.g., [³H]clonidine)

  • Unlabeled ligands for competition (IAA-RP, IAA-riboside)

  • Incubation buffer (e.g., Tris·HCl)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the tissue homogenates with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligands (IAA-RP or IAA-riboside).

  • Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the competition binding data using non-linear regression to determine the inhibition constant (Ki) for each unlabeled ligand.

Implications for Drug Development

The discovery of an endogenous signaling pathway involving IAA-riboside and its precursor opens new avenues for therapeutic intervention.

  • Hypertension: Modulators of I₁ receptors that mimic or antagonize the effects of IAA-RP could represent a novel class of antihypertensive drugs.

  • Metabolic Disorders: Given the role of I₃ receptors in insulin secretion, targeting this pathway could offer new treatments for type 2 diabetes.

  • Neurological and Psychiatric Disorders: The influence of IAA-RP on synaptic transmission suggests that drugs targeting imidazoline receptors could be beneficial in conditions characterized by neuronal hyperexcitability or synaptic dysfunction.

Conclusion

This compound is an integral part of a newly appreciated endogenous signaling system. As the metabolite of the active ligand IAA-RP, its presence and concentration may serve as important biomarkers for the activity of this pathway. Further research into the precise roles of both IAA-RP and IAA-riboside, their transport, and the detailed structure and function of imidazoline receptors will be crucial for translating these fundamental discoveries into novel therapeutic strategies. The experimental frameworks provided in this guide offer a starting point for researchers and drug developers to explore this exciting field.

References

An In-depth Technical Guide on the Enzymatic Conversion of Imidazoleacetic Acid-Ribotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazoleacetic acid-ribotide (IAA-RP) is a physiologically significant molecule implicated in neurotransmission and cellular signaling. Its enzymatic synthesis from imidazoleacetic acid (IAA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) is a key step in its biological activity. This technical guide provides a comprehensive overview of the enzymatic conversion of IAA to IAA-RP, catalyzed by Imidazoleacetate—phosphoribosyldiphosphate ligase (IPRT). The guide details the enzyme's classification, reaction mechanism, and the broader signaling context of its product, IAA-RP. Furthermore, it presents a detailed, adaptable experimental protocol for the enzyme assay and purification, alongside a summary of the (currently limited) available quantitative data. This document is intended to serve as a foundational resource for researchers investigating the metabolism and signaling roles of IAA-RP, and for professionals in drug development targeting associated pathways.

Introduction

Imidazoleacetic acid-ribotide (IAA-RP) has emerged as a critical endogenous neuromodulator, exerting its effects through imidazoline (B1206853) receptors.[1][2][3] Its formation is a pivotal event, converting the less active precursor, imidazoleacetic acid (IAA), into a potent signaling molecule. The enzymatic conversion is catalyzed by Imidazoleacetate—phosphoribosyldiphosphate ligase, also known as 5-phosphoribosylimidazoleacetate synthetase. This enzyme belongs to the ligase family, specifically those forming carbon-nitrogen bonds, and is classified under EC 6.3.4.8.[2][4][5] The reaction involves the ligation of imidazole-4-acetate and 5-phosphoribosyl diphosphate (B83284), driven by the hydrolysis of ATP.[2][4][5] Understanding the intricacies of this enzymatic conversion is paramount for elucidating the physiological and pathological roles of IAA-RP and for the development of novel therapeutic agents targeting the imidazoline system.

Enzymatic Reaction and Mechanism

The synthesis of IAA-RP is a complex ligation reaction that utilizes the energy derived from ATP hydrolysis.

Enzyme: Imidazoleacetate—phosphoribosyldiphosphate ligase (IPRT) EC Number: 6.3.4.8[2][4][5] Reaction: ATP + imidazole-4-acetate + 5-phosphoribosyl diphosphate + H₂O ⇌ ADP + phosphate (B84403) + 1-(5-phosphoribosyl)imidazole-4-acetate + diphosphate[4][5]

The reaction proceeds by the transfer of the phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the N-1 position of the imidazole (B134444) ring of imidazoleacetic acid.[6] This process is energetically coupled to the hydrolysis of ATP to ADP and inorganic phosphate, which drives the reaction forward.

Enzymatic_Reaction cluster_substrates Substrates cluster_products Products IAA Imidazoleacetic Acid IPRT Imidazoleacetate— phosphoribosyldiphosphate ligase (IPRT) EC 6.3.4.8 IAA->IPRT PRPP 5-Phosphoribosyl-1-pyrophosphate PRPP->IPRT ATP ATP ATP->IPRT IAARP Imidazoleacetic Acid-Ribotide ADP ADP Pi Phosphate PPi Diphosphate IPRT->IAARP IPRT->ADP IPRT->Pi IPRT->PPi H2O H₂O H2O->IPRT

Diagram 1: Enzymatic synthesis of Imidazoleacetic acid-ribotide.

Signaling Pathway of Imidazoleacetic Acid-Ribotide

IAA-RP functions as an endogenous agonist at imidazoline receptors (I-Rs), which are involved in the central regulation of blood pressure and other neurological processes.[1][2][3] The signaling cascade initiated by IAA-RP binding to I-Rs, particularly the I₁ subtype, is believed to involve the modulation of downstream effector systems, leading to a decrease in sympathetic outflow.

Signaling_Pathway cluster_synthesis IAA-RP Synthesis cluster_signaling Cellular Signaling IAA Imidazoleacetic Acid IPRT IPRT IAA->IPRT PRPP PRPP PRPP->IPRT IAA_RP Imidazoleacetic Acid-Ribotide (IAA-RP) IPRT->IAA_RP IR Imidazoline Receptor (I₁-R) IAA_RP->IR Binding & Activation Effector Downstream Effector Systems IR->Effector Signal Transduction Response Physiological Response (e.g., ↓ Sympathetic Outflow) Effector->Response Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reaction Prepare Reaction Mixture (Buffer, MgCl₂, ATP, PRPP, [¹⁴C]-IAA) Add_Enzyme Add Enzyme Extract Prep_Reaction->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Perchloric Acid) Incubate->Stop_Reaction Separate Chromatographic Separation (Dowex-1-formate) Stop_Reaction->Separate Quantify Quantify [¹⁴C]-IAA-RP (Scintillation Counting) Separate->Quantify Calculate Calculate Enzyme Activity Quantify->Calculate

References

The Crucial Role of Phosphatases in the Formation of Imidazoleacetic Acid Riboside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazoleacetic acid riboside (IAA-R) is the dephosphorylated metabolite of imidazoleacetic acid ribotide (IAA-RP), a putative neurotransmitter and modulator of imidazoline (B1206853) receptors with significant implications for physiological processes, including blood pressure regulation. The conversion of IAA-RP to IAA-R is a critical step in its metabolism and is catalyzed by a class of enzymes known as phosphatases. This technical guide provides an in-depth exploration of the role of these enzymes in the formation of IAA-R, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biochemical pathways. Understanding the kinetics and regulation of this dephosphorylation event is paramount for researchers in neuroscience and pharmacology, as well as for professionals engaged in the development of novel therapeutics targeting the imidazoline system.

Introduction

Imidazoleacetic acid ribotide (IAA-RP) has been identified as an endogenous ligand for imidazoline receptors, playing a role in various central nervous system functions.[1][2][3] Its biological activity is tightly regulated by its metabolic conversion to this compound (IAA-R). This conversion is facilitated by the enzymatic removal of a phosphate (B84403) group, a reaction catalyzed by phosphatases.[2][4][5] Several types of phosphatases, including alkaline phosphatase, acid phosphatase, and ecto-5'-nucleotidases (a type of apyrase), are implicated in this process.[2][5] Preliminary in vitro studies suggest a hierarchy of activity, with alkaline phosphatase exhibiting the highest rate of dephosphorylation of IAA-RP, followed by acid phosphatase and then 5'-ecto-nucleotidase. The precise regulation of IAA-RP levels through dephosphorylation is crucial for modulating its signaling effects.

Quantitative Data on Phosphatase Activity

While specific kinetic data for the dephosphorylation of imidazoleacetic acid ribotide (IAA-RP) by various phosphatases are not extensively available in the current literature, we can draw comparisons from studies on analogous nucleotide and phosphate ester substrates. The following tables summarize representative kinetic parameters for alkaline phosphatase, acid phosphatase, and apyrase acting on different substrates. This data provides a valuable reference for understanding the general enzymatic efficiency of these phosphatases.

Table 1: Kinetic Parameters of Alkaline Phosphatase with Various Substrates

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Optimal pHReference
p-Nitrophenyl phosphateCalf Intestine40 ± 372.8 ± 1.2~8.2[6]
p-Nitrophenyl phosphateCalf Intestine7603.12 (µmoles/min/unit)11.0 (Tris-HCl)[7]
p-Nitrophenyl phosphateE. coli290.0254 (mM/min)9.0[8]

Table 2: Kinetic Parameters of Acid Phosphatase with Various Substrates

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)Optimal pHReference
Pyridoxal (B1214274) 5'-phosphateTobacco Plants0.242.765.5[9]
p-Nitrophenyl phosphatePseudomonas sp.0.34 - 0.490.0097 - 0.019 (M/s)4.0 - 8.0[10]

Table 3: Specific Activity of Apyrase with Nucleotide Substrates

SubstrateEnzyme SourceSpecific Activity (units/mg)Optimal pHReference
ATPRecombinant E. coli3,0006.5[1]
ATPPoplar>7000 (µM Pi/min/mg)Not specified[11]

Note: The kinetic parameters presented are for the specified substrates and may not directly reflect the values for imidazoleacetic acid ribotide. This data is intended to provide a comparative context for the enzymatic activities of these phosphatases.

Signaling Pathways and Experimental Workflows

The conversion of IAA-RP to IAA-R is a key metabolic step that terminates the signaling of IAA-RP at imidazoline receptors. This process is crucial for maintaining homeostasis in physiological systems regulated by this pathway, such as the vestibulo-sympathetic reflex involved in blood pressure control.

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Histidine Histidine IAA Imidazoleacetic Acid (IAA) Histidine->IAA Transamination IAARP_syn Imidazoleacetic Acid Ribotide (IAA-RP) IAA->IAARP_syn Ribosylation (ATP-dependent) IAARP_cleft IAA-RP IAARP_syn->IAARP_cleft Release IAAR Imidazoleacetic Acid Riboside (IAA-R) IAARP_cleft->IAAR Dephosphorylation (Phosphatases) I_Receptor Imidazoline Receptor IAARP_cleft->I_Receptor Binding & Activation Signaling Downstream Signaling I_Receptor->Signaling cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Phosphatase Purified Phosphatase (Alkaline, Acid, or Apyrase) Incubation Incubation at 37°C Phosphatase->Incubation IAARP_sol IAA-RP Solution (Substrate) IAARP_sol->Incubation Buffer Reaction Buffer (Optimal pH and cofactors) Buffer->Incubation Quenching Reaction Quenching (e.g., acid or heat) Incubation->Quenching Time points HPLC HPLC Separation Quenching->HPLC Detection UV Detection (e.g., 220 nm) HPLC->Detection Quantification Quantification of IAA-R Formation Detection->Quantification

References

The Emerging Role of Imidazoleacetic Acid Riboside and its Precursor in Central Nervous System Function

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Imidazoleacetic acid riboside (IAA-R) and its phosphorylated precursor, imidazoleacetic acid-ribotide (IAA-RP), are endogenous molecules increasingly recognized for their neuromodulatory roles within the central nervous system (CNS). This technical guide provides a comprehensive overview of the synthesis, distribution, and function of these compounds, with a particular focus on the activity of IAA-RP as an endogenous agonist at imidazoline (B1206853) receptors. We present key quantitative data, detailed experimental methodologies, and signaling pathway diagrams to facilitate further research and therapeutic development in this area.

Introduction

The discovery of endogenous ligands for imidazoline receptors has opened new avenues for understanding neuronal signaling and developing novel therapeutics. Imidazole-4-acetic acid-ribotide (IAA-RP) has been identified as a key putative neurotransmitter or neuromodulator in the mammalian brain.[1][2] It is synthesized from histidine and acts as an agonist at both imidazoline (I) and α2-adrenergic receptors (α2-ARs).[2] Its dephosphorylated metabolite, imidazole-4-acetic acid riboside (IAA-R), also exhibits biological activity, albeit to a lesser extent.[3][4] This guide will delve into the core aspects of IAA-RP and IAA-R function in the CNS.

Biosynthesis and Metabolism

The primary pathway for the synthesis of IAA-RP in the CNS begins with the amino acid L-histidine.[5] Histidine undergoes transamination to form imidazoleacetic acid (IAA).[1] IAA is then ribosylated in a unique ATP-dependent reaction to form imidazole-4-acetic acid-ribotide (IAA-RP).[2] Subsequently, IAA-RP can be dephosphorylated by phosphatases and 5'-nucleotidases to yield its metabolite, imidazole-4-acetic acid riboside (IAA-R).[1][4]

Histidine Histidine IAA Imidazoleacetic acid (IAA) Histidine->IAA Transamination IAARP Imidazoleacetic acid-ribotide (IAA-RP) IAA->IAARP Ribosylation (ATP-dependent) IAAR This compound (IAA-R) IAARP->IAAR Dephosphorylation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron IAARP IAA-RP IR Imidazoline Receptor (I1/I3) IAARP->IR binds Vesicle Synaptic Vesicle (Glutamate) IR->Vesicle inhibits Release Reduced Glutamate Release GlutamateReceptor Glutamate Receptor Vesicle->GlutamateReceptor Glutamate EPSP Decreased EPSP GlutamateReceptor->EPSP leads to Start Prepare Hippocampal Slices Incubate Incubate Slices in aCSF Start->Incubate Record Transfer to Recording Chamber Incubate->Record Electrodes Place Stimulating & Recording Electrodes Record->Electrodes Baseline Record Stable Baseline fEPSPs Electrodes->Baseline ApplyDrug Bath-apply IAA-RP / IAA-R Baseline->ApplyDrug RecordEffect Record Post-drug fEPSPs ApplyDrug->RecordEffect Analyze Analyze fEPSP Slope RecordEffect->Analyze

References

Imidazoleacetic Acid Riboside: An In-depth Technical Guide on a Key Histamine Metabolism Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazoleacetic acid riboside (IAA-R) is a significant, yet often overlooked, product of histamine (B1213489) metabolism. While the primary pathways of histamine degradation via methylation and oxidative deamination are well-established, the subsequent formation of imidazoleacetic acid (IAA) and its ribosylated derivatives, imidazoleacetic acid ribotide (IAA-RP) and IAA-R, represents a crucial branch of this metabolic network. Notably, IAA-RP has emerged as an endogenous ligand for imidazoline (B1206853) receptors, implicating this pathway in a range of physiological processes, including neurotransmission and cardiovascular regulation. This technical guide provides a comprehensive overview of the biosynthesis of IAA-R, detailed experimental protocols for its quantification, a summary of available quantitative data, and a depiction of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Histamine, a biogenic amine derived from the amino acid histidine, plays a pivotal role in numerous physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission[1]. The biological actions of histamine are terminated through two primary metabolic pathways: methylation by histamine-N-methyltransferase (HNMT) and oxidative deamination by diamine oxidase (DAO)[2]. The oxidative pathway leads to the formation of imidazoleacetic acid (IAA), a precursor to the ribosylated metabolites, imidazoleacetic acid ribotide (IAA-RP) and its dephosphorylated product, this compound (IAA-R)[1][2].

While IAA itself is known to act as a GABAA receptor agonist, the discovery of IAA-RP as an endogenous ligand for imidazoline receptors (I-Rs) has opened new avenues of research into the broader physiological significance of this metabolic route[1][3]. IAA-R, as the terminal, dephosphorylated metabolite of IAA-RP, is a key component of this pathway and its quantification can provide valuable insights into histamine metabolism and the activity of the imidazoline receptor system.

Histamine Metabolism and the Formation of this compound

The metabolic journey from histamine to this compound involves a series of enzymatic steps. Understanding this pathway is crucial for interpreting the physiological and pathological relevance of IAA-R levels.

The Two Major Pathways of Histamine Metabolism

Histamine is metabolized by two main enzymatic pathways, the localization of which dictates the primary route of degradation.

  • Methylation Pathway: In the central nervous system, histamine is primarily methylated by histamine-N-methyltransferase (HNMT) to form tele-methylhistamine[2][4]. This is then further metabolized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) to tele-methylimidazoleacetic acid (t-MIAA)[1][2].

  • Oxidative Deamination Pathway: In peripheral tissues, histamine is predominantly metabolized by diamine oxidase (DAO) , which catalyzes the oxidative deamination of histamine to form imidazoleacetaldehyde[1][5]. This intermediate is rapidly converted to imidazoleacetic acid (IAA) by an aldehyde dehydrogenase[1].

Biosynthesis of this compound

Imidazoleacetic acid serves as the substrate for the synthesis of its ribosylated derivatives.

  • Formation of Imidazoleacetic Acid Ribotide (IAA-RP): IAA is conjugated with 5-phosphoribosyl-1-pyrophosphate (PRPP) in an ATP-dependent reaction catalyzed by imidazoleacetic acid 5'-phosphoribosyl transferase (IAPT) to produce imidazoleacetic acid ribotide (IAA-RP)[6][7].

  • Formation of this compound (IAA-R): IAA-RP is subsequently dephosphorylated by phosphatases and 5'-ectonucleotidases to yield This compound (IAA-R) [1][3][8].

The following diagram illustrates the histamine metabolism pathway leading to the formation of this compound.

Histamine_Metabolism cluster_methylation Methylation Pathway (e.g., CNS) cluster_oxidation Oxidative Deamination Pathway (e.g., Periphery) cluster_ribosylation Ribosylation Pathway Histidine L-Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase t_Methylhistamine tele-Methylhistamine Histamine->t_Methylhistamine HNMT Imidazoleacetaldehyde Imidazoleacetaldehyde Histamine->Imidazoleacetaldehyde DAO t_MIAA tele-Methylimidazoleacetic acid t_Methylhistamine->t_MIAA MAO-B, ALDH IAA Imidazoleacetic Acid Imidazoleacetaldehyde->IAA ALDH IAA_RP Imidazoleacetic Acid Ribotide (IAA-RP) IAA->IAA_RP IAPT (ATP, PRPP) IAA_R This compound (IAA-R) IAA_RP->IAA_R Phosphatases, 5'-Nucleotidases Experimental_Workflow start Biological Sample (Tissue, Urine, Plasma) homogenization Homogenization (for tissues) start->homogenization protein_precipitation Protein Precipitation start->protein_precipitation for fluids homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing Imidazoline_Receptor_Signaling IAA_RP Imidazoleacetic Acid Ribotide (IAA-RP) I1_Receptor I₁ Imidazoline Receptor IAA_RP->I1_Receptor binds to PLC Phospholipase C I1_Receptor->PLC activates PLA2 Phospholipase A₂ I1_Receptor->PLA2 activates PC Phosphatidylcholine PLC->PC hydrolyzes DAG Diacylglycerol PC->DAG AA Arachidonic Acid PC->AA Cellular_Response Cellular Response (e.g., modulation of sympathetic outflow) DAG->Cellular_Response PLA2->PC hydrolyzes Eicosanoids Eicosanoids AA->Eicosanoids Eicosanoids->Cellular_Response

References

Tissue Distribution of Imidazoleacetic Acid Riboside in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue distribution of imidazoleacetic acid riboside (IAA-R) in rats. It is designed to be a valuable resource for researchers and professionals involved in drug development and related scientific fields. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes relevant biological pathways and workflows.

Introduction

This compound is the dephosphorylated metabolite of imidazoleacetic acid-ribotide (IAA-RP). IAA-RP is a putative neurotransmitter or neuromodulator in the mammalian brain.[1] The formation of imidazoleacetic acid (IAA), the precursor to IAA-R, can occur through the transamination of histidine or the oxidation of histamine.[1][2] In the central nervous system, the primary pathway is believed to be the transamination of histidine.[2] IAA is subsequently ribosylated to form IAA-RP, which is then dephosphorylated to yield IAA-R.[1][2] Understanding the tissue distribution of IAA-R is crucial for elucidating its physiological roles and potential as a therapeutic target.

Quantitative Tissue Distribution

The following tables summarize the quantitative data on the levels of imidazoleacetic acid (ImAA) and its conjugate (ImAA-C), which is primarily composed of this compound, in various tissues of normal adult male Wistar rats.

Table 1: Endogenous Levels of Imidazoleacetic Acid (ImAA) and its Conjugate (ImAA-C) in Rat Tissues

TissueImAA (nmol/g wet weight)ImAA-C (nmol/g wet weight)
Brain0.23 ± 0.020.15 ± 0.01
Heart0.10 ± 0.010.08 ± 0.01
Lung0.18 ± 0.010.10 ± 0.01
Liver0.55 ± 0.040.25 ± 0.02
Kidney1.25 ± 0.080.85 ± 0.05
Spleen0.15 ± 0.010.09 ± 0.01
Stomach0.30 ± 0.020.12 ± 0.01
Intestine0.28 ± 0.020.11 ± 0.01
Muscle0.08 ± 0.010.05 ± 0.01

Data presented as mean ± s.e.mean for 5 rats.

Table 2: Endogenous Levels of Imidazoleacetic Acid (ImAA) and its Conjugate (ImAA-C) in Rat Serum and Urine

SampleImAAImAA-C
Serum (nmol/ml)0.08 ± 0.010.06 ± 0.01
Urine (µmol/day)0.15 ± 0.021.20 ± 0.15

Data presented as mean ± s.e.mean for 5 rats.

Experimental Protocols

The data presented in this guide were primarily derived from studies employing specific and sensitive analytical methods. The following is a detailed description of the key experimental protocols used in the cited literature.

Animal Model
  • Species: Male Wistar rats

  • Weight: 200-250 g

  • Housing: Housed in a controlled environment with a standard diet and water ad libitum.

Tissue and Sample Collection
  • Rats were sacrificed by decapitation.

  • Tissues (brain, heart, lung, liver, kidney, spleen, stomach, intestine, and muscle) were rapidly excised, weighed, and immediately frozen in liquid nitrogen.

  • Blood was collected, and serum was separated by centrifugation.

  • For urine collection, rats were housed in metabolic cages for 24 hours.

Sample Preparation and Extraction
  • Frozen tissues were homogenized in 5 volumes of 0.4 M perchloric acid.

  • The homogenates were centrifuged at 10,000 g for 15 minutes at 4°C.

  • The resulting supernatants were collected for analysis.

  • Serum and urine samples were deproteinized with an equal volume of 0.8 M perchloric acid and centrifuged.

Analytical Method: Enzymatic Assay for Imidazoleacetic Acid and its Conjugate

A sensitive enzymatic method was employed for the quantification of ImAA and ImAA-C.

  • Measurement of ImAA:

    • The assay is based on the enzymatic conversion of ImAA, which is measured by a corresponding change in NADH concentration.

    • The reaction mixture contained potassium phosphate (B84403) buffer, NADH, and imidazoleacetate monooxygenase.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was measured spectrophotometrically to determine the concentration of ImAA.

  • Measurement of ImAA-C (this compound):

    • To measure the conjugated form, the tissue extracts were first subjected to acid hydrolysis to convert ImAA-C to free ImAA.

    • The samples were heated in 1 M HCl at 100°C for 10 minutes.

    • After hydrolysis, the samples were neutralized and assayed for total ImAA using the same enzymatic method described above.

    • The concentration of ImAA-C was calculated by subtracting the concentration of free ImAA from the total ImAA concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound and the experimental workflow for its quantification in rat tissues.

metabolic_pathway Histidine Histidine IAA Imidazoleacetic Acid (IAA) Histidine->IAA Transamination IAARP Imidazoleacetic Acid-Ribotide (IAA-RP) IAA->IAARP Ribosylation (ATP-dependent) IAAR Imidazoleacetic Acid-Riboside (IAA-R) IAARP->IAAR Dephosphorylation

Metabolic pathway of this compound formation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Collection Tissue Collection (Rat) Homogenization Homogenization (in Perchloric Acid) Tissue_Collection->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant Collection Centrifugation1->Supernatant1 Split Split Sample Supernatant1->Split Enzymatic_Assay Enzymatic Assay (for free ImAA) Split->Enzymatic_Assay Direct Analysis Hydrolysis Acid Hydrolysis Split->Hydrolysis Hydrolysis Calculation Calculate ImAA-C (Total ImAA - Free ImAA) Enzymatic_Assay2 Enzymatic Assay (for total ImAA) Hydrolysis->Enzymatic_Assay2 Enzymatic_Assay2->Calculation

Experimental workflow for quantification of this compound.

References

Imidazoleacetic Acid Riboside and its Interaction with Imidazoline Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between imidazoleacetic acid riboside (IAA-riboside) and its phosphorylated form, imidazoleacetic acid ribotide (IAA-RP), with imidazoline (B1206853) receptors. It consolidates key findings on binding affinities, functional outcomes, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate the replication and extension of these findings.

Introduction to this compound and Imidazoline Receptors

Imidazoleacetic acid-ribotide (IAA-RP) is an endogenous molecule identified in mammalian tissues, including the brain, that acts as a ligand for imidazoline receptors (I-Rs).[1][2][3] Its dephosphorylated metabolite is imidazoleacetic acid-riboside (IAA-R).[1][2][4] Imidazoline receptors are a family of non-adrenergic receptors that are involved in a variety of physiological processes, including the regulation of blood pressure, insulin (B600854) secretion, and neurotransmission.[3][5][6] There are three main classes of imidazoline receptors: I1, I2, and I3.[3][6][7]

IAA-RP has been shown to interact with I1 and I3 receptors, leading to downstream physiological effects.[1][4] This guide will explore these interactions in detail, presenting quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the interaction of imidazoleacetic acid ribotide and riboside with imidazoline receptors.

Table 1: Binding Affinities of Imidazoleacetic Acid Ribotide (IAA-RP) and this compound (IAA-R) to Imidazoline Receptors

CompoundReceptor SubtypeTissue/Cell LineBinding Assay LigandKi (Inhibition Constant)Reference
IAA-RPI1Bovine Adrenal Medulla[3H]clonidine13 ± 2 µM[3]
IAA-RI1Bovine Adrenal Medulla[3H]clonidine24 ± 5 µM[3]
IAA-RPI-R (and α2-receptors)Bovine Rostroventrolateral Medulla (RVLM)p-[125I]iodoclonidineHigh affinity: 100 ± 19 nM; Low affinity: 60 ± 48 µM[3]

Table 2: Functional Effects of Imidazoleacetic Acid Ribotide (IAA-RP) and this compound (IAA-R)

Functional AssayCompound (Concentration)EffectAntagonist (Concentration) that Blocks EffectReference
Synaptic Transmission (fEPSP slope) in rat hippocampal slicesIAA-RP (10 µM)Reduction to 51.2 ± 5.7% of baselineEfaroxan (50 µM), KU-14R (partial)[1][4][8]
Synaptic Transmission (fEPSP slope) in rat hippocampal slicesIAA-R (10 µM)Reduction to 65.9 ± 3.8% of baselineNot specified[1][4]
[3H]Arachidonic Acid Release from PC12 cellsIAA-RP (10 µM)68 ± 29% increaseEfaroxan (10 µM)[3][9]
Insulin Release from rat pancreatic isletsIAA-RP (1 µM)Potentiation of glucose-stimulated insulin secretionEfaroxan (100 µM)[9]
Blood PressureMicroinjection of IAA-RP into the RVLMHypertensionNot specified[3][9]
Blood PressureIntracerebroventricular administration of Imidazoleacetic acid (IAA)HypotensionBicuculline methiodide (15 µg/kg)[10]

Signaling Pathways

The interaction of IAA-RP with imidazoline receptors triggers specific downstream signaling cascades. The following diagrams illustrate these pathways.

G IAA-RP Signaling in Neurons IAA-RP IAA-RP I1_Receptor I1 Imidazoline Receptor IAA-RP->I1_Receptor I3_Receptor I3 Imidazoline Receptor IAA-RP->I3_Receptor Presynaptic_Terminal Presynaptic Terminal I1_Receptor->Presynaptic_Terminal modulates I3_Receptor->Presynaptic_Terminal modulates Vesicular_Release Neurotransmitter Release Presynaptic_Terminal->Vesicular_Release decreases Synaptic_Depression Depression of Synaptic Transmission Vesicular_Release->Synaptic_Depression

Caption: Signaling pathway for IAA-RP-induced synaptic depression.

G IAA-RP Signaling in Pancreatic β-Cells IAA-RP IAA-RP I3_Receptor I3 Imidazoline Receptor IAA-RP->I3_Receptor Exocytotic_Machinery Exocytotic Machinery I3_Receptor->Exocytotic_Machinery stimulates Insulin_Vesicles Insulin Vesicles Exocytotic_Machinery->Insulin_Vesicles promotes fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Glucose Glucose KATP_Channel KATP Channel Glucose->KATP_Channel closes

Caption: IAA-RP-mediated potentiation of insulin secretion in pancreatic β-cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Imidazoline Receptor Binding Assay

Objective: To determine the binding affinity of imidazoleacetic acid ribotide (IAA-RP) and its analogues to imidazoline receptors.

Materials:

  • Bovine adrenal medulla or rostroventrolateral medulla (RVLM) membranes.[3]

  • Tris buffer (5 mM, pH 7.7) containing EDTA, EGTA, and MgCl2 (all 500 µM).[3]

  • Radioligand: [3H]clonidine or p-[125I]iodoclonidine.[3]

  • Competitors: Imidazoleacetic acid ribotide (IAA-RP), this compound (IAA-R).

  • For discriminating I-Rs from α2-receptors: (–)epinephrine (100 µM) or cimetidine (B194882) (10 µM).[3]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare membrane suspensions from the chosen tissue in Tris buffer.[3]

  • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the competitor (e.g., IAA-RP).

  • For assays in tissues containing both I-Rs and α2-receptors (like RVLM), perform parallel experiments in the presence of a masking agent. To measure binding to I-Rs, mask α2-receptors with epinephrine. To measure binding to α2-receptors, mask I-Rs with cimetidine.[3]

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).

G Workflow for Imidazoline Receptor Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare Tissue Membrane Suspension Incubate Incubate Membranes with Radioligand and Competitor Membrane_Prep->Incubate Reagent_Prep Prepare Radioligand, Competitor, and Buffers Reagent_Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Experimental workflow for imidazoline receptor binding assay.

In Vitro Insulin Secretion Assay

Objective: To assess the effect of imidazoleacetic acid ribotide on glucose-stimulated insulin secretion from pancreatic islets.

Materials:

  • Isolated rat pancreatic islets.

  • Krebs-Ringer bicarbonate buffer (KRBB) supplemented with appropriate glucose concentrations.

  • Imidazoleacetic acid ribotide (IAA-RP).

  • Secretagogues (e.g., glucose) and antagonists (e.g., efaroxan).

  • Insulin radioimmunoassay (RIA) or ELISA kit.

Procedure:

  • Isolate pancreatic islets from rats using collagenase digestion.

  • Pre-incubate the islets in KRBB with a low glucose concentration (e.g., 2.8 mM) to establish a basal secretion rate.[11]

  • Incubate groups of islets with varying concentrations of glucose (e.g., 4, 6, and 20 mM) in the presence or absence of IAA-RP.[9]

  • To investigate the receptor involvement, co-incubate with an appropriate antagonist like efaroxan.[9]

  • After the incubation period, collect the supernatant.

  • Measure the insulin concentration in the supernatant using an insulin RIA or ELISA kit.

  • Normalize the insulin secretion to the islet number or protein content.

Blood Pressure Measurement in Animal Models

Objective: To evaluate the in vivo effect of centrally administered imidazoleacetic acid ribotide on blood pressure.

Materials:

  • Anesthetized rats or mice.

  • Stereotaxic apparatus for intracerebroventricular or RVLM microinjections.

  • Imidazoleacetic acid ribotide (IAA-RP) solution.

  • Blood pressure transducer and recording system.

  • Catheters for arterial cannulation.

Procedure:

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Perform a craniotomy to expose the target brain region (e.g., lateral ventricle for intracerebroventricular injection or the RVLM).

  • Insert a microinjection cannula into the target region.

  • Cannulate the femoral or carotid artery and connect the catheter to a pressure transducer to record arterial blood pressure.[12][13]

  • After a stable baseline blood pressure is established, microinject a small volume of the IAA-RP solution.

  • Continuously monitor and record blood pressure and heart rate before, during, and after the injection.

  • Data can also be collected using non-invasive tail-cuff plethysmography.[12][14]

Conclusion

Imidazoleacetic acid ribotide is an important endogenous signaling molecule that modulates key physiological functions through its interaction with imidazoline receptors. Its ability to influence synaptic transmission, insulin secretion, and blood pressure highlights the therapeutic potential of targeting the imidazoline receptor system. The data and protocols presented in this guide offer a comprehensive resource for researchers in pharmacology, neuroscience, and drug development to further explore the roles of this compound and its derivatives.

References

A Technical Guide to the Structural Characterization of Imidazoleacetic Acid Riboside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazoleacetic acid riboside (IAA-R) is an endogenous imidazole (B134444) ribonucleoside found in mammalian tissues.[1][2] As a metabolite of histidine, it plays a role in various biological processes and is recognized as a potential neurotransmitter or neuromodulator in the central nervous system.[1][3] Its precursor, imidazoleacetic acid-ribotide (IAA-RP), is an endogenous ligand for imidazoline (B1206853) receptors, implicating IAA-R in the central regulation of functions like blood pressure.[1][4] This technical guide provides a comprehensive overview of the structural characterization of this compound, presenting key data, experimental protocols, and relevant biochemical pathways for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is an organic compound featuring a ribosyl group N-linked to an imidazoleacetic acid moiety.[3][5] The endogenously identified isomer is specifically imidazole-4-acetic acid-riboside.[1][4][6] Its core chemical and physical properties are summarized below.

PropertyValue
IUPAC Name 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid[3]
Synonyms IAA-R, Ribosylimidazole-4-acetic acid, (1-Ribosylimidazole)-4-acetic acid[3][5]
CAS Number 29605-99-0[2][3]
Molecular Formula C₁₀H₁₄N₂O₆[3][7]
Molecular Weight 258.23 g/mol [3]
Monoisotopic Mass 258.08517 Da[7]
Canonical SMILES C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(=O)O[3]
InChI Key AHPWEWASPTZMEK-PEBGCTIMSA-N[3]
Predicted XLogP -2.1[7]
Hydrogen Bond Donors 4[8]
Hydrogen Bond Acceptors 7[8]

Spectroscopic and Analytical Data

The structural elucidation of this compound relies on standard analytical techniques, primarily mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for identifying and quantifying IAA-R in biological matrices. Gas chromatography-mass spectrometry (GC/MS) has been successfully used to confirm its presence in rat brain and cerebrospinal fluid.[1] High-performance liquid chromatography coupled to mass spectrometry (HPLC-MS) is employed for separation and sensitive detection.[1][4]

Predicted collision cross-section (CCS) values provide an additional parameter for compound identification in ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 259.09245154.3
[M+Na]⁺ 281.07439161.2
[M-H]⁻ 257.07789154.6
[M+NH₄]⁺ 276.11899167.9
[M+K]⁺ 297.04833159.9
[M+H-H₂O]⁺ 241.08243148.3
Data sourced from PubChem CID 440569.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography

No public records of the single-crystal X-ray diffraction data for this compound were identified. This data would be invaluable for definitively confirming its three-dimensional structure and intramolecular interactions.

Biological Context and Synthesis

Biosynthetic Pathway

This compound is a downstream metabolite of the amino acid histidine. The primary pathway in the central nervous system involves the transamination of histidine to form imidazoleacetic acid (IAA).[1] IAA is then conjugated with phosphoribosyl-pyrophosphate in an ATP-dependent reaction to produce imidazoleacetic acid-ribotide (IAA-RP).[1] Finally, IAA-R is formed through the dephosphorylation of IAA-RP by phosphatases.[1][3]

Histidine Histidine IAA Imidazoleacetic acid Histidine->IAA Transamination IAARP Imidazoleacetic acid-ribotide (IAA-RP) IAA->IAARP  Ribosylation IAAR This compound (IAA-R) IAARP->IAAR Dephosphorylation (Phosphatases) ATP ATP ATP->IAA Start Histidine or Imidazole Precursor Step1 Step 1: Transamination/ Side-chain formation Start->Step1 Intermediate Imidazoleacetic acid Step1->Intermediate Step2 Step 2: Ribosylation Intermediate->Step2 Product This compound Step2->Product Sample Biological Sample (e.g., Urine, Plasma) Prep Sample Preparation (Spiking with Internal Standard, Dilution, Centrifugation) Sample->Prep HPLC HPLC Separation (Reversed-Phase Ion-Pairing) Prep->HPLC MS ESI-MS/MS Detection (MRM Mode) HPLC->MS Analysis Data Analysis (Quantification vs. Standard Curve) MS->Analysis

References

A Comprehensive Technical Guide to the Chemical Properties of Ribosylimidazole-4-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosylimidazole-4-acetic acid, also known as imidazoleacetic acid riboside (IAA-R), is an endogenous metabolite found in various mammalian tissues, including the brain.[1] It belongs to the class of imidazole (B134444) ribonucleosides and ribonucleotides. This technical guide provides an in-depth overview of the chemical properties, synthesis, analysis, and biological significance of ribosylimidazole-4-acetic acid, with a focus on its role as a ligand for imidazoline (B1206853) receptors. While experimental data for some properties of this specific compound are limited, this guide consolidates available predicted data and relevant experimental information for closely related compounds to offer a comprehensive resource for researchers.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Ribosylimidazole-4-acetic Acid

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₆[2]
Molecular Weight 258.23 g/mol [3]
IUPAC Name 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid[4]
CAS Number 29605-99-0[3]
Physical Description Solid (Predicted)[4]
Melting Point Not Available (Experimental) 218-222 °C (for 4-Imidazoleacetic acid HCl)
Boiling Point 676.9 °C at 760 mmHg (Predicted)[2]
Water Solubility 27 g/L (Predicted) 100 mg/mL (for 4-Imidazoleacetic acid HCl)
pKa (Strongest Acidic) 3.4 (Predicted)
pKa (Strongest Basic) 6.16 (Predicted)
LogP -2.1 (Predicted)[4]
Hydrogen Bond Donor Count 4[4]
Hydrogen Bond Acceptor Count 7[4]
Rotatable Bond Count 4[4]

Synthesis

The synthesis of 1-β-D-ribofuranosyl-4(5)-glyoxalinylacetic acid, a historical name for ribosylimidazole-4-acetic acid, was first reported by Baddiley, Buchanan, Hayes, and Smith in 1958. While the full experimental details from this publication are not readily accessible, the general approach to nucleoside synthesis involves the condensation of a protected ribose derivative with the imidazole heterocycle, followed by deprotection steps.

A more recent biocatalytic method has been developed for the synthesis of the related compound, imidazole-4-acetic acid (IAA), from L-histidine. This environmentally friendly approach utilizes an E. coli whole-cell biocatalyst expressing L-amino acid deaminase, followed by decarboxylation with H₂O₂. While this method does not directly produce the ribosylated form, it highlights a modern approach to synthesizing the core imidazoleacetic acid structure.

Stability

Detailed experimental stability studies on ribosylimidazole-4-acetic acid under various pH and temperature conditions are not extensively reported. However, as a ribonucleoside, it is expected to be susceptible to hydrolysis under strongly acidic or basic conditions, which can cleave the glycosidic bond between the ribose sugar and the imidazole ring. For optimal stability, it is recommended to store the compound in a solid, dry form at low temperatures. Aqueous solutions should be freshly prepared, and the pH should be maintained near neutral if prolonged storage is necessary.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

An HPLC method, adapted from the analysis of the related compound imidazoleacetic acid-ribotide (IAA-RP), can be utilized for the quantification of ribosylimidazole-4-acetic acid.[1]

Objective: To separate and quantify ribosylimidazole-4-acetic acid in biological samples or reaction mixtures.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • Ribosylimidazole-4-acetic acid standard

Mobile Phase Preparation:

  • A typical mobile phase could consist of a gradient of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid or 0.1% formic acid in water). The gradient can be optimized to achieve the best separation from other components in the sample matrix.

Sample Preparation:

  • Solid Samples: Dissolve a known weight of the sample in the mobile phase or a suitable solvent.

  • Biological Fluids (e.g., plasma, urine): Perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation. The supernatant can then be diluted and injected. Solid-phase extraction (SPE) may be necessary for cleaner samples and pre-concentration.

Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: Gradient elution, for example:

    • 0-5 min: 5% Acetonitrile

    • 5-20 min: Gradient to 50% Acetonitrile

    • 20-25 min: Hold at 50% Acetonitrile

    • 25-30 min: Return to 5% Acetonitrile and re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Approximately 210-220 nm, to be optimized based on the UV spectrum of the compound.

  • Injection Volume: 10-20 µL

Quantification:

  • Generate a standard curve by injecting known concentrations of the ribosylimidazole-4-acetic acid standard.

  • The concentration of the analyte in the samples can be determined by comparing the peak area to the standard curve.

Biological Significance and Signaling Pathways

Ribosylimidazole-4-acetic acid is the metabolic product of imidazoleacetic acid-ribotide (IAA-RP), which is formed from the ribosylation of imidazole-4-acetic acid (IAA).[1] IAA itself is a metabolite of histamine.[1]

Metabolic_Pathway Histamine Histamine IAA Imidazole-4-acetic acid Histamine->IAA Oxidation IAARP Imidazoleacetic acid-ribotide (IAA-RP) IAA->IAARP Ribosylation IAAR Ribosylimidazole-4-acetic acid (IAA-R) IAARP->IAAR Dephosphorylation

Metabolic pathway of Ribosylimidazole-4-acetic acid. (Within 100 characters)

Ribosylimidazole-4-acetic acid and its precursor, IAA-RP, are endogenous ligands for imidazoline receptors, particularly the I₁ subtype.[1][5] These receptors are involved in the regulation of blood pressure and other physiological processes.[6] The activation of I₁-imidazoline receptors does not follow the conventional G-protein coupled receptor (GPCR) signaling pathways involving adenylyl or guanylyl cyclases.[5] Instead, it is coupled to the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers like diacylglycerol and arachidonic acid.[5]

Signaling_Pathway cluster_membrane Plasma Membrane I1_Receptor I1-Imidazoline Receptor PLC Phospholipase C I1_Receptor->PLC Activates PC Phosphatidylcholine PLC->PC Hydrolyzes AA Arachidonic Acid PLC->AA Leads to generation of DAG Diacylglycerol PC->DAG Ligand Ribosylimidazole-4-acetic acid Ligand->I1_Receptor Binds to Cellular_Response Cellular Response (e.g., modulation of neurotransmitter release) DAG->Cellular_Response AA->Cellular_Response

References

The Physiological Role of the Auxin Receptor System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the core auxin receptor system, a cornerstone of plant physiology. It details the molecular signaling pathway, summarizes key quantitative data, and provides detailed protocols for essential experimental methodologies. The information presented is intended to serve as a comprehensive resource for researchers investigating plant development and for professionals in drug discovery seeking to modulate plant growth pathways.

The Core Auxin Signaling Pathway

Indole-3-acetic acid (IAA), the most abundant natural auxin, governs a vast array of developmental processes in plants. Its action is primarily mediated through a nuclear signaling pathway that offers a rapid and versatile mechanism for controlling gene expression. The core of this pathway consists of three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, which function as auxin co-receptors; the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors; and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

The pathway operates as a molecular switch, toggling between states of transcriptional repression and activation based on intracellular auxin concentrations.

  • In the absence or at low levels of auxin , Aux/IAA proteins bind to ARF transcription factors. This interaction prevents the ARFs from regulating their target genes. Furthermore, Aux/IAA proteins recruit co-repressors of the TOPLESS (TPL) family, which in turn engage histone deacetylases to maintain a condensed, transcriptionally repressed chromatin state.[1][2][3]

  • In the presence of auxin , the hormone acts as a "molecular glue," promoting and stabilizing the interaction between the TIR1/AFB proteins and a conserved degron motif (Domain II) on the Aux/IAA proteins.[3] TIR1/AFB proteins are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The auxin-induced binding targets the Aux/IAA repressor for polyubiquitination and subsequent degradation by the 26S proteasome.[4] The removal of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the expression of auxin-responsive genes, thereby initiating a physiological response.[4]

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin cluster_high_auxin High Auxin ARF_low ARF Gene_off Auxin-Responsive Gene (Transcription OFF) ARF_low->Gene_off Bound to Promoter AuxIAA_low Aux/IAA Repressor AuxIAA_low->ARF_low Binds & Represses TPL TPL Co-repressor AuxIAA_low->TPL Recruits AuxIAA_high Aux/IAA Repressor Auxin Auxin (IAA) TIR1 SCF-TIR1/AFB (E3 Ligase) Auxin->TIR1 Binds TIR1->AuxIAA_high Binds (as co-receptor) Ub Ubiquitin TIR1->Ub Catalyzes Ubiquitination AuxIAA_high->TIR1 Proteasome 26S Proteasome AuxIAA_high->Proteasome Targeted for Degradation Ub->AuxIAA_high ARF_high ARF Gene_on Auxin-Responsive Gene (Transcription ON) ARF_high->Gene_on Y2H_Workflow cluster_Cloning 1. Vector Construction cluster_Selection 3. Selection & Assay start Start Clone_Bait Clone TIR1/AFB into 'Bait' Vector (pGBKT7-DBD) start->Clone_Bait Clone_Prey Clone Aux/IAA into 'Prey' Vector (pGADT7-AD) start->Clone_Prey Transform 2. Co-transform Bait and Prey Plasmids into Yeast Select_Plasmids Plate on SD/-Trp/-Leu (Selects for both plasmids) Transform->Select_Plasmids Test_Interaction Replica-plate onto SD/-Trp/-Leu/-His + varying [IAA] + X-α-Gal Select_Plasmids->Test_Interaction Analyze 4. Analyze Results Test_Interaction->Analyze Result_No No Growth / White Colonies (No Interaction) Analyze->Result_No Result_Yes Growth / Blue Colonies (Auxin-Dependent Interaction) Analyze->Result_Yes AID_Workflow cluster_Setup System Setup cluster_NoAuxin Before Auxin Addition cluster_WithAuxin After Auxin Addition Express_TIR1 Express TIR1 in Host Cell/Organism POI_Stable AID-tagged POI is Stable and Functional Tag_POI Tag Protein of Interest (POI) with Aux/IAA Degron (AID) Add_Auxin Add Auxin POI_Stable->Add_Auxin TIR1_binds TIR1 binds to AID-tagged POI Add_Auxin->TIR1_binds Ubiquitination POI is Ubiquitinated TIR1_binds->Ubiquitination Degradation POI is Degraded by Proteasome Ubiquitination->Degradation Analyze Analyze Phenotype (Loss of Function) Degradation->Analyze

References

An In-depth Technical Guide to Imidazoleacetic Acid Riboside and its Precursor in Neuronal Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazoleacetic acid riboside (IAA-R) and its phosphorylated precursor, imidazole-4-acetic acid-ribotide (IAA-RP), are endogenous molecules implicated in significant neuronal signaling pathways within the mammalian central nervous system (CNS). While IAA-R is the dephosphorylated metabolite, the primary signaling functions are attributed to IAA-RP, which acts as a putative neurotransmitter and an endogenous agonist at imidazoline (B1206853) receptors (I-Rs). This technical guide provides a comprehensive overview of the biochemistry, signaling mechanisms, and physiological roles of these compounds. It details their metabolic relationship with histamine (B1213489) and histidine, their interaction with imidazoline and GABAergic systems, and their influence on synaptic transmission and autonomic regulation. This document synthesizes quantitative data, outlines key experimental methodologies, and presents visual diagrams of the relevant biochemical and signaling pathways to facilitate advanced research and drug development.

Introduction

Imidazole-4-acetic acid-ribotide (IAA-RP) and its metabolite, this compound (IAA-R), are recently identified players in the complex landscape of neurochemical signaling[1][2]. IAA-RP has been identified as an endogenous ligand for imidazoline receptors (I-Rs), a class of receptors involved in diverse physiological processes, including the central regulation of blood pressure and modulation of neurotransmitter release[1][3]. Found in neurons throughout the rat central nervous system, IAA-RP is particularly concentrated in brain regions associated with autonomic control, such as the rostral ventrolateral medulla (RVLM)[1][3][4]. Its precursor, imidazoleacetic acid (IAA), is a known agonist of GABA-A receptors, suggesting a novel intersection between the histaminergic, GABAergic, and imidazoline signaling systems[5][6][7]. Understanding the synthesis, metabolism, and function of these molecules is critical for elucidating their roles in neural circuits and their potential as therapeutic targets.

Biochemistry and Metabolism

The synthesis of IAA-R is intrinsically linked to the metabolism of both histidine and histamine. The primary pathway in the CNS involves the formation of its precursor, IAA-RP.

Synthesis Pathway:

  • Formation of Imidazoleacetic Acid (IAA): In the mammalian brain, IAA is primarily derived from the transamination of L-histidine[3][8]. An alternative, less prominent pathway in the CNS is the oxidation of histamine[5][6]. While histamine is typically inactivated via methylation by histamine N-methyltransferase (HNMT) in the brain, inhibition of this enzyme can promote the oxidative pathway, leading to increased IAA formation[6][7][9][10].

  • Ribosylation to form IAA-RP: IAA is conjugated with phosphoribosyl-pyrophosphate (PRPP) in an ATP-dependent reaction to form imidazole-4-acetic acid-ribotide (IAA-RP)[3][8]. This reaction is a rare mechanism in mammals where ATP serves as an energy source rather than a direct substrate[3].

  • Dephosphorylation to form IAA-R: IAA-RP is rapidly metabolized via dephosphorylation by phosphatases and ecto-5′-nucleotidases to yield its terminal metabolite, this compound (IAA-R)[1][3]. IAA-R generally exhibits far less biological activity than its phosphorylated precursor, IAA-RP[1].

The diagram below illustrates the metabolic pathways leading to the formation of IAA-R.

cluster_0 Metabolic Pathway of this compound Histidine L-Histidine IAA Imidazoleacetic Acid (IAA) Histidine->IAA Transamination Histamine Histamine Histamine->IAA Oxidation (minor CNS pathway) IAARP Imidazole-4-acetic acid-ribotide (IAA-RP) IAA->IAARP Ribosylation (+PRPP, ATP) IAAR This compound (IAA-R) IAARP->IAAR Dephosphorylation (Phosphatases)

Caption: Metabolic synthesis pathway of IAA-RP and its metabolite IAA-R.

Role in Neuronal Signaling Pathways

The primary signaling role of this metabolic axis is carried out by IAA-RP, which functions as an endogenous agonist at imidazoline receptors. Its precursor, IAA, also contributes to neuronal modulation through the GABAergic system.

Imidazoline Receptor Signaling (IAA-RP)

IAA-RP is a putative neurotransmitter that acts on I₁ and I₃ imidazoline receptors[1]. This interaction has been shown to modulate synaptic activity, particularly in the hippocampus and brainstem.

  • Presynaptic Inhibition: In the hippocampus, bath-applied IAA-RP induces a concentration-dependent depression of excitatory synaptic transmission at Schaffer collateral-CA1 synapses[11][12]. This effect is characterized by a decrease in the frequency of miniature excitatory postsynaptic currents (mEPSCs) and an increase in paired-pulse facilitation (PPF), suggesting a primarily presynaptic mechanism of action[8][12]. By activating presynaptic I-Rs, IAA-RP likely reduces the probability of glutamate (B1630785) release from axon terminals.

  • Autonomic Regulation: IAA-RP is densely localized in brainstem nuclei critical for blood pressure regulation, including the RVLM and the nucleus tractus solitarius (NTS)[1][3][4]. Microinjection of IAA-RP into the RVLM produces a transient hypertensive response, supporting its role as an endogenous regulator of sympathetic outflow[1][3][8]. It is also present in vestibular neurons that constitute the vestibulo-sympathetic reflex pathway, where it may modulate blood pressure in response to changes in posture[13].

The diagram below outlines the proposed presynaptic inhibitory signaling of IAA-RP.

cluster_1 IAA-RP Presynaptic Signaling IAARP IAA-RP IR Imidazoline Receptor (I₁/I₃) IAARP->IR binds to Vesicle Glutamate Vesicle IR->Vesicle inhibits Presynaptic Presynaptic Terminal Release Reduced Glutamate Release Vesicle->Release

Caption: Presynaptic inhibition mediated by IAA-RP via imidazoline receptors.

GABAergic System Interaction (IAA)

The precursor molecule, imidazoleacetic acid (IAA), is a known agonist at GABA-A receptors and a partial agonist/antagonist at GABA-C receptors[1][5]. The formation of IAA from histamine, particularly when the primary methylation pathway is inhibited, provides a direct link between the histaminergic and GABAergic systems[6][7]. This interaction suggests that IAA could mediate sedative, hypnotic, and hypotensive effects through the activation of GABA-A receptors[1][5].

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on IAA-RP and its metabolite, IAA-R.

Table 1: Effects on Synaptic Transmission (Rat Hippocampal Slices)

Compound Concentration Effect on fEPSP Slope (% of Baseline) Reference
IAA-RP 10 µM 51.2 ± 5.7% [11][12][14]

| IAA-R | 10 µM | 65.9 ± 3.8% |[11][12][14] |

Table 2: Receptor Binding and Functional Activity

Compound Receptor/Assay Metric Value Reference
IAA-RP I₁ Receptor (Adrenal Medulla) Kᵢ (vs [³H]clonidine) 13 ± 2 µM [2]
IAA-R I₁ Receptor (Adrenal Medulla) Kᵢ (vs [³H]clonidine) 24 ± 5 µM [2]

| IAA-RP | [³H]AA Release (PC12 Cells) | % Increase | 68 ± 29% at 10 µM |[2] |

Table 3: Endogenous Concentrations

Compound Tissue Method Concentration Reference

| IAA-RP | Rat Brain | ELISA | 1.1 ± 0.6 µg/g tissue |[2] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of protocols used in key studies.

Protocol: Electrophysiology in Hippocampal Slices

This protocol is used to measure the effect of IAA-RP and IAA-R on synaptic transmission.

  • Slice Preparation: Transverse hippocampal slices (400 µm) are prepared from adult male Sprague-Dawley rats in ice-cold artificial cerebrospinal fluid (aCSF). Slices are allowed to recover for at least 1 hour before recording.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region. A stimulating electrode is placed in the Schaffer collateral pathway.

  • Drug Application: After establishing a stable baseline fEPSP response for at least 20 minutes, IAA-RP or IAA-R is bath-applied at the desired concentration (e.g., 0.1, 1, 10 µM)[8][11].

  • Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-drug baseline. Paired-pulse facilitation (PPF) is assessed by delivering two stimuli at a 50 ms (B15284909) interval.

The workflow for this experimental setup is visualized below.

cluster_2 Electrophysiology Workflow A Prepare Hippocampal Slices B Place Electrodes (Stimulating & Recording) A->B C Establish Stable Baseline fEPSP B->C D Bath-apply IAA-RP/IAA-R C->D E Record Changes in fEPSP Slope & PPF D->E F Data Analysis E->F

Caption: Workflow for studying synaptic effects of IAA-RP/IAA-R.

Protocol: Immunohistochemistry for IAA-RP Localization

This method is used to visualize the distribution of IAA-RP in brain tissue.

  • Tissue Preparation: Rats are deeply anesthetized and transcardially perfused with a fixative (e.g., 4% paraformaldehyde). The brain is removed, post-fixed, and cryoprotected.

  • Sectioning: Coronal sections (e.g., 40 µm) are cut on a cryostat or vibratome.

  • Immunostaining:

    • Sections are incubated in a blocking solution to prevent non-specific binding.

    • Incubation with a primary antibody specific to IAA-RP overnight at 4°C.

    • Incubation with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Sections may be counterstained with a nuclear stain like DAPI.

  • Imaging: Sections are mounted on slides and imaged using confocal microscopy to determine the cellular and subcellular localization of IAA-RP immunoreactivity[1][3][4].

Conclusion and Future Directions

This compound and its precursor, IAA-RP, represent a significant signaling system at the crossroads of histamine metabolism and neuromodulation. The primary active compound, IAA-RP, acts as an endogenous ligand for imidazoline receptors, presynaptically inhibiting excitatory transmission and playing a key role in the central regulation of sympathetic activity[1][8][12]. Its direct precursor, IAA, links this pathway to the GABAergic system[5][7].

Future research should focus on:

  • Receptor Subtype Specificity: Elucidating the precise roles of I₁ vs. I₃ receptors in mediating the diverse effects of IAA-RP.

  • Therapeutic Potential: Investigating whether modulation of the IAA-RP pathway could offer novel treatments for hypertension, epilepsy, or other neurological disorders.

  • Human Studies: Translating the findings from rodent models to human physiology to confirm the relevance of this signaling pathway in health and disease.

This guide provides a foundational resource for scientists and clinicians aiming to explore the multifaceted roles of this compound and its associated molecules in the central nervous system.

References

The Discovery of Ribosylated Imidazoleacetic Acids in Mammalian Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recently discovered in mammalian tissues, ribosylated imidazoleacetic acids, specifically imidazole-4-acetic acid-ribotide (IAA-RP) and its metabolite, imidazole-4-acetic acid-riboside (IAA-R), are emerging as significant endogenous neuromodulators.[1][2][3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and physiological roles of these compounds, with a focus on their interaction with imidazoline (B1206853) receptors. The document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the associated biological pathways.

Core Findings and Significance

Imidazole-4-acetic acid-ribotide (IAA-RP) has been identified as a putative neurotransmitter or neuromodulator in the mammalian brain.[1][6] It is synthesized from histidine via imidazoleacetic acid (IAA) and is involved in complex signaling circuits, including the regulation of blood pressure and sympathetic drive.[1] IAA-RP's discovery has shed light on the endogenous ligands for imidazoline receptors (I-Rs), which are implicated in various physiological processes.[2][3][4] The presence of IAA-RP in neuronal populations throughout the central nervous system suggests its broad importance in neurochemical signaling.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on ribosylated imidazoleacetic acids.

Table 1: Effects of IAA-RP and IAA-R on Synaptic Transmission in Rat Hippocampal Slices

CompoundConcentration (μM)Effect on Field Extracellular Postsynaptic Potentials (fEPSPs) Slope (% of baseline)Reference
IAA-RP1051.2 ± 5.7%[5][7][8][9]
IAA-R1065.9 ± 3.8%[7][8][9]

Table 2: Effects of IAA-RP on Arachidonic Acid Release and Imidazoline Receptor Binding

ParameterCompoundConcentrationResultReference
[³H]Arachidonic Acid Release in PC12 CellsIAA-RP10 μM68 ± 29% increase[10]
[³H]Arachidonic Acid Release in PC12 CellsIAA-RP100 μM177 ± 89% increase[10]
Binding Affinity (Kᵢ) for I₁R in Adrenal MedullaIAA-RP13 ± 2 μM[10]
Binding Affinity (Kᵢ) for I₁R in Adrenal MedullaIAA-R24 ± 5 μM[10]

Table 3: Concentration of IAA-RP in Rat Brain Tissue

TissueConcentrationReference
Rat Brain1.1 ± 0.6 μg/g[10]

Signaling and Metabolic Pathways

The biosynthesis of IAA-RP and its subsequent signaling through imidazoline receptors involve distinct pathways.

Biosynthesis of Imidazoleacetic Acid-Ribotide (IAA-RP)

IAA-RP is synthesized in the brain primarily from the amino acid histidine.[1] The pathway involves the transamination of histidine to imidazoleacetic acid (IAA), which is then ribosylated to form IAA-RP.[1][7] This ribosylation step is a rare mammalian mechanism where ATP serves as an energy source rather than a substrate.[1][7] IAA-RP can then be dephosphorylated to its metabolite, IAA-R.[1][11][12]

IAA-RP Biosynthesis Histidine Histidine IAA Imidazoleacetic Acid Histidine->IAA Transamination IAA_RP Imidazoleacetic Acid-Ribotide (IAA-RP) IAA->IAA_RP Ribosylation IAA_R Imidazoleacetic Acid-Riboside (IAA-R) IAA_RP->IAA_R ATP ATP ATP->IAA_RP Phosphatases Phosphatases / 5'-nucleotidases Phosphatases->IAA_R

Caption: Biosynthetic pathway of Imidazoleacetic Acid-Ribotide (IAA-RP).

I₁-Imidazoline Receptor Signaling Pathway

IAA-RP acts as an agonist at I₁-imidazoline receptors.[10] The signaling cascade initiated by I₁-receptor activation is distinct from conventional G-protein coupled receptor pathways.[3] It involves the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers like diacylglyceride (B12379688) and arachidonic acid, and subsequent production of eicosanoids.[3] This pathway can also lead to the inhibition of the Na+/H+ exchanger and the induction of genes for catecholamine synthesis.[3]

I1_Imidazoline_Receptor_Signaling IAA_RP IAA-RP I1_Receptor I1-Imidazoline Receptor IAA_RP->I1_Receptor PLC Phospholipase C I1_Receptor->PLC activates Na_H_Exchanger Na+/H+ Exchanger I1_Receptor->Na_H_Exchanger inhibits Catecholamine_Genes Catecholamine Synthesis Genes I1_Receptor->Catecholamine_Genes induces Choline_PL Choline Phospholipids PLC->Choline_PL hydrolyzes DAG Diacylglycerol Choline_PL->DAG AA Arachidonic Acid Choline_PL->AA Eicosanoids Eicosanoids AA->Eicosanoids

References

Methodological & Application

Application Note: Quantification of Imidazoleacetic acid riboside in Biological Matrices by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantification of Imidazoleacetic acid riboside (IAA-riboside) in biological matrices, such as human plasma and urine, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound is a metabolite of Imidazoleacetic acid-ribotide (IAA-RP), a molecule implicated in neurotransmission and blood pressure regulation.[1][2] This method is intended for researchers, scientists, and drug development professionals investigating the roles of imidazole (B134444) compounds in physiological and pathological processes.

The protocol outlines procedures for sample preparation using protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is designed to offer high selectivity and sensitivity for the accurate quantification of IAA-riboside.

Introduction

This compound (IAA-riboside) is an endogenous nucleoside analog. It is the dephosphorylated metabolite of Imidazoleacetic acid-ribotide (IAA-RP).[1][2] The precursor, IAA-RP, is synthesized from the ribosylation of imidazoleacetic acid (IAA), which can be formed from the transamination of histidine.[1][2] Given the role of related imidazole compounds in neuronal signaling, the quantification of IAA-riboside in biological fluids is of significant interest for understanding its potential as a biomarker and its physiological functions.

This document provides a detailed protocol for the extraction and quantification of IAA-riboside by HPLC-MS/MS, offering a robust analytical tool for researchers in neuroscience, pharmacology, and clinical research.

Experimental Protocols

Sample Preparation (Human Plasma)

A protein precipitation method is employed for the extraction of IAA-riboside from human plasma.

Materials:

  • Human plasma samples

  • Methanol (B129727) (LC-MS grade), chilled at -20°C

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled IAA-riboside)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of reaching 14,000 x g and maintaining 4°C

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold methanol to the plasma sample.[3][4]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Parameters:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient Time (min)
0.0
1.0
5.0
7.0
7.1
10.0

MS/MS Parameters:

Based on the molecular formula of this compound (C10H14N2O6), the exact mass of the neutral molecule is 258.0852 g/mol .[5][6] The precursor ion in positive electrospray ionization mode will be the protonated molecule [M+H]+ with an m/z of 259.0925. Product ions are predicted based on the known fragmentation patterns of imidazole ribosides, which involve the loss of the ribose moiety or water.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow 800 L/hr
MRM Transitions Analyte
IAA-riboside (Quantifier)
IAA-riboside (Qualifier)
Internal Standard

Note: The product ion m/z 127.1 corresponds to the imidazoleacetic acid fragment after the loss of the ribose moiety. The product ion m/z 109.1 could correspond to the further loss of water from the imidazoleacetic acid fragment. These parameters should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the hypothetical quantitative performance of the method. This data is for illustrative purposes and should be validated experimentally.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Weighting
IAA-riboside0.5 - 500> 0.9951/x

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5< 15< 1585 - 115
Low QC1.5< 15< 1585 - 115
Mid QC50< 15< 1585 - 115
High QC400< 15< 1585 - 115

Table 3: Limit of Detection and Quantification

ParameterValue (ng/mL)
Limit of Detection (LOD)0.2
Limit of Quantification (LOQ)0.5

Visualizations

Biosynthetic Pathway of this compound

Histidine Histidine IAA Imidazoleacetic acid Histidine->IAA Transamination IAARP Imidazoleacetic acid-ribotide IAA->IAARP Ribosylation IAAR This compound IAARP->IAAR Dephosphorylation

Caption: Biosynthesis of this compound from Histidine.

Experimental Workflow for Quantification of this compound

cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_add Add Internal Standard Plasma->IS_add Precipitation Protein Precipitation (400 µL cold Methanol) IS_add->Precipitation Centrifugation Centrifugation (14,000 x g, 10 min, 4°C) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject 5 µL onto C18 Column Supernatant->Injection Separation Gradient Elution Injection->Separation Detection ESI+ MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: Workflow for the quantification of this compound.

References

Application Note: Development of a Competitive ELISA for Imidazoleacetic acid riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Imidazoleacetic acid riboside (IAA-r) is an endogenous imidazole (B134444) ribonucleoside found in various mammalian tissues, including the brain.[1][2] It is the metabolic product of imidazoleacetic acid-ribotide (IAA-RP), a putative neurotransmitter and neuromodulator that interacts with imidazoline (B1206853) receptors (I-Rs).[1][3] Given its biological relevance and potential as a biomarker, a sensitive and specific quantitative assay is essential for researchers in neuroscience, drug development, and clinical research. This application note provides a detailed protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of IAA-r in biological samples.

The principle of this assay is based on the competition between free IAA-r in the sample and a fixed amount of a hapten-carrier conjugate (IAA-r-protein) for binding to a limited amount of polyclonal anti-IAA-r antibody. The amount of antibody bound to the plate-coated conjugate is inversely proportional to the concentration of free IAA-r in the sample.

Principle of the Assay

This competitive ELISA is designed for the quantitative measurement of this compound. The assay involves the use of polyclonal antibodies raised against an IAA-r-carrier protein conjugate. A known amount of an IAA-r conjugate is coated onto the surface of a microtiter plate. When the sample containing IAA-r is added to the wells along with the specific polyclonal antibody, the free IAA-r in the sample competes with the coated IAA-r conjugate for binding to the antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody captured on the plate. Following another washing step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is measured spectrophotometrically and is inversely proportional to the concentration of IAA-r in the sample. A standard curve is generated using known concentrations of IAA-r, from which the concentration in unknown samples can be determined.

Materials and Reagents

Material/ReagentSupplierCatalog No.
This compoundMedChemExpressHY-114511
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Keyhole Limpet Hemocyanin (KLH)Thermo Fisher Scientific77100
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Thermo Fisher Scientific22980
N-Hydroxysuccinimide (NHS)Thermo Fisher Scientific24500
Sodium m-periodateSigma-AldrichS1878
Sodium borohydride (B1222165)Sigma-Aldrich452882
Freund's Complete AdjuvantSigma-AldrichF5881
Freund's Incomplete AdjuvantSigma-AldrichF5506
Goat anti-Rabbit IgG (HRP-conjugated)Abcamab6721
TMB Substrate SolutionThermo Fisher Scientific34021
Stop Solution (e.g., 1N H₂SO₄)Thermo Fisher ScientificN600
96-well high-binding ELISA platesGreiner Bio-One655061
New Zealand White RabbitsCharles River-
Dialysis Tubing (10 kDa MWCO)Thermo Fisher Scientific68100

Experimental Protocols

Part 1: Preparation of Immunogen and Coating Antigen

This compound is a small molecule (hapten) and must be conjugated to a larger carrier protein to elicit an immune response.[4] Two strategies are presented for the preparation of the IAA-r-protein conjugate.

Strategy 1: EDC/NHS Coupling via the Carboxylic Acid Group

This method utilizes the carboxylic acid moiety on the imidazoleacetic acid portion of IAA-r to form a stable amide bond with primary amines on the carrier protein using EDC and NHS chemistry.[5][6][7]

Protocol:

  • Dissolve IAA-r: Dissolve 10 mg of this compound in 1 ml of activation buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Activate IAA-r: Add 10 mg of EDC and 5 mg of NHS to the IAA-r solution. Incubate for 15 minutes at room temperature with gentle stirring.

  • Prepare Carrier Protein: Dissolve 20 mg of carrier protein (BSA or KLH) in 2 ml of conjugation buffer (0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.4).

  • Conjugation: Immediately add the activated IAA-r solution to the carrier protein solution. React for 2 hours at room temperature with gentle stirring.

  • Dialysis: Transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze against 1 L of PBS (pH 7.4) at 4°C for 48 hours, with at least four buffer changes.

  • Characterization and Storage: Determine the protein concentration and conjugation efficiency (e.g., by MALDI-TOF mass spectrometry). Store the conjugate at -20°C in aliquots.

Strategy 2: Periodate Oxidation of the Ribose Moiety

This method involves the oxidation of the vicinal diols of the ribose ring in IAA-r to form reactive aldehyde groups, which then couple to primary amines on the carrier protein.[8][9][10]

Protocol:

  • Dissolve IAA-r: Dissolve 10 mg of this compound in 1 ml of 0.1 M sodium phosphate buffer, pH 7.0.

  • Oxidation: Add 0.5 ml of freshly prepared 0.1 M sodium m-periodate. Incubate for 1 hour at room temperature in the dark.

  • Stop Reaction: Stop the reaction by adding 0.25 ml of 1 M ethylene (B1197577) glycol and incubate for 10 minutes at room temperature.

  • Prepare Carrier Protein: Dissolve 20 mg of carrier protein (BSA or KLH) in 2 ml of 0.1 M carbonate-bicarbonate buffer, pH 9.0.

  • Conjugation: Add the oxidized IAA-r solution to the carrier protein solution. Incubate for 2 hours at room temperature with gentle stirring.

  • Reduction: Add 0.1 ml of freshly prepared 4 mg/ml sodium borohydride solution. Incubate for 2 hours at 4°C.

  • Dialysis: Dialyze the conjugate as described in Strategy 1.

  • Characterization and Storage: Characterize and store the conjugate as described in Strategy 1.

Diagram: Hapten-Carrier Conjugation Workflow

G cluster_0 Strategy 1: EDC/NHS Coupling cluster_1 Strategy 2: Periodate Oxidation IAA_r This compound Activated_IAA_r Activated IAA-r (NHS-ester) IAA_r->Activated_IAA_r Activation EDC_NHS EDC + NHS EDC_NHS->Activated_IAA_r Conjugate1 IAA-r-Protein Conjugate Activated_IAA_r->Conjugate1 Carrier_Protein1 Carrier Protein (BSA or KLH) Carrier_Protein1->Conjugate1 Conjugation Dialysis1 Dialysis Conjugate1->Dialysis1 Final_Product1 Purified Immunogen/ Coating Antigen Dialysis1->Final_Product1 IAA_r2 This compound Oxidized_IAA_r Oxidized IAA-r (Aldehyde groups) IAA_r2->Oxidized_IAA_r Oxidation Periodate Sodium m-periodate Periodate->Oxidized_IAA_r Conjugate2 IAA-r-Protein Conjugate Oxidized_IAA_r->Conjugate2 Carrier_Protein2 Carrier Protein (BSA or KLH) Carrier_Protein2->Conjugate2 Conjugation Reduction Sodium Borohydride Conjugate2->Reduction Reduction Dialysis2 Dialysis Reduction->Dialysis2 Final_Product2 Purified Immunogen/ Coating Antigen Dialysis2->Final_Product2

Caption: Workflow for the two strategies of conjugating IAA-r to a carrier protein.

Part 2: Polyclonal Antibody Production

Protocol:

  • Pre-immune Serum Collection: Collect blood from two healthy New Zealand White rabbits to obtain pre-immune serum.

  • Immunization Schedule:

    • Day 0 (Primary Immunization): Emulsify 500 µg of the IAA-r-KLH conjugate (immunogen) in an equal volume of Freund's Complete Adjuvant. Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

    • Day 14, 28, 42 (Booster Injections): Emulsify 250 µg of the immunogen in an equal volume of Freund's Incomplete Adjuvant. Administer booster injections subcutaneously.

  • Titer Determination:

    • Starting from day 35 (one week after the second booster), collect small blood samples from the ear vein.

    • Determine the antibody titer by indirect ELISA. Coat a 96-well plate with the IAA-r-BSA conjugate (coating antigen) at 1 µg/ml.

    • Serially dilute the rabbit serum (from 1:1000 to 1:1,000,000) and add to the wells.

    • Use a goat anti-rabbit IgG-HRP secondary antibody for detection.

    • The titer is defined as the highest dilution that gives a significant signal above the pre-immune serum background.

  • Antibody Harvesting and Purification:

    • Once a high titer is achieved (typically after 3-4 boosters), perform a final bleed.

    • Isolate the serum and purify the IgG fraction using Protein A/G affinity chromatography.

    • Store the purified polyclonal antibodies at -20°C or -80°C.

Table 1: Typical Immunization and Bleeding Schedule

DayProcedureAntigen DoseAdjuvant
0Pre-immune Bleed & Primary Immunization500 µgFreund's Complete
141st Booster Injection250 µgFreund's Incomplete
282nd Booster Injection250 µgFreund's Incomplete
35Test Bleed--
423rd Booster Injection250 µgFreund's Incomplete
49Test Bleed--
56Final Bleed--
Part 3: Competitive ELISA Protocol

Protocol:

  • Coating: Dilute the IAA-r-BSA conjugate to 1 µg/ml in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Add 100 µl to each well of a 96-well ELISA plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µl/well of wash buffer (PBS with 0.05% Tween 20).

  • Blocking: Add 200 µl/well of blocking buffer (1% BSA in PBS) and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Competition:

    • Prepare a standard curve by serially diluting the IAA-r standard (e.g., from 1000 ng/ml to 0.1 ng/ml) in assay buffer (PBS with 0.1% BSA and 0.05% Tween 20).

    • Prepare unknown samples by diluting them in assay buffer.

    • In a separate plate or tubes, mix 50 µl of each standard or sample with 50 µl of the optimized dilution of the primary anti-IAA-r antibody. Incubate for 1 hour at 37°C.

    • Transfer 100 µl of the pre-incubated mixture to the coated and blocked ELISA plate. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µl of HRP-conjugated goat anti-rabbit IgG (diluted according to the manufacturer's instructions, e.g., 1:5000) to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µl of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µl of stop solution (e.g., 1N H₂SO₄) to each well.

  • Read Absorbance: Measure the optical density at 450 nm using a microplate reader.

Diagram: Competitive ELISA Workflow

G Coating 1. Coating (IAA-r-BSA conjugate) Wash1 2. Washing Coating->Wash1 Blocking 3. Blocking Wash1->Blocking Wash2 4. Washing Blocking->Wash2 Competition 5. Competition (Sample/Standard + Primary Ab) Wash2->Competition Wash3 6. Washing Competition->Wash3 Secondary_Ab 7. Secondary Ab (Anti-Rabbit-HRP) Wash3->Secondary_Ab Wash4 8. Washing Secondary_Ab->Wash4 Substrate 9. Substrate Addition (TMB) Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance (450 nm) Stop->Read

Caption: Step-by-step workflow of the competitive ELISA for IAA-r.

Data Analysis

  • Calculate the average absorbance for each set of replicate standards and samples.

  • Calculate the percentage of binding (%B/B₀) for each standard and sample using the following formula: %B/B₀ = (Absorbance of standard or sample / Absorbance of zero standard) x 100

  • Plot the %B/B₀ (y-axis) against the corresponding concentration of the IAA-r standards (x-axis) on a semi-logarithmic scale.

  • Determine the concentration of IAA-r in the unknown samples by interpolating their %B/B₀ values from the standard curve.

Table 2: Example Standard Curve Data

IAA-r Conc. (ng/ml)OD at 450 nm (Mean)% B/B₀
01.850100.0
0.11.72093.0
0.51.48080.0
1.01.22166.0
5.00.74040.0
10.00.48126.0
50.00.18510.0
100.00.1116.0

Signaling Pathway

This compound is a metabolite of Imidazoleacetic acid-ribotide (IAA-RP).[1][3] IAA-RP is an endogenous ligand for imidazoline receptors (I-Rs), particularly the I₁ and I₃ subtypes.[1] Activation of I₁-receptors in the rostral ventrolateral medulla of the brainstem is involved in the regulation of sympathetic outflow and blood pressure.[1][11] I₃-receptor activation in pancreatic beta cells potentiates glucose-induced insulin (B600854) secretion.[1][3] The signaling pathways downstream of these receptors are complex and not fully elucidated but are known to involve changes in second messengers like arachidonic acid and diacylglycerol, and modulation of ion channel activity.[11]

Diagram: Imidazoleacetic acid ribotide Signaling Overview

G IAA_RP Imidazoleacetic acid-ribotide (IAA-RP) I1_Receptor I1-Imidazoline Receptor (e.g., in RVLM) IAA_RP->I1_Receptor I3_Receptor I3-Imidazoline Receptor (e.g., in Pancreatic β-cells) IAA_RP->I3_Receptor Sympathetic_Outflow Modulation of Sympathetic Outflow I1_Receptor->Sympathetic_Outflow Insulin_Secretion Potentiation of Insulin Secretion I3_Receptor->Insulin_Secretion Blood_Pressure Blood Pressure Regulation Sympathetic_Outflow->Blood_Pressure

Caption: Simplified overview of the signaling roles of IAA-RP.

Troubleshooting

ProblemPossible CauseSolution
High background Insufficient blockingIncrease blocking time or try a different blocking agent.
Insufficient washingIncrease the number of wash cycles.
Antibody concentration too highOptimize the concentration of primary and secondary antibodies.
Low signal Insufficient antibody or conjugateOptimize the concentrations of coating antigen and antibodies.
Inactive enzyme or substrateUse fresh substrate and ensure proper storage of HRP-conjugate.
Short incubation timesIncrease incubation times for antibody and substrate steps.
High variability Pipetting errorsUse calibrated pipettes and ensure consistent technique.
Inconsistent washingEnsure all wells are washed equally.
Edge effectsAvoid using the outer wells of the plate.

Conclusion

This application note provides a comprehensive framework for the development and validation of a competitive ELISA for the quantitative determination of this compound. The described protocols for immunogen preparation, polyclonal antibody production, and the competitive ELISA procedure offer a robust methodology for researchers. This assay will be a valuable tool for investigating the physiological and pathological roles of IAA-r in various biological systems.

References

Application Notes and Protocols for In Vivo Administration of Imidazoleacetic Acid Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazoleacetic acid riboside (IAA-R) is an endogenous metabolite of imidazoleacetic acid-ribotide (IAA-RP), a putative neurotransmitter and modulator of imidazoline (B1206853) receptors (I-Rs).[1][2] Found in mammalian tissues, including the central nervous system, IAA-R and its precursor are implicated in the regulation of various physiological processes through their interaction with I1 and I3 imidazoline receptors.[3][4] Preclinical research into the in vivo effects of IAA-R is essential to elucidate its physiological roles and therapeutic potential.

These application notes provide a detailed, inferred protocol for the in vivo administration of IAA-R to rodent models, based on established methodologies for structurally related compounds and available physicochemical data. Due to the absence of a standardized, published protocol specifically for IAA-R, the following recommendations are intended to serve as a robust starting point for experimental design.

Physicochemical Properties and Solubility

A predicted water solubility of 27 g/L for this compound suggests that it is amenable to the preparation of aqueous solutions suitable for injection.[5][6] This property is advantageous for in vivo studies, as it allows for the formulation of dosing solutions at physiologically relevant concentrations without the need for potentially confounding solubilizing agents.

Recommended In Vivo Administration Protocol

The following protocol is based on established methods for the in vivo administration of other riboside compounds, such as nicotinamide (B372718) riboside, and general guidelines for rodent handling and substance administration.[1][7][8]

Materials:

  • This compound (IAA-R) powder

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL) with appropriate gauge needles (e.g., 27-30G for intraperitoneal injection)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Experimental Animals:

  • Species: Rat or Mouse

  • Strain, age, and sex should be chosen based on the specific research question.

  • Animals should be acclimatized to the facility for a minimum of one week prior to the experiment.

  • All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.

Protocol for Intraperitoneal (IP) Injection:

  • Dose Calculation:

    • A starting dose range of 10-100 mg/kg body weight is recommended. This is a conservative starting point inferred from the low acute toxicity observed with other imidazole-based compounds, where LD50 values can exceed 1000 mg/kg.[3]

    • The final dose will need to be optimized based on the specific biological question and dose-response studies.

  • Preparation of Dosing Solution:

    • On the day of the experiment, weigh the required amount of IAA-R powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile PBS (pH 7.4) to achieve the desired final concentration. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of IAA-R in 1 mL of PBS.

    • Vortex the solution until the IAA-R is completely dissolved. Ensure no particulate matter is visible.

    • Maintain the solution on ice if not used immediately. It is recommended to use freshly prepared solutions for each experiment.

  • Administration:

    • Weigh the animal to determine the precise volume of the dosing solution to be administered.

    • Properly restrain the animal. For mice, this can often be done by a single person. For rats, a two-person technique may be required.

    • Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the calculated volume of the IAA-R solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

  • Post-Administration Monitoring:

    • Monitor the animals for any signs of acute toxicity or adverse reactions, such as changes in behavior, posture, or grooming, for at least 4 hours post-injection and then daily.

    • Record all observations meticulously.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and structured tables to facilitate comparison between different treatment groups.

Parameter Vehicle Control IAA-R (10 mg/kg) IAA-R (50 mg/kg) IAA-R (100 mg/kg)
Animal Strain e.g., C57BL/6e.g., C57BL/6e.g., C57BL/6e.g., C57BL/6
N (animals/group) 8888
Route of Administration IPIPIPIP
Endpoint 1 (e.g., Blood Pressure Change, mmHg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Endpoint 2 (e.g., Gene Expression Fold Change) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Endpoint 3 (e.g., Behavioral Score) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound

IAA-R is known to interact with imidazoline receptors. The following diagram illustrates its proposed signaling mechanism.

IAA_R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IAA-R IAA-R I1_R I1 Receptor IAA-R->I1_R Binds I3_R I3 Receptor IAA-R->I3_R Binds Effector1 Downstream Effectors I1_R->Effector1 Activates Effector2 Downstream Effectors I3_R->Effector2 Activates Response1 Physiological Response 1 Effector1->Response1 Leads to Response2 Physiological Response 2 Effector2->Response2 Leads to

Caption: Proposed signaling pathway of this compound (IAA-R).

Experimental Workflow for In Vivo Administration

The following diagram outlines the key steps in the experimental workflow for administering IAA-R in vivo.

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration DoseCalc Dose Calculation (10-100 mg/kg) SolPrep Solution Preparation (IAA-R in sterile PBS) DoseCalc->SolPrep AnimalWeight Weigh Animal SolPrep->AnimalWeight Injection Intraperitoneal Injection AnimalWeight->Injection Monitoring Monitor for Adverse Effects Injection->Monitoring DataCollection Data Collection (e.g., physiological, behavioral) Monitoring->DataCollection Analysis Data Analysis DataCollection->Analysis

Caption: Experimental workflow for in vivo administration of IAA-R.

References

Application Notes and Protocols for Imidazoleacetic acid riboside in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazoleacetic acid riboside (IAA-riboside) is the dephosphorylated metabolite of Imidazole-4-acetic acid-ribotide (IAA-RP), an endogenous neuromodulator that acts as an agonist at imidazoline (B1206853) receptors (I-Rs).[1][2] Emerging research indicates that both IAA-RP and IAA-riboside play a role in regulating synaptic transmission, primarily through a presynaptic mechanism of action.[2][3] These compounds induce a depression of synaptic responses, suggesting their potential as modulators of neuronal excitability and as targets for therapeutic intervention in neurological disorders.[2][3]

This document provides detailed application notes and protocols for the use of this compound in primary neuron cultures, a critical in vitro model for studying neuronal function and pharmacology.

Mechanism of Action

This compound and its precursor, IAA-RP, exert their effects primarily through the activation of imidazoline receptors, specifically the I1 and I3 subtypes.[2][3] Activation of these receptors on presynaptic terminals leads to an inhibition of neurotransmitter release.[2][3] The signaling cascade for the I1 receptor is thought to involve Gi/o-type G-proteins, leading to a decrease in adenylate cyclase activity.[3][4] This presynaptic inhibition is characterized by a decrease in the frequency of miniature excitatory and inhibitory postsynaptic currents without a significant change in their amplitude.[2][3]

Signaling Pathway of this compound

IAA_riboside Imidazoleacetic acid riboside IR Imidazoline Receptor (I1/I3) IAA_riboside->IR binds & activates G_protein Gi/o Protein IR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC Presynaptic_Inhibition Presynaptic Inhibition cAMP->Presynaptic_Inhibition leads to

Caption: Proposed signaling pathway of this compound in neurons.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its precursor, IAA-RP, on synaptic transmission, based on studies in rat hippocampal slices. These values provide a strong starting point for dose-response experiments in primary neuron cultures.

Table 1: Effect of this compound and IAA-RP on Field Extracellular Postsynaptic Potentials (fEPSPs)

CompoundConcentrationEffect on fEPSP Slope (% of baseline)Reference
This compound10 µM65.9 ± 3.8%[2][3]
Imidazoleacetic acid-ribotide (IAA-RP)10 µM51.2 ± 5.7%[2][3]

Table 2: Receptor Binding and Activity

CompoundReceptor SubtypeAssayValueReference
Imidazoleacetic acid-ribotide (IAA-RP)I3EC50 (Insulin Release)30-50 nM

Experimental Protocols

Protocol 1: Preparation of Primary Hippocampal/Cortical Neuron Cultures

This protocol describes the basic procedure for establishing primary neuron cultures from embryonic rodents.

Materials:

  • Timed-pregnant rat or mouse (E18)

  • Dissection medium (e.g., Hibernate-E)

  • Enzyme solution (e.g., Papain or Trypsin)

  • Enzyme inhibitor solution

  • Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Dissect the embryos and place them in ice-cold dissection medium.

  • Under a dissecting microscope, isolate the hippocampi or cortices from the embryonic brains.

  • Transfer the tissue to the enzyme solution and incubate at 37°C for the recommended time (typically 15-30 minutes).

  • Gently wash the tissue with enzyme inhibitor solution to stop the digestion.

  • Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette in plating medium.

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cell pellet in fresh plating medium and determine the cell density using a hemocytometer.

  • Plate the neurons onto pre-coated culture vessels at a desired density (e.g., 200,000 to 500,000 cells/mL).

  • Incubate the cultures at 37°C in a 5% CO2 incubator.

  • Perform partial media changes every 2-3 days.

Protocol 2: Treatment of Primary Neuron Cultures with this compound

Materials:

  • Mature primary neuron cultures (e.g., DIV 7-14)

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO, and then diluted in culture medium)

  • Control vehicle solution

  • Fresh plating medium

Procedure:

  • Prepare a stock solution of this compound. It is recommended to perform a solubility test to determine the optimal solvent.

  • On the day of the experiment, dilute the stock solution in pre-warmed plating medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Prepare a vehicle control with the same final concentration of the solvent.

  • Remove a portion of the old medium from the neuron cultures and replace it with the medium containing this compound or the vehicle control.

  • Incubate the treated cultures for the desired duration (e.g., 30 minutes, 1 hour, 24 hours) before performing downstream assays.

Experimental Workflow

A Prepare Primary Neuron Cultures B Culture Maturation (DIV 7-14) A->B D Treat Cultures B->D C Prepare Imidazoleacetic acid riboside Solutions C->D E Incubate D->E F Perform Downstream Assays E->F

Caption: General workflow for experiments using this compound.

Protocol 3: Assessment of Presynaptic Activity using Electrophysiology (Whole-Cell Patch-Clamp)

This protocol provides a general outline for measuring synaptic currents in cultured neurons.

Materials:

  • Treated primary neuron cultures on coverslips

  • External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)

  • Internal pipette solution (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Transfer a coverslip with treated neurons to the recording chamber on the microscope stage and perfuse with external recording solution.

  • Pull patch pipettes and fill with internal solution.

  • Under visual guidance, approach a neuron with the patch pipette and form a gigaseal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Record spontaneous excitatory postsynaptic currents (sEPSCs) or spontaneous inhibitory postsynaptic currents (sIPSCs) in voltage-clamp mode. To isolate sEPSCs, the membrane potential is typically held at -70 mV in the presence of a GABAA receptor antagonist (e.g., picrotoxin). To isolate sIPSCs, the membrane potential is held at a potential near the reversal potential for glutamate (B1630785) receptors (e.g., 0 mV).

  • Analyze the frequency, amplitude, and kinetics of the recorded synaptic events. A decrease in frequency with no change in amplitude is indicative of a presynaptic mechanism of action.

Protocol 4: Assessment of Presynaptic Activity using Synaptic Vesicle Recycling Assay

This optical method allows for the visualization of presynaptic terminals and their activity.

Materials:

  • Treated primary neuron cultures on coverslips

  • Antibodies targeting the luminal domain of a synaptic vesicle protein (e.g., anti-Synaptotagmin-1)

  • High KCl solution for depolarization

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Fluorescently labeled secondary antibodies

  • Fluorescence microscope

Procedure:

  • Incubate the live, treated neurons with the primary antibody against the synaptic vesicle protein for a defined period.

  • Stimulate the neurons with high KCl solution to induce synaptic vesicle exocytosis and endocytosis, allowing for the uptake of the antibody into recycling vesicles.

  • Wash the cells to remove unbound antibody.

  • Fix and permeabilize the neurons.

  • Incubate with a fluorescently labeled secondary antibody to visualize the internalized primary antibody.

  • Acquire images using a fluorescence microscope and quantify the fluorescence intensity of puncta, which corresponds to active presynaptic terminals.

Concluding Remarks

The protocols and data presented here provide a comprehensive guide for investigating the effects of this compound in primary neuron cultures. As a modulator of presynaptic activity, this compound holds significant potential for dissecting the molecular mechanisms of synaptic transmission and for the development of novel therapeutics for neurological and psychiatric disorders. Researchers are encouraged to optimize the provided protocols for their specific experimental needs and neuronal culture systems.

References

Application Notes and Protocols for Electrophysiology Recording with Imidazoleacetic Acid Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting electrophysiology experiments to investigate the effects of Imidazoleacetic acid riboside (IAA-R).

Introduction

This compound (IAA-R) is the dephosphorylated metabolite of Imidazoleacetic acid-ribotide (IAA-RP), an endogenous neuromodulator found in the mammalian brain.[1][2] IAA-R, along with its precursor, has been shown to modulate synaptic transmission, primarily through its action on imidazoline (B1206853) receptors.[1][2][3] Understanding the electrophysiological effects of IAA-R is crucial for elucidating its role in neuronal signaling and for the development of novel therapeutics targeting the imidazoline system.

Mechanism of Action

This compound and its precursor, IAA-RP, are agonists at imidazoline receptors (I-Rs).[1][2][3] Electrophysiological studies have demonstrated that application of IAA-R and IAA-RP leads to a depression of excitatory synaptic transmission.[1][2][3] This effect is primarily attributed to a presynaptic mechanism, as evidenced by a decrease in the frequency of miniature excitatory postsynaptic currents (mEPSCs) without a change in their amplitude, and an increase in paired-pulse facilitation (PPF).[1][2] The activation of presynaptic imidazoline receptors is thought to reduce the probability of neurotransmitter release. While imidazoleacetic acid (the riboside without the ribose) has been identified as a GABA-A receptor agonist, the primary mechanism of action for IAA-R in the context of the cited electrophysiological studies is through imidazoline receptors.[1][4]

Signaling Pathway

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron IAA_R Imidazoleacetic acid riboside (IAA-R) I_R Imidazoline Receptor (I-R) IAA_R->I_R binds to Ca_channel Voltage-gated Ca2+ Channel I_R->Ca_channel inhibits Vesicle Synaptic Vesicle (containing Glutamate) Release Reduced Glutamate (B1630785) Release Vesicle->Release leads to Ca_channel->Vesicle triggers fusion Action_Potential Action Potential Action_Potential->Ca_channel opens Glutamate_receptor Glutamate Receptor (e.g., AMPA, NMDA) Release->Glutamate_receptor activates EPSP Depressed EPSP Glutamate_receptor->EPSP generates

Caption: Presynaptic modulation of glutamate release by this compound.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound (IAA-R) and its precursor, Imidazoleacetic acid-ribotide (IAA-RP), on synaptic transmission in rat hippocampal slices.

CompoundConcentrationEffect on fEPSP Slope (% of baseline)Recording PreparationReference
IAA-RP0.1 µMGradual depressionRat Hippocampal Slices (Schaffer collateral-CA1)[1]
IAA-RP1 µMFurther depressionRat Hippocampal Slices (Schaffer collateral-CA1)[1]
IAA-RP10 µM51.2 ± 5.7%Rat Hippocampal Slices (Schaffer collateral-CA1)[1][2][3]
IAA-R 10 µM 65.9 ± 3.8% Rat Hippocampal Slices (Schaffer collateral-CA1) [1][2][3]

Experimental Protocols

This section provides a detailed protocol for extracellular field potential recording in acute brain slices to assess the effect of this compound on synaptic transmission. This protocol is based on methodologies reported in the literature.[1]

Protocol: Extracellular Field Potential Recording in Acute Hippocampal Slices

1. Materials and Reagents:

  • Animals: 4- to 6-week-old Sprague-Dawley rats.[1]

  • Artificial Cerebrospinal Fluid (aCSF):

    • 125 mM NaCl

    • 2.5 mM KCl

    • 1.3 mM MgSO₄

    • 1 mM NaH₂PO₄

    • 26.2 mM NaHCO₃

    • 2.5 mM CaCl₂

    • 11 mM Glucose

    • Continuously bubbled with 95% O₂ / 5% CO₂.

  • Dissection Buffer: Sucrose-based or ice-cold, oxygenated aCSF.

  • This compound (IAA-R): Stock solution prepared in water or a suitable solvent and diluted to the final concentration in aCSF on the day of the experiment.

  • Recording Electrode Solution: 3 M NaCl.[1]

  • Equipment:

    • Vibrating microtome (vibratome)

    • Dissection microscope and tools

    • Submerged or interface recording chamber

    • Perfusion system with temperature control (32°C)[1]

    • Glass microelectrodes (for recording and stimulation)

    • Micromanipulators

    • Stimulator and stimulus isolation unit

    • Differential AC amplifier

    • Data acquisition system (e.g., Digidata, computer with appropriate software)

2. Experimental Workflow:

A Anesthetize and Decapitate Rat B Rapidly Remove Brain A->B C Prepare Acute Hippocampal Slices (350 µm) B->C D Incubate Slices in aCSF (≥ 1 hour) C->D E Transfer Slice to Recording Chamber D->E F Position Stimulating and Recording Electrodes E->F G Establish Stable Baseline fEPSPs (≥ 1 hour) F->G H Bath Apply this compound G->H I Record fEPSPs during Drug Application H->I J Washout with aCSF I->J K Record fEPSPs during Washout J->K L Data Analysis K->L

Caption: Workflow for electrophysiological recording of IAA-R effects.

3. Detailed Procedure:

  • Slice Preparation:

    • Anesthetize the rat according to approved animal care protocols.

    • Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated dissection buffer.

    • Prepare 350 µm thick transverse hippocampal slices using a vibratome.[1]

    • Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.[1]

  • Recording Setup:

    • Transfer a single slice to the recording chamber, which is continuously perfused with oxygenated aCSF at 32°C.[1]

    • Place a bipolar stimulating electrode in the stratum radiatum of the CA3 region to stimulate the Schaffer collateral pathway.

    • Place a glass recording microelectrode filled with 3 M NaCl in the stratum radiatum of the CA1 region to record the field excitatory postsynaptic potentials (fEPSPs).[1]

  • Data Acquisition:

    • Deliver constant current pulses (e.g., 0.1 ms (B15284909) duration) every 30 seconds to evoke fEPSPs.

    • Adjust the stimulus intensity to elicit a fEPSP that is approximately 50% of the maximal response.

    • Record a stable baseline of fEPSPs for at least 1 hour.[1]

    • Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 µM).

    • Continue recording for the duration of the drug application (e.g., 20 minutes).[1]

    • After drug application, switch the perfusion back to standard aCSF to wash out the compound and record the recovery of the synaptic response.

  • Data Analysis:

    • Measure the initial slope of the fEPSPs.

    • Normalize the fEPSP slopes recorded during drug application and washout to the average slope of the baseline period.

    • Plot the normalized fEPSP slope over time to visualize the effect of this compound.

    • Perform statistical analysis to compare the fEPSP slope during baseline, drug application, and washout.

Logical Relationship of Experimental Observations

IAA_R_App Application of This compound Dec_fEPSP Decreased fEPSP Slope IAA_R_App->Dec_fEPSP Inc_PPF Increased Paired-Pulse Facilitation IAA_R_App->Inc_PPF Dec_mEPSC_Freq Decreased mEPSC Frequency IAA_R_App->Dec_mEPSC_Freq No_mEPSC_Amp No Change in mEPSC Amplitude IAA_R_App->No_mEPSC_Amp Presynaptic Presynaptic Site of Action Inc_PPF->Presynaptic Dec_mEPSC_Freq->Presynaptic No_mEPSC_Amp->Presynaptic Dec_Release_Prob Decreased Neurotransmitter Release Probability Presynaptic->Dec_Release_Prob Dec_Release_Prob->Dec_fEPSP

Caption: Interpretation of experimental findings with IAA-R application.

References

Application Note: Analysis of Imidazoleacetic Acid Riboside using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazoleacetic acid riboside is a metabolite of imidazole (B134444) acetic acid and has been reported in various biological systems.[1] As a nucleoside analog, its accurate identification and quantification are crucial in metabolomics and drug development research. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), focusing on its characteristic fragmentation pattern.

Mass Spectrometry Fragmentation Pattern of this compound

This compound has a molecular formula of C10H14N2O6 and a monoisotopic mass of 258.08518617 Da.[1][2] In mass spectrometry, the fragmentation of imidazole ribosides typically involves the cleavage of the ribose moiety and the loss of small molecules from the imidazole ring, while the imidazole ring itself generally remains intact.[3]

The fragmentation of the ribose moiety can occur through several pathways:

  • Loss of water molecule(s).[3]

  • Cross-ring cleavage of the ribose sugar.[3]

  • Complete loss of the ribose unit.[3]

For the imidazoleacetic acid portion, fragmentation can occur through the loss of substituents.

Based on predicted fragmentation patterns, the following table summarizes the expected major ions for this compound in positive ion mode mass spectrometry.[4]

Ion DescriptionPredicted m/zFragmentation Pathway
[M+H]+259.0926Protonated parent molecule
Fragment 1137.0608Loss of the ribose moiety
Fragment 2127.0451Loss of the acetic acid and ribose moieties
Fragment 3119.0498Fragment from the ribose moiety
Fragment 497.0284Further fragmentation of the imidazole portion

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general method for the analysis of this compound in biological samples. Optimization may be required based on the specific matrix and instrumentation.

1. Sample Preparation

A generic protein precipitation method is described below, suitable for plasma or urine samples.

  • To 100 µL of the sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

ParameterSetting
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B

3. Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

4. MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound259.1137.115
This compound259.1127.020
This compound259.1119.025
Internal StandardUser DefinedUser DefinedUser Defined

Diagrams

Fragmentation_Pathway M [M+H]+ m/z 259.0926 (this compound) F1 Fragment 1 m/z 137.0608 (Imidazoleacetic acid) M->F1 - Ribose F3 Fragment 3 m/z 119.0498 (Ribose fragment) M->F3 - Imidazoleacetic acid F2 Fragment 2 m/z 127.0451 (Imidazole moiety) F1->F2 - Acetic acid F4 Fragment 4 m/z 97.0284 (Imidazole fragment) F2->F4

Caption: Fragmentation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (with Acetonitrile) Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Evaporation Evaporation to Dryness Centrifugation1->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 LC_Separation Liquid Chromatography (C18 Column) Centrifugation2->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Application Note: Solid-Phase Extraction of Imidazoleacetic Acid Riboside from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazoleacetic acid riboside (IAA-R) is a metabolite of imidazoleacetic acid-ribotide (IAA-RP), a compound implicated as a putative neurotransmitter and modulator in the mammalian central nervous system.[1][2][3] Accurate quantification of IAA-R in plasma is crucial for pharmacokinetic studies and for understanding its physiological and pathological roles. Plasma, however, is a complex matrix containing proteins, lipids, and other endogenous substances that can interfere with analysis. This application note details a robust solid-phase extraction (SPE) protocol for the selective extraction of this compound from plasma prior to downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS).

Given that this compound is a polar and zwitterionic molecule, a mixed-mode solid-phase extraction strategy is highly effective. This method utilizes a combination of reversed-phase and ion-exchange retention mechanisms to achieve superior sample cleanup and analyte enrichment.

Metabolic Pathway of this compound

This compound is the dephosphorylated metabolite of imidazoleacetic acid-ribotide.[1][2] The precursor, imidazoleacetic acid (IAA), can be formed either by the transamination of histidine or the oxidation of histamine.[2][4][5] IAA is then conjugated with phosphoribosyl-pyrophosphate to produce IAA-RP.[5]

cluster_0 Biosynthesis Histidine Histidine IAA Imidazoleacetic acid (IAA) Histidine->IAA Transamination Histamine Histamine Histamine->IAA Oxidation IAA_RP Imidazoleacetic acid-ribotide (IAA-RP) IAA->IAA_RP Ribosylation (via phosphoribosyl- pyrophosphate) IAA_R Imidazoleacetic acid riboside (IAA-R) IAA_RP->IAA_R Dephosphorylation (by phosphatases)

Biosynthesis of this compound.

Experimental Protocol

This protocol is designed for the extraction of this compound from human plasma using a mixed-mode strong cation exchange (SCX) SPE cartridge. This type of sorbent combines reversed-phase (e.g., C8 or C18) and strong cation exchange functionalities.

Materials:

  • Human plasma (K2-EDTA)

  • Mixed-Mode Strong Cation Exchange (SCX) SPE cartridges (e.g., 30 mg / 1 mL)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521) (LC-MS grade)

  • Deionized water

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Workflow for SPE of this compound from Plasma

cluster_workflow SPE Workflow start Start: Plasma Sample pretreatment 1. Sample Pretreatment - Thaw plasma sample - Add 4% H3PO4 (1:1 v/v) - Vortex and Centrifuge start->pretreatment supernatant Collect Supernatant pretreatment->supernatant loading 3. Sample Loading - Load pretreated supernatant - Slow, consistent flow rate supernatant->loading conditioning 2. SPE Conditioning - 1 mL Methanol - 1 mL Deionized Water conditioning->loading washing1 4. Wash Step 1 (Polar Interferences) - 1 mL 0.1 M HCl loading->washing1 washing2 5. Wash Step 2 (Non-polar Interferences) - 1 mL Methanol washing1->washing2 elution 6. Elution - 1 mL 5% NH4OH in Methanol washing2->elution evaporation 7. Dry Down - Evaporate to dryness under N2 elution->evaporation reconstitution 8. Reconstitution - Reconstitute in mobile phase evaporation->reconstitution analysis End: LC-MS/MS Analysis reconstitution->analysis

SPE Workflow for this compound.
Detailed Method

  • Sample Pretreatment:

    • Thaw frozen plasma samples on ice.

    • To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Place the mixed-mode SCX SPE cartridges on a vacuum manifold.

    • Pass 1 mL of methanol through each cartridge.

    • Pass 1 mL of deionized water through each cartridge. Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Load the pretreated plasma supernatant onto the conditioned SPE cartridge.

    • Apply a slow, consistent flow rate of approximately 1 drop per second to ensure optimal binding of the analyte to the sorbent.

  • Washing:

    • Wash 1 (to remove polar interferences): Pass 1 mL of 0.1 M hydrochloric acid through the cartridge.

    • Wash 2 (to remove non-polar interferences): Pass 1 mL of methanol through the cartridge. Dry the cartridge thoroughly under vacuum for 5-10 minutes after this step.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the this compound from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol.

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Expected Performance

While specific validation data for this compound using this exact protocol is not available in the literature, the performance of mixed-mode SPE for similar polar, basic, or zwitterionic compounds from plasma is well-documented. The following table summarizes typical performance characteristics that can be expected.

Parameter Typical Performance Comments
Extraction Recovery >85%High recovery is expected due to the dual retention mechanism of the mixed-mode sorbent.[2]
Precision (Intra-day) <10% RSDRelative Standard Deviation (RSD) is a measure of precision. Values below 15% are generally considered acceptable in bioanalysis.[2]
Precision (Inter-day) <15% RSDGood inter-day precision demonstrates the robustness and reproducibility of the method over time.[3]
Matrix Effects <15%Mixed-mode SPE is effective at removing phospholipids (B1166683) and other matrix components that can cause ion suppression or enhancement in LC-MS analysis.
Limit of Quantification (LOQ) Low ng/mL rangeThe final LOQ will depend on the sensitivity of the LC-MS/MS instrument used.

This data is representative of mixed-mode SPE performance for polar analytes in plasma and serves as a guideline.[2][3] Method validation is required to determine the specific performance for this compound.

Conclusion

The described mixed-mode solid-phase extraction protocol provides a selective and robust method for the extraction of the polar, zwitterionic metabolite this compound from complex plasma samples. This sample preparation technique effectively removes interfering endogenous components, leading to cleaner extracts, reduced matrix effects, and improved accuracy and precision in subsequent LC-MS/MS analysis. This protocol is a valuable tool for researchers and scientists in the field of drug development and metabolic studies.

References

Application Notes and Protocols: Imidazoleacetic acid riboside for In Vitro Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazoleacetic acid riboside (IAA-R) is an endogenous metabolite of imidazoleacetic acid-ribotide (IAA-RP), a putative neurotransmitter and neuromodulator in mammalian tissues.[1] Both compounds have been shown to interact with imidazoline (B1206853) receptors (I-Rs) and, to a lesser extent, α2-adrenergic receptors, making them important targets for neuroscience and cardiovascular research.[1][2][3] These application notes provide detailed protocols for utilizing this compound in in vitro receptor binding assays to characterize its interaction with I1-imidazoline and α2-adrenergic receptors.

Data Presentation: Binding Affinities of this compound and Related Compounds

The following table summarizes the reported binding affinities (Ki values) of this compound and its parent compound for I1-imidazoline and α2-adrenergic receptors. This data is crucial for designing and interpreting receptor binding experiments.

CompoundReceptor SubtypeTissue SourceRadioligandKi (µM)
This compound (IAA-R)I1-ImidazolineBovine Adrenal Medulla[3H]clonidine24 ± 5
Imidazoleacetic acid-ribotide (IAA-RP)I1-ImidazolineBovine Adrenal Medulla[3H]clonidine13 ± 2
Imidazoleacetic acid-ribotide (IAA-RP)α2-Adrenergic (low-affinity sites)Rat Rostroventrolateral Medullap-[125I]iodoclonidine57 ± 33

Data sourced from Prell et al. (2004).[1]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for I1-Imidazoline Receptors

This protocol is adapted from established methods for imidazoline receptor binding and is suitable for determining the binding affinity of this compound to I1-imidazoline receptors.[1]

Materials:

  • Test Compound: this compound (IAA-R)

  • Radioligand: [3H]clonidine (specific activity ~20-60 Ci/mmol)

  • Membrane Preparation: Bovine adrenal medulla membranes, a rich source of I1-imidazoline receptors.[1]

  • Assay Buffer: 5 mM Tris buffer (pH 7.7) containing 500 µM EDTA, 500 µM EGTA, and 500 µM MgCl2.

  • Non-specific Binding Control: Cimetidine (B194882) (10 µM) or another suitable I1-receptor ligand.

  • Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Vials: For quantifying radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen bovine adrenal medulla in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.2-1 mg/mL. The protein concentration should be determined using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the test compound (this compound).

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]clonidine (final concentration ~0.5 nM), and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of cimetidine (final concentration 10 µM), 50 µL of [3H]clonidine (final concentration ~0.5 nM), and 100 µL of the membrane preparation.

    • Competition Binding: Add 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of [3H]clonidine (final concentration ~0.5 nM), and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the assay tubes at room temperature (25°C) for 30-60 minutes to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters that have been pre-soaked in assay buffer.

    • Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Analyze the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Competitive Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol provides a framework for assessing the binding of this compound to α2-adrenergic receptors, for which it is expected to have a lower affinity.

Materials:

  • Test Compound: this compound (IAA-R)

  • Radioligand: [3H]rauwolscine or p-[125I]iodoclonidine (selective α2-adrenergic receptor antagonists/ligands).

  • Membrane Preparation: Rat brain cortex or human platelet membranes, which are known to express α2-adrenergic receptors.[4]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2.

  • Non-specific Binding Control: Yohimbine (B192690) (10 µM) or another suitable α2-adrenergic antagonist.

  • Filtration Apparatus and Scintillation Counter: As described in Protocol 1.

Procedure:

  • Membrane Preparation:

    • Follow a similar procedure as described in Protocol 1, using the appropriate tissue source (e.g., rat brain cortex).

  • Assay Setup:

    • Set up the assay as described in Protocol 1, substituting the appropriate radioligand and non-specific binding control.

    • Total Binding: Add assay buffer, [3H]rauwolscine (final concentration ~1-2 nM), and membrane preparation.

    • Non-specific Binding: Add yohimbine (final concentration 10 µM), [3H]rauwolscine, and membrane preparation.

    • Competition Binding: Add varying concentrations of this compound, [3H]rauwolscine, and membrane preparation.

  • Incubation:

    • Incubate at 25°C for 60 minutes.

  • Filtration and Quantification:

    • Follow the same procedure as described in Protocol 1.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to determine the IC50 and Ki values of this compound for α2-adrenergic receptors.

Visualizations

Experimental Workflow: Competitive Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis A Prepare Assay Buffer D Dispense Reagents into Assay Tubes (Total, NSB, Competition) A->D B Prepare Membrane Homogenate B->D C Prepare Ligand Solutions (Radioligand, Competitor, NSB Control) C->D E Incubate to Reach Equilibrium D->E F Rapid Vacuum Filtration E->F G Wash Filters F->G H Scintillation Counting G->H I Calculate Specific Binding H->I J Generate Competition Curve I->J K Determine IC50 and Ki J->K

Caption: Workflow for an in vitro competitive receptor binding assay.

Signaling Pathway: Imidazoline Receptor Activation

G IAA_R This compound I1_Receptor I1-Imidazoline Receptor IAA_R->I1_Receptor Binds to G_Protein G-Protein I1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., modulation of neurotransmission) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

Application Notes and Protocols for the Experimental Use of Imidazoleacetic acid riboside in Hippocampal Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental use of Imidazoleacetic acid riboside (IAA-riboside) and its precursor, Imidazoleacetic acid ribotide (IAA-RP), in acute hippocampal slices. The information is primarily based on a key study in the field that has elucidated the effects and signaling mechanisms of these compounds on synaptic transmission.

Introduction

This compound (IAA-riboside) is the dephosphorylated metabolite of Imidazoleacetic acid ribotide (IAA-RP), an endogenous agonist for imidazoline (B1206853) receptors (I-Rs).[1][2][3][4][5] IAA-RP and IAA-riboside have been shown to modulate synaptic transmission in the hippocampus, a brain region critical for learning and memory.[1][2][3][4] Understanding the effects of these compounds on hippocampal circuitry is crucial for elucidating their physiological roles and exploring their therapeutic potential. These notes provide detailed protocols and data for researchers investigating the effects of IAA-riboside and its related compounds on synaptic function in the hippocampus.

Data Presentation

The following tables summarize the quantitative data on the effects of IAA-RP and IAA-riboside on synaptic transmission in the CA1 region of rat hippocampal slices. The data is extracted from studies performing extracellular field potential recordings of field excitatory postsynaptic potentials (fEPSPs) in the stratum radiatum in response to stimulation of the Schaffer collateral-commissural pathway.[1][2][3][4]

Table 1: Effect of Imidazoleacetic acid ribotide (IAA-RP) on fEPSP Slope

CompoundConcentrationEffect on fEPSP Slope (% of baseline)Time to Max EffectReversibility
IAA-RP10 µM51.2 ± 5.7%20 minutesReversible upon washout

Data from Bozdagi et al., 2011.[1][2][3][4]

Table 2: Effect of this compound (IAA-R) on fEPSP Slope

CompoundConcentrationEffect on fEPSP Slope (% of baseline)Time to Max Effect
IAA-R10 µM65.9 ± 3.8%Delayed (5-8 minutes after application)

Data from Bozdagi et al., 2011.[2][3][4]

Table 3: Pharmacological Dissection of the IAA-RP Effect

ConditionEffect on IAA-RP-induced fEPSP DepressionImplied Receptor Involvement
Rauwolscine (100 nM) (α2-AR antagonist)No effectα2-adrenergic receptors are not involved.
Efaroxan (50 µM) (mixed I1-R and α2-AR antagonist)AbolishedI1 imidazoline receptors are involved.
KU-14R (100 nM) (I3-R antagonist)Partially attenuatedI3 imidazoline receptors are partially involved.

Data from Bozdagi et al., 2011.[1][3]

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for studying the effects of IAA-riboside and IAA-RP in acute hippocampal slices.

Protocol 1: Acute Hippocampal Slice Preparation

This protocol describes the preparation of acute transverse hippocampal slices from rodents for electrophysiological recordings.

Materials:

  • Rodent (e.g., Sprague-Dawley rat)

  • Anesthesia (e.g., isoflurane)

  • Guillotine

  • Ice-cold artificial cerebrospinal fluid (aCSF) (see composition below)

  • Vibratome or tissue chopper

  • Incubation chamber

  • Carbogen gas (95% O2 / 5% CO2)

aCSF Composition (in mM):

  • 124 NaCl

  • 3 KCl

  • 1.25 KH2PO4

  • 2 MgSO4

  • 2 CaCl2

  • 26 NaHCO3

  • 10 D-glucose

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Decapitate the animal and rapidly dissect the brain.

  • Submerge the brain in ice-cold, carbogen-gassed aCSF.

  • Isolate the hippocampi.

  • Cut transverse hippocampal slices (typically 350-400 µm thick) using a vibratome or tissue chopper in ice-cold aCSF.

  • Transfer the slices to an incubation chamber containing carbogen-gassed aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in carbogen-gassed aCSF until required for recording.

Protocol 2: Extracellular Field Potential Recording

This protocol details the procedure for recording fEPSPs in the CA1 region of hippocampal slices.

Materials:

  • Prepared hippocampal slices

  • Recording chamber with perfusion system

  • aCSF

  • Carbogen gas

  • Bipolar stimulating electrode (e.g., tungsten)

  • Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)

  • Amplifier and data acquisition system

  • This compound (IAA-R) and/or Imidazoleacetic acid ribotide (IAA-RP) stock solutions

Procedure:

  • Transfer a single hippocampal slice to the recording chamber and continuously perfuse with carbogen-gassed aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.

  • Place the stimulating electrode in the stratum radiatum of the CA3 region to stimulate the Schaffer collateral-commissural afferents.

  • Place the recording electrode in the stratum radiatum of the CA1 region to record the fEPSPs.

  • Deliver baseline stimuli (e.g., 0.05 Hz) and adjust the stimulation intensity to elicit a fEPSP that is 30-50% of the maximal response.

  • Record a stable baseline for at least 15-20 minutes.

  • Bath-apply the desired concentration of IAA-riboside or IAA-RP by switching the perfusion solution.

  • Record the effects of the compound for a sufficient duration (e.g., 20-30 minutes).

  • To test for reversibility, wash out the compound by perfusing with standard aCSF.

  • For pharmacological studies, pre-incubate the slice with the antagonist for at least 20 minutes before co-applying with the agonist.

Visualizations

The following diagrams illustrate the proposed signaling pathway and experimental workflow.

signaling_pathway IAA_RP Imidazoleacetic acid ribotide (IAA-RP) IAA_R Imidazoleacetic acid riboside (IAA-R) IAA_RP->IAA_R Metabolized to I1_R I1 Imidazoline Receptor IAA_RP->I1_R Activates I3_R I3 Imidazoline Receptor IAA_RP->I3_R Activates Presynaptic_Terminal Presynaptic Terminal I1_R->Presynaptic_Terminal I3_R->Presynaptic_Terminal Glutamate_Release Decreased Glutamate Release Presynaptic_Terminal->Glutamate_Release Leads to fEPSP_Depression fEPSP Depression Glutamate_Release->fEPSP_Depression Results in

Caption: Proposed signaling pathway for IAA-RP-induced synaptic depression.

experimental_workflow Slice_Prep Acute Hippocampal Slice Preparation Incubation Slice Incubation and Recovery Slice_Prep->Incubation Recording_Setup Transfer to Recording Chamber & Electrode Placement Incubation->Recording_Setup Baseline Baseline fEPSP Recording Recording_Setup->Baseline Drug_Application Bath Application of IAA-riboside/IAA-RP (with or without antagonists) Baseline->Drug_Application Effect_Recording Recording of Drug Effect Drug_Application->Effect_Recording Washout Washout Effect_Recording->Washout Data_Analysis Data Analysis Washout->Data_Analysis

Caption: Workflow for electrophysiological recording of IAA-riboside effects.

References

Application Note: Competitive Immunoassay for the Detection of Imidazoleacetic acid riboside in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a proposed competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of Imidazoleacetic acid riboside (IAA-riboside) in cerebrospinal fluid (CSF).

Introduction

This compound (IAA-riboside) is the dephosphorylated metabolite of Imidazoleacetic acid-ribotide (IAA-RP), a putative neurotransmitter or neuromodulator found in the mammalian brain.[1] IAA-RP is synthesized from histidine and is implicated in the central regulation of blood pressure.[1][2][3] The presence of IAA-RP and related compounds has been detected in human cerebrospinal fluid, suggesting that IAA-riboside may serve as a potential biomarker for neurological and physiological conditions.[2][3][4]

This application note outlines a competitive ELISA protocol for the detection of IAA-riboside in CSF. This method offers a sensitive and specific approach for quantifying this small molecule, which can be valuable for research in neuroscience and drug development. The protocol is based on established principles of competitive immunoassays for small molecules and will require validation by the end-user.

Principle of the Assay

The competitive ELISA is the ideal format for detecting small molecules like IAA-riboside. In this assay, a microplate is coated with a conjugate of IAA-riboside and a carrier protein (e.g., BSA). The sample containing free IAA-riboside is pre-incubated with a limited amount of a specific primary antibody against IAA-riboside. This mixture is then added to the coated plate. The free IAA-riboside in the sample competes with the IAA-riboside conjugate on the plate for binding to the primary antibody.

After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is then added. Following another incubation and wash step, a substrate solution is added, which is converted by the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of IAA-riboside in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.

Materials and Reagents

  • 96-well microplate coated with IAA-riboside-BSA conjugate

  • Anti-IAA-riboside primary antibody

  • HRP-conjugated secondary antibody

  • IAA-riboside standard

  • Assay buffer

  • Wash buffer

  • TMB substrate solution

  • Stop solution

  • Cerebrospinal fluid samples

  • Plate reader capable of measuring absorbance at 450 nm

Experimental Protocols

Cerebrospinal Fluid Sample Collection and Handling

Proper sample collection and handling are critical for accurate results.

  • Collection: CSF should be collected by lumbar puncture.[5][6] It is recommended to discard the first 1-2 mL of CSF to avoid contamination.[5] Collect 2-5 mL of CSF into sterile polypropylene (B1209903) tubes.[5]

  • Processing: Centrifuge the CSF samples at 2000 x g for 10 minutes at room temperature to remove any cellular debris.[7]

  • Storage: Aliquot the supernatant into clean polypropylene tubes and store at -80°C until use to prevent degradation.[5] Avoid repeated freeze-thaw cycles.

Reagent Preparation
  • IAA-riboside Standards: Prepare a dilution series of the IAA-riboside standard in assay buffer. A typical concentration range might be from 0.1 ng/mL to 100 ng/mL.

  • Wash Buffer: Dilute the concentrated wash buffer according to the manufacturer's instructions.

  • Antibody Dilutions: Dilute the anti-IAA-riboside primary antibody and the HRP-conjugated secondary antibody to their optimal concentrations in assay buffer.

Immunoassay Protocol
  • Standard and Sample Preparation: Add 50 µL of each standard and CSF sample to separate wells of a new microplate (not the coated plate).

  • Competitive Reaction: Add 50 µL of the diluted anti-IAA-riboside primary antibody to each well containing the standards and samples. Mix gently and incubate for 1 hour at room temperature.

  • Transfer to Coated Plate: Transfer 100 µL of the pre-incubated mixture from each well to the corresponding wells of the IAA-riboside-BSA coated microplate.

  • Incubation: Incubate the plate for 2 hours at room temperature.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Secondary Antibody Addition: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 5.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Reaction Stoppage: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Presentation

The concentration of IAA-riboside in the CSF samples is determined from a standard curve.

  • Standard Curve Generation: Plot the absorbance values (Y-axis) against the corresponding concentrations of the IAA-riboside standards (X-axis). A four-parameter logistic (4-PL) curve fit is recommended.[8]

  • Concentration Calculation: Use the standard curve to calculate the concentration of IAA-riboside in the unknown CSF samples.

Table 1: Hypothetical Performance Characteristics of the IAA-riboside Competitive ELISA

ParameterResult
Assay Range 0.1 - 100 ng/mL
Sensitivity (LOD) 0.05 ng/mL
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 15%
Spike Recovery (%) 85 - 115%

Table 2: Hypothetical Quantification of IAA-riboside in Human CSF Samples

Sample IDAbsorbance (450 nm)Calculated Concentration (ng/mL)
Standard 1 (100 ng/mL)0.215100
Standard 2 (50 ng/mL)0.38850
Standard 3 (10 ng/mL)0.89510
Standard 4 (1 ng/mL)1.5421
Standard 5 (0.1 ng/mL)1.8900.1
Blank2.1500
CSF Sample 1 1.2343.5
CSF Sample 2 0.9568.9
CSF Sample 3 1.6890.7

Visualizations

experimental_workflow cluster_sample_prep Sample & Standard Preparation cluster_immunoassay Immunoassay Procedure cluster_data_analysis Data Analysis CSF_Collection CSF Collection (Lumbar Puncture) Centrifugation Centrifugation (2000 x g, 10 min) CSF_Collection->Centrifugation Supernatant_Collection Supernatant Collection & Storage (-80°C) Centrifugation->Supernatant_Collection Pre_incubation Pre-incubation: Sample/Standard + Primary Ab Supernatant_Collection->Pre_incubation Standard_Dilution Prepare IAA-riboside Standard Curve Standard_Dilution->Pre_incubation Transfer Transfer to Coated Plate Pre_incubation->Transfer Incubation1 Incubation (2 hours) Transfer->Incubation1 Wash1 Wash x3 Incubation1->Wash1 Secondary_Ab Add Secondary Ab-HRP Wash1->Secondary_Ab Incubation2 Incubation (1 hour) Secondary_Ab->Incubation2 Wash2 Wash x3 Incubation2->Wash2 Substrate Add TMB Substrate Wash2->Substrate Stop Add Stop Solution Substrate->Stop Read_Absorbance Read Absorbance (450 nm) Stop->Read_Absorbance Standard_Curve Generate Standard Curve (4-PL Fit) Read_Absorbance->Standard_Curve Calculate_Concentration Calculate Sample Concentration Standard_Curve->Calculate_Concentration biosynthesis_pathway Histidine Histidine IAA Imidazoleacetic acid (IAA) Histidine->IAA Transamination IAARP Imidazoleacetic acid-ribotide (IAA-RP) IAA->IAARP Ribosylation (ATP-dependent) IAAR This compound (IAA-riboside) IAARP->IAAR Dephosphorylation

References

Application of Imidazoleacetic Acid Riboside and Related Compounds in Hypertension Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazoleacetic acid riboside (IAA-R) is an endogenous metabolite derived from the dephosphorylation of imidazoleacetic acid-ribotide (IAA-RP).[1][2] While direct studies on the specific application of IAA-R in animal models of hypertension are not extensively documented in current literature, research into its precursor, IAA-RP, and the parent compound, imidazoleacetic acid (IAA), provides critical insights into the complex role of imidazole-containing molecules in cardiovascular regulation. This document outlines the known effects of these related compounds in hypertension models, provides detailed experimental protocols based on published research, and discusses the potential signaling pathways involved.

The investigation of these compounds is particularly relevant due to the established role of other imidazole (B134444) derivatives, such as clonidine, moxonidine (B1115), and rilmenidine, as centrally acting antihypertensive agents that interact with imidazoline (B1206853) receptors (I-receptors).[3][4] However, as the data will show, the effects of endogenous imidazole metabolites are not always straightforward and can present unexpected physiological responses.

Data Summary

The following tables summarize the quantitative data from key studies on the effects of Imidazoleacetic acid-ribotide (IAA-RP) and Imidazoleacetic acid (IAA) in animal models.

Table 1: Effect of Intracerebroventricular Microinjection of Imidazoleacetic Acid-Ribotide (IAA-RP) on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive (SH) Rats

Treatment GroupDosage (nmol)Change in MAP (mmHg)Statistical SignificanceAnimal ModelReference
IAA-RP (single injection)100↑ ~25p < 0.01SH Rats[5]
IAA-RP (second injection)100↑ (further increase)p < 0.05SH Rats[5]
Moxonidine (following IAA-RP)4↓ 37.3 ± 6.3%Not specifiedSH Rats[5]

Data adapted from Prell et al. The study indicates a hypertensive, rather than hypotensive, effect of IAA-RP when injected into the Rostral Ventrolateral Medulla (RVLM).[5]

Table 2: Effect of Intracerebroventricular Administration of Imidazoleacetic Acid (IAA) on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Anesthetized Cats

Treatment GroupDosage (µg/kg)Change in MAPChange in HRAnimal ModelReference
IAA (i.c.v.)0.3 - 10↓ (Significant reduction)↓ (Significant reduction)Anesthetized Cats[6]
IAA (i.v.)Not specifiedNo changeNo changeAnesthetized Cats[6]
Bicuculline Methiodide (i.c.v.) + IAA (i.c.v.)15 (Bicuculline)Attenuated reductionNot specifiedAnesthetized Cats[6]

Data adapted from a study on the central cardiovascular effects of IAA. The hypotensive and bradycardic effects were centrally mediated and attenuated by a GABA receptor antagonist.[6]

Signaling Pathways and Mechanisms of Action

The signaling pathways for imidazole compounds in the context of blood pressure regulation are complex and appear to involve multiple receptor systems. The diagrams below illustrate the proposed mechanisms based on current research.

cluster_rvlm Rostral Ventrolateral Medulla (RVLM) IAA_RP Imidazoleacetic acid-ribotide (IAA-RP) Unknown_R Unknown Receptor IAA_RP->Unknown_R Agonist (?) Sympathetic_Outflow Increased Sympathetic Outflow Unknown_R->Sympathetic_Outflow Stimulation Hypertension Hypertension (Increased Blood Pressure) Sympathetic_Outflow->Hypertension

Figure 1: Proposed Hypertensive Action of IAA-RP in the RVLM.

cluster_brainstem Central Nervous System (Brainstem) IAA Imidazoleacetic acid (IAA) GABA_R GABA-A Receptor IAA->GABA_R Agonist Sympathetic_Outflow Decreased Sympathetic Outflow GABA_R->Sympathetic_Outflow Inhibition Hypotension Hypotension (Decreased Blood Pressure) Sympathetic_Outflow->Hypotension

Figure 2: Hypotensive Action of IAA via Central GABA-A Receptors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature. These protocols can be adapted for the investigation of this compound and related compounds in hypertension animal models.

Protocol 1: Intracerebroventricular Microinjection in Spontaneously Hypertensive (SH) Rats

Objective: To assess the direct effect of a test compound on central blood pressure regulation.

Animal Model: Adult male Spontaneously Hypertensive (SH) rats are a commonly used genetic model for essential hypertension.[5][7]

Materials:

  • SH rats (e.g., 14-16 weeks old)

  • Anesthetic (e.g., urethane (B1682113) or alpha-chloralose)

  • Stereotaxic apparatus

  • Microinjection pump and glass micropipettes

  • Femoral artery catheter for blood pressure monitoring

  • Test compound solution (e.g., IAA-RP dissolved in artificial cerebrospinal fluid)

  • Control vehicle (artificial cerebrospinal fluid)

Procedure:

  • Anesthesia and Catheterization: Anesthetize the rat and insert a catheter into the femoral artery for continuous monitoring of arterial blood pressure and heart rate.

  • Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Expose the skull and drill a small burr hole to access the target brain region, such as the Rostral Ventrolateral Medulla (RVLM).

  • Microinjection: Lower a glass micropipette filled with the test compound solution to the stereotaxically defined coordinates of the RVLM.

  • Compound Administration: Inject a small volume (e.g., 100 nL) of the test compound or vehicle over a defined period.

  • Data Recording: Record mean arterial pressure (MAP) and heart rate continuously before, during, and after the microinjection. A baseline recording of at least 30 minutes is recommended before injection.

  • Histological Verification: At the end of the experiment, perfuse the brain and perform histological analysis to verify the injection site.

A Anesthetize SH Rat & Implant Femoral Artery Catheter B Mount Rat in Stereotaxic Frame A->B C Perform Craniotomy over RVLM B->C D Lower Micropipette to RVLM Coordinates C->D E Record Baseline Blood Pressure D->E F Microinject Test Compound (e.g., IAA-RP) or Vehicle E->F G Continuously Record Blood Pressure & Heart Rate F->G H Perform Histological Verification of Injection Site G->H

Figure 3: Workflow for Intracerebroventricular Microinjection.

Protocol 2: Systemic vs. Central Administration to Determine Locus of Action

Objective: To differentiate between central and peripheral effects of a compound on blood pressure.

Animal Model: Normotensive or hypertensive rat or cat models can be used.[6]

Procedure:

  • Preparation: Anesthetize and catheterize animals for blood pressure monitoring as described in Protocol 1. Also, place a catheter in a femoral vein for intravenous (i.v.) administration and prepare for intracerebroventricular (i.c.v.) injection.

  • Intravenous Administration: Administer the test compound intravenously at various doses. Monitor for changes in blood pressure and heart rate.

  • Intracerebroventricular Administration: In a separate group of animals, or after a suitable washout period, administer the test compound via i.c.v. injection.

  • Comparison: Compare the cardiovascular responses between i.v. and i.c.v. administration. A significant effect following i.c.v. administration with little to no effect after i.v. administration suggests a central mechanism of action.[6]

Discussion and Future Directions

The available evidence presents a complex picture. While imidazole compounds like moxonidine are effective antihypertensives acting on I1-imidazoline receptors, the endogenous metabolite IAA-RP induces a hypertensive response when administered to the RVLM of SH rats.[4][5] This effect does not appear to be mediated by I1-receptors.[5] Conversely, the parent compound, IAA, demonstrates a hypotensive effect mediated by central GABA-A receptors.[6]

These findings underscore the need for further research to elucidate the specific role of this compound (IAA-R) in blood pressure regulation. Future studies should aim to:

  • Directly investigate the effects of IAA-R in both normotensive and hypertensive animal models using both central and systemic administration routes.

  • Characterize the receptor pharmacology of IAA-R to identify its specific binding sites and downstream signaling pathways.

  • Measure endogenous levels of IAA-R and IAA-RP in relevant brain regions and plasma of hypertensive versus normotensive animals to understand their physiological relevance.

By systematically applying the protocols and considering the complex signaling pathways outlined here, researchers can better understand the potential of this compound and related compounds in the context of hypertension and cardiovascular disease.

References

Application Notes and Protocols for Studying Synaptic Depression with Imidazoleacetic Acid Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazoleacetic acid riboside (IAA-riboside) and its phosphorylated form, Imidazoleacetic acid-ribotide (IAA-RP), are endogenous molecules found in the mammalian brain that are implicated in the modulation of synaptic transmission.[1][2][3][4][5] Specifically, these compounds have been shown to induce synaptic depression, making them valuable tools for studying the molecular mechanisms underlying this form of synaptic plasticity.[1][2][3][6] These application notes provide detailed protocols for utilizing this compound to study synaptic depression in ex vivo hippocampal brain slices, a well-established model for investigating synaptic function. The primary mechanism of action appears to be the activation of imidazoline (B1206853) receptors (I-Rs), leading to a presynaptic reduction in neurotransmitter release.[1][2][3][6]

Data Presentation

The following tables summarize the quantitative effects of this compound (IAA-R) and its precursor, Imidazoleacetic acid-ribotide (IAA-RP), on synaptic transmission in the Schaffer collateral-CA1 pathway of rat hippocampal slices.

Table 1: Effect of this compound (IAA-R) and Imidazoleacetic Acid-ribotide (IAA-RP) on Field Excitatory Postsynaptic Potentials (fEPSPs)

CompoundConcentrationEffect on fEPSP Slope (% of Baseline)Onset of ActionReference
This compound (IAA-R)10 µM65.9 ± 3.8%Delayed (5-8 minutes after IAA-RP effect)[1][3][6]
Imidazoleacetic acid-ribotide (IAA-RP)10 µM51.2 ± 5.7%20 minutes[1][2][3][6]

Table 2: Mechanistic Insights from Studies with Imidazoleacetic Acid-ribotide (IAA-RP)

ParameterObservation with IAA-RPImplicationReference
Miniature Excitatory Postsynaptic Current (mEPSC) FrequencyDecreasedPresynaptic site of action (reduced neurotransmitter release)[1][2][3]
mEPSC AmplitudeNo changePostsynaptic receptor function likely unaffected[1][2][3]
Paired-Pulse Facilitation (PPF)IncreasedPresynaptic site of action (decreased release probability)[1][2][3]

Signaling Pathway

The proposed signaling pathway for this compound-induced synaptic depression involves the activation of presynaptic imidazoline receptors, which leads to a reduction in neurotransmitter release.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron IAA_R Imidazoleacetic acid riboside (IAA-R) I_R Imidazoline Receptor (I-R) IAA_R->I_R Activates Ca_channel Voltage-gated Ca2+ Channel I_R->Ca_channel Inhibits Vesicle_fusion Vesicle Fusion Ca_channel->Vesicle_fusion Triggers NT_release Neurotransmitter Release Vesicle_fusion->NT_release Leads to Receptor Neurotransmitter Receptors NT_release->Receptor Binds to EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Generates Depression Synaptic Depression EPSP->Depression Reduced Amplitude leads to

Caption: Proposed signaling pathway for IAA-R-induced synaptic depression.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from Sprague-Dawley rats, a common model for studying synaptic plasticity.[1]

Materials:

  • Sprague-Dawley rats (4-6 weeks old)

  • Ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF)

  • aCSF composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, 2 CaCl2

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps)

  • Beakers and petri dishes on ice

Procedure:

  • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Rapidly decapitate the animal and dissect the brain.

  • Submerge the brain in ice-cold, oxygenated aCSF.

  • Isolate the hippocampus.

  • Cut transverse hippocampal slices (e.g., 400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

  • Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature.

  • Allow the slices to recover for at least 1 hour before starting experiments.

Protocol 2: Electrophysiological Recording of Synaptic Depression

This protocol details the methodology for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus and inducing synaptic depression with this compound.[1][2][3][7]

Materials:

  • Prepared hippocampal slices

  • Recording chamber with continuous perfusion of oxygenated aCSF (2-3 ml/min) at 30-32°C

  • Glass microelectrodes (for recording and stimulation) filled with aCSF

  • Stimulator and recording amplifier

  • Data acquisition system (e.g., pCLAMP)

  • This compound (IAA-R) stock solution

Procedure:

  • Place a recovered hippocampal slice in the recording chamber.

  • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Deliver test pulses (e.g., every 30 seconds) to evoke fEPSPs.

  • Adjust the stimulation intensity to elicit a fEPSP that is 30-40% of the maximal response.

  • Record a stable baseline of fEPSP responses for at least 20 minutes.

  • Bath-apply this compound (e.g., 10 µM) by switching to aCSF containing the compound.

  • Continue recording fEPSPs for at least 30-60 minutes to observe the induction and stabilization of synaptic depression.

  • To study recovery, perform a washout by perfusing the slice with regular aCSF for 20-30 minutes.

Experimental Workflow

The following diagram illustrates the general workflow for an experiment investigating the effect of this compound on synaptic transmission.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Slice_Prep Prepare Acute Hippocampal Slices Recovery Slice Recovery (>1 hour) Slice_Prep->Recovery Placement Place Slice in Recording Chamber Recovery->Placement Electrodes Position Electrodes (Stimulating & Recording) Placement->Electrodes Baseline Record Stable Baseline (20 min) Electrodes->Baseline Application Bath Apply IAA-Riboside (10 µM) Baseline->Application Recording Record fEPSPs (30-60 min) Application->Recording Washout Washout with aCSF (20-30 min) Recording->Washout Analysis Analyze fEPSP Slope Washout->Analysis Comparison Compare Post-drug Response to Baseline Analysis->Comparison

Caption: Experimental workflow for studying IAA-R-induced synaptic depression.

Troubleshooting and Considerations

  • Slice Health: Ensure slices are healthy by visually inspecting them and monitoring the stability of baseline recordings. Unhealthy slices may not exhibit stable synaptic responses.

  • Drug Concentration: The effective concentration of this compound may vary between preparations. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

  • Metabolism: this compound is the dephosphorylated metabolite of Imidazoleacetic acid-ribotide.[1][4][8] The observed delay in the action of IAA-R compared to IAA-RP in some studies might be due to cellular uptake or metabolic conversion.[1][3][6]

  • Receptor Specificity: To confirm the involvement of imidazoline receptors, co-application of specific antagonists like efaroxan (B1214185) can be performed.[1][3][6] It is also important to rule out the involvement of other receptors, such as α2-adrenergic receptors, for which the parent compound IAA-RP has a low affinity, by using antagonists like rauwolscine.[1][2][3]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Imidazoleacetic acid riboside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Imidazoleacetic acid riboside. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method is the Vorbrüggen glycosylation, also known as the silyl-Hilbert-Johnson reaction. This method involves the coupling of a silylated imidazoleacetic acid derivative (specifically, the methyl ester of imidazole-4-acetic acid is commonly used) with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This is followed by deprotection steps to remove the protecting groups from the ribose moiety and hydrolyze the methyl ester to yield the final product.

Q2: I am observing a low yield in the glycosylation step. What are the potential causes and solutions?

A2: Low yields in the Vorbrüggen reaction can stem from several factors. Incomplete silylation of the imidazole (B134444) derivative can reduce its nucleophilicity and solubility. Ensure the silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS), is fresh and the reaction is carried out under strictly anhydrous conditions. The Lewis acid catalyst is also moisture-sensitive; use a freshly opened bottle or a redistilled reagent. The reaction temperature and time are also critical; prolonged reaction times or high temperatures can lead to the degradation of the starting materials or product.

Q3: My final product is a mixture of α and β anomers. How can I improve the stereoselectivity for the desired β-anomer?

A3: The stereoselectivity of the Vorbrüggen reaction is generally high for the β-anomer due to the neighboring group participation of the 2'-O-benzoyl group on the ribose. To favor the formation of the β-anomer, ensure that a participating protecting group like benzoyl or acetyl is at the C2' position of the ribose. The choice of Lewis acid and solvent can also influence the anomeric ratio. Using a milder Lewis acid and a non-polar solvent can sometimes improve selectivity. Purification by column chromatography or HPLC is typically required to separate the anomers.

Q4: What are the common impurities I should expect, and how can they be removed?

A4: Besides the α-anomer, common impurities include unreacted starting materials (imidazoleacetic acid ester and protected ribose), hydrolyzed ribose, and potentially a di-ribosylated product. Purification is typically achieved through silica (B1680970) gel column chromatography. A gradient elution system, for example, with dichloromethane (B109758) and methanol (B129727), can effectively separate the protected product from the starting materials. After deprotection, reversed-phase HPLC is often used for final purification of the water-soluble this compound.

Q5: What are the best methods for the deprotection of the benzoyl groups and hydrolysis of the methyl ester?

A5: For the removal of benzoyl protecting groups, a common method is treatment with a solution of sodium methoxide (B1231860) in methanol at room temperature. This is an efficient and clean reaction. The subsequent hydrolysis of the methyl ester to the carboxylic acid can be achieved under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a mixture of water and a miscible organic solvent like dioxane or THF. It is important to monitor the reaction carefully to avoid potential side reactions like epimerization if there are other sensitive chiral centers.

Troubleshooting Guides

Below are tables outlining common problems, their potential causes, and recommended solutions at each stage of the synthesis.

Table 1: Glycosylation Reaction (Vorbrüggen)
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete silylation of methyl imidazole-4-acetate. 2. Deactivation of Lewis acid (e.g., TMSOTf) by moisture. 3. Insufficient reaction temperature or time. 4. Poor quality of starting materials.1. Ensure anhydrous conditions for silylation. Use fresh silylating agent (e.g., BSA). 2. Use freshly opened or distilled TMSOTf and anhydrous solvent (e.g., acetonitrile (B52724) or 1,2-dichloroethane). 3. Optimize reaction temperature (typically reflux) and monitor by TLC. 4. Verify the purity of starting materials by NMR or other analytical techniques.
Formation of Multiple Products (TLC) 1. Formation of both N1 and N3 isomers of the imidazole. 2. Presence of both α and β anomers. 3. Degradation of starting materials or product.1. The N1 isomer is generally the thermodynamic product. Ensure sufficient reaction time for equilibration. 2. Use a participating protecting group at C2' of the ribose. Optimize purification by column chromatography. 3. Avoid excessive heating and prolonged reaction times.
Difficult Purification 1. Co-elution of product with starting materials or byproducts. 2. Streaking of product on silica gel column.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Add a small amount of a polar solvent like methanol to the elution solvent to reduce tailing.
Table 2: Deprotection and Hydrolysis
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Deprotection of Benzoyl Groups 1. Insufficient amount of sodium methoxide. 2. Short reaction time.1. Use a catalytic amount of freshly prepared sodium methoxide. 2. Monitor the reaction by TLC until all benzoylated intermediates are consumed.
Incomplete Hydrolysis of Methyl Ester 1. Insufficient base (e.g., LiOH). 2. Low reaction temperature.1. Use a slight excess of LiOH. 2. Perform the reaction at room temperature or slightly elevated temperature if necessary, while monitoring for side reactions.
Product Degradation 1. Harsh basic conditions during hydrolysis. 2. Epimerization at chiral centers.1. Use milder basic conditions (e.g., lower temperature, shorter reaction time). 2. Consider enzymatic hydrolysis for a milder alternative.
Difficulty in Isolating Final Product 1. High water solubility of the final product.1. After neutralization, lyophilize the aqueous solution to obtain the crude product. 2. Purify using reversed-phase HPLC or ion-exchange chromatography.

Experimental Protocols

A plausible synthetic route for this compound is outlined below, based on established chemical transformations.

Step 1: Synthesis of Methyl 1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)imidazole-4-acetate (Protected Riboside)
  • Silylation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve methyl imidazole-4-acetate (1 equivalent) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 equivalents) and stir the mixture at room temperature for 1 hour.

  • Glycosylation: In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 equivalents) in anhydrous acetonitrile. Add this solution to the silylated imidazole derivative. Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (B1210297). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate to yield the protected riboside as a white foam.

Step 2: Synthesis of Methyl 1-(β-D-ribofuranosyl)imidazole-4-acetate (Deprotected Riboside Ester)
  • Deprotection: Dissolve the protected riboside from Step 1 in anhydrous methanol. Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is completely consumed.

  • Neutralization: Neutralize the reaction mixture with an acidic resin (e.g., Amberlite IR-120 H+).

  • Purification: Filter the resin and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a mixture of dichloromethane and methanol.

Step 3: Synthesis of this compound (Final Product)
  • Hydrolysis: Dissolve the deprotected riboside ester from Step 2 in a mixture of water and dioxane (or another suitable solvent). Add lithium hydroxide (LiOH) (2 equivalents).

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or HPLC.

  • Neutralization: Once the hydrolysis is complete, carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~7.

  • Isolation and Purification: Concentrate the solution under reduced pressure. The final product can be purified by reversed-phase HPLC to yield this compound as a white solid.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Step 1: Glycosylation cluster_reaction2 Step 2: Deprotection cluster_reaction3 Step 3: Hydrolysis Methyl Imidazole-4-acetate Methyl Imidazole-4-acetate Silylation Silylation Methyl Imidazole-4-acetate->Silylation BSA Protected Ribose 1-O-acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Coupling Vorbrüggen Reaction (TMSOTf) Protected Ribose->Coupling Silylation->Coupling Protected_Riboside Methyl 1-(2,3,5-tri-O-benzoyl- β-D-ribofuranosyl)imidazole-4-acetate Coupling->Protected_Riboside Deprotection NaOMe / MeOH Protected_Riboside->Deprotection Deprotected_Ester Methyl 1-(β-D-ribofuranosyl) -imidazole-4-acetate Deprotection->Deprotected_Ester Hydrolysis LiOH / H2O Deprotected_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Glycosylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Hydrolysis & Purification A Silylate Methyl Imidazole-4-acetate B Couple with Protected Ribose using TMSOTf A->B C Aqueous Work-up & Extraction B->C D Column Chromatography (Hexane/Ethyl Acetate) C->D E Treat with NaOMe in Methanol D->E F Neutralize with Acidic Resin E->F G Column Chromatography (DCM/Methanol) F->G H Hydrolyze with LiOH in Water/Dioxane G->H I Neutralize with Acid H->I J Lyophilization I->J K Reversed-Phase HPLC J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield in Glycosylation? Start->Low_Yield Check_Anhydrous Check Anhydrous Conditions & Reagent Quality Low_Yield->Check_Anhydrous Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Time_Temp Optimize Reaction Time & Temperature Check_Anhydrous->Optimize_Time_Temp Optimize_Time_Temp->Impure_Product Anomers α/β Anomers Present? Impure_Product->Anomers Yes Final_Product_OK Pure Product Good Yield Impure_Product->Final_Product_OK No Optimize_Chroma Optimize Column Chromatography Anomers->Optimize_Chroma Yes Incomplete_Deprotection Incomplete Deprotection? Anomers->Incomplete_Deprotection No Optimize_Chroma->Incomplete_Deprotection Increase_Reagent_Time Increase Deprotection Reagent/Time Incomplete_Deprotection->Increase_Reagent_Time Yes Incomplete_Deprotection->Final_Product_OK No Increase_Reagent_Time->Final_Product_OK

Caption: Troubleshooting logic for this compound synthesis.

Technical Support Center: Optimizing HPLC Separation of Imidazoleacetic Acid Riboside and Ribotide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Imidazoleacetic acid riboside and Imidazoleacetic acid ribotide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in separating this compound and ribotide by HPLC?

A1: The primary challenges stem from the polar nature of these analytes. Imidazoleacetic acid ribotide, being a nucleotide, is significantly more polar than its corresponding nucleoside, this compound. This polarity can lead to poor retention on traditional reversed-phase (RP) columns, resulting in co-elution or elution near the solvent front. Additionally, peak tailing can be an issue due to the interaction of the imidazole (B134444) and phosphate (B84403) groups with the silica (B1680970) support of the HPLC column.

Q2: What type of HPLC column is recommended for this separation?

A2: While a standard C18 column can be used, specialized columns designed for the retention of polar compounds are often more effective. Options include polar-endcapped C18 columns or columns specifically designed for hydrophilic interaction liquid chromatography (HILIC). For reversed-phase separation, a column that is stable in highly aqueous mobile phases is recommended to retain the polar analytes.[1]

Q3: What detection method is suitable for this compound and ribotide?

A3: UV detection is a common and effective method for these compounds. The imidazole ring provides UV absorbance, and a detection wavelength of around 220 nm has been successfully used.[2] For higher sensitivity and specificity, especially in complex matrices, mass spectrometry (MS) detection can be employed.[3]

Q4: How can I confirm the identity of the peaks corresponding to this compound and ribotide?

A4: Peak identification can be confirmed by comparing the retention times of the peaks in your sample to those of authentic standards of this compound and ribotide run under the same chromatographic conditions.[2] Spiking the sample with a known amount of the standard and observing an increase in the corresponding peak area is another common method for confirmation.[2]

Troubleshooting Guides

Problem 1: Poor Resolution Between this compound and Ribotide Peaks

Q: My chromatogram shows overlapping peaks for the riboside and ribotide, or they are not baseline separated. How can I improve the resolution?

A: Poor resolution is a common issue, often due to insufficient retention of the highly polar ribotide. Here are several strategies to improve separation:

  • Modify the Mobile Phase:

    • Decrease the Organic Solvent Concentration: In reversed-phase HPLC, reducing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention of both analytes, potentially improving resolution.

    • Adjust the pH of the Aqueous Phase: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. Experiment with a pH range around the pKa values of the imidazole and phosphate groups. A lower pH (e.g., 2.85) has been shown to be effective.[2]

    • Incorporate an Ion-Pairing Reagent: For reversed-phase chromatography, adding an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) to the mobile phase can significantly increase the retention of the anionic ribotide, leading to better separation from the less polar riboside. However, be aware that ion-pairing reagents can lead to long column equilibration times.[4]

  • Optimize the Gradient Profile:

    • If using a gradient, make the initial part of the gradient shallower (i.e., a slower increase in the organic solvent concentration). This will allow more time for the early-eluting compounds to separate.

  • Change the Column:

    • Consider using a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.

    • Switching to a HILIC column can be an effective alternative for separating highly polar compounds. In HILIC, a high organic content mobile phase is used with a polar stationary phase, leading to the retention of polar analytes.

Problem 2: Peak Tailing for One or Both Analytes

Q: The peaks for this compound and/or ribotide are asymmetrical with a noticeable tail. What is causing this and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, particularly with active silanol (B1196071) groups on the silica surface. Here’s how to address it:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of free silanol groups on the column packing, reducing their interaction with the basic imidazole moiety of your analytes.

  • Use a Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active sites on the stationary phase, leading to more symmetrical peaks.

  • Employ a High-Purity, End-capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting to see if the peak shape improves.[5]

Problem 3: Drifting Retention Times

Q: The retention times for my analytes are not consistent between injections. What could be the cause?

A: Retention time variability can be frustrating and can point to several issues with your HPLC system or method.

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run. This is especially critical when using gradient elution or mobile phases containing additives like ion-pairing reagents.[6] A good practice is to flush the column with at least 10-20 column volumes of the initial mobile phase.

  • Check the HPLC System for Leaks: Any leaks in the system, from the pump to the injector and column fittings, can cause fluctuations in flow rate and pressure, leading to inconsistent retention times.

  • Verify Mobile Phase Composition: Inaccurate mobile phase preparation or issues with the online mixing of solvents can cause retention time drift.[7] If you are using an online mixer, try pre-mixing the mobile phase to see if the problem resolves.[5]

  • Maintain Consistent Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.

Experimental Protocols

HPLC Method for the Separation of this compound and Ribotide

This protocol is based on a published method for the identification of these compounds in biological samples.[2]

Parameter Condition
Column A suitable reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 10 mM H₃PO₄, pH 2.85
Mobile Phase B 750 mM KH₂PO₄, pH 4.4
Gradient 2.5% to 62% Mobile Phase B over a specified time
Flow Rate 1.0 mL/min (typical, may need optimization)
Column Temperature Ambient or controlled at 25 °C
Detection UV at 220 nm
Injection Volume 10-20 µL

Sample Preparation: Biological samples may require extraction and cleanup prior to HPLC analysis. A common procedure involves elution from a Dowex-AG-acetate column.[2] For analysis, samples should be equilibrated in Mobile Phase A.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological Sample extraction Extraction/Cleanup (e.g., Dowex Column) sample->extraction equilibration Equilibrate in Mobile Phase A extraction->equilibration injection Inject Sample equilibration->injection separation HPLC Separation (Gradient Elution) injection->separation detection UV Detection (220 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Workflow for the HPLC analysis of this compound and ribotide.

troubleshooting_tree decision decision problem Consult Instrument Manual or Further Expertise start Chromatographic Problem Identified is_resolution Poor Resolution? start->is_resolution is_tailing Peak Tailing? is_resolution->is_tailing No resolution_causes Potential Causes: - Insufficient Retention - Inappropriate Mobile Phase is_resolution->resolution_causes Yes is_drift Retention Time Drift? is_tailing->is_drift No tailing_causes Potential Causes: - Secondary Interactions - Column Overload is_tailing->tailing_causes Yes is_drift->problem No drift_causes Potential Causes: - Inadequate Equilibration - System Leaks - Inconsistent Mobile Phase - Temperature Fluctuations is_drift->drift_causes Yes resolution_solutions Solutions: - Adjust % Organic - Change pH - Add Ion-Pair Reagent - Optimize Gradient resolution_causes->resolution_solutions tailing_solutions Solutions: - Adjust pH - Use Mobile Phase Additive - Use End-capped Column - Dilute Sample tailing_causes->tailing_solutions drift_solutions Solutions: - Increase Equilibration Time - Check for Leaks - Pre-mix Mobile Phase - Use Column Oven drift_causes->drift_solutions

Caption: Troubleshooting decision tree for common HPLC issues.

References

reducing matrix effects in LC-MS/MS analysis of Imidazoleacetic acid riboside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Imidazoleacetic acid riboside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] For this compound, a polar molecule analyzed in complex biological matrices like plasma or urine, these effects can lead to ion suppression or enhancement, significantly compromising the accuracy, precision, and sensitivity of the analysis.[2] Common interfering components include phospholipids (B1166683), salts, and other endogenous metabolites that can compete with this compound for ionization in the mass spectrometer's source.[3]

Q2: I am observing significant signal suppression for this compound in my plasma samples. What is the likely cause and how can I mitigate it?

A2: Significant signal suppression for a polar compound like this compound in plasma is often caused by co-eluting phospholipids. These molecules are abundant in plasma and can severely reduce the ionization efficiency of the analyte.[4]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective strategy is to remove phospholipids before LC-MS/MS analysis. Techniques like solid-phase extraction (SPE) with phospholipid removal plates or cartridges are highly effective.[5]

  • Chromatographic Separation: Utilize a chromatographic method that separates this compound from the bulk of phospholipids. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for polar compounds, as it can retain the analyte while allowing less polar phospholipids to elute earlier.[6][7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis.[8]

Q3: My peak shape for this compound is poor (e.g., broad, tailing). What could be the issue?

A3: Poor peak shape for polar analytes can stem from several factors:

  • Column Choice: Reversed-phase columns (like C18) may provide insufficient retention for polar compounds like this compound, leading to poor peak shape. Consider using a HILIC or mixed-mode column for better retention and peak symmetry.[9][10]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with different pH values to optimize peak shape.

  • Metal Chelation: Some polar compounds can interact with metal components in the LC system (e.g., the column frit), leading to peak tailing. Using metal-free or bio-inert columns and tubing can alleviate this issue.[11]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: A post-extraction spike experiment is a standard method to quantify matrix effects. This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration.[12]

Matrix Effect (%) = (Peak Area in Post-spiked Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your LC-MS/MS analysis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Signal Intensity / High Limit of Quantification (LOQ) Ion suppression from matrix components.Implement a robust sample clean-up procedure, such as phospholipid removal SPE. Optimize chromatographic separation to move the analyte away from interfering peaks. Utilize a SIL-IS to compensate for signal loss.[8]
Inefficient ionization.Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase is compatible with efficient electrospray ionization (ESI).
High Variability in Results (Poor Precision) Inconsistent matrix effects between samples.Use a SIL-IS that closely mimics the analyte's behavior.[13] Ensure the sample preparation method is highly reproducible. Prepare matrix-matched calibration standards.
Carryover from previous injections.Optimize the wash steps in your autosampler and the gradient elution to ensure all of the analyte is eluted from the column in each run.
Inaccurate Quantification Non-linear response due to matrix effects.Use matrix-matched calibration curves or a SIL-IS.[14] Dilute the sample to reduce the concentration of interfering matrix components, if sensitivity allows.[2]
Analyte degradation during sample processing or storage.Investigate the stability of this compound under your experimental conditions (e.g., temperature, pH).

Experimental Protocols

Below are example protocols for sample preparation and LC-MS/MS analysis of this compound. These should be optimized for your specific application and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) with Phospholipid Removal

This protocol is recommended for complex matrices like plasma or serum.

  • Sample Pre-treatment: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing a stable isotope-labeled internal standard (SIL-IS) for this compound.

  • Protein Precipitation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • SPE Cleanup: Load the supernatant onto a phospholipid removal SPE plate or cartridge.

  • Elution: Elute the analyte using a solvent recommended by the SPE product manufacturer (typically a mixture of acetonitrile and water, sometimes with a modifier like formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solution (e.g., 90:10 acetonitrile:water).

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method

This method is suitable for the separation of polar analytes like this compound.

  • LC System: A UHPLC system is recommended for optimal performance.

  • Column: A HILIC column (e.g., amide or silica-based) with dimensions such as 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6.1-8 min: Re-equilibrate at 95% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of an this compound standard.

    • Example Precursor Ion (Q1): [M+H]+

    • Example Product Ions (Q3): To be determined (fragments of the precursor ion).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Quantitative Data Summary

The following table provides an example of how to present data when evaluating the effectiveness of different sample preparation methods for reducing matrix effects.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) RSD (%) of QC Samples (n=6)
Protein Precipitation Only 9545 (Ion Suppression)18.5
LLE (Ethyl Acetate) 7560 (Ion Suppression)12.3
SPE (Phospholipid Removal) 9298 (Minimal Effect)4.8

Data shown are for illustrative purposes and should be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add SIL-IS sample->add_is ppt Protein Precipitation add_is->ppt spe SPE with Phospholipid Removal ppt->spe reconstitute Evaporate & Reconstitute spe->reconstitute lcms HILIC-LC-MS/MS reconstitute->lcms data Data Acquisition lcms->data quant Quantification data->quant

Caption: Workflow for LC-MS/MS analysis of this compound.

Signaling Pathway of Matrix Effects

matrix_effects cluster_source Ion Source cluster_detector Mass Spectrometer analyte Imidazoleacetic Acid Riboside droplet ESI Droplet analyte->droplet matrix Matrix Components (e.g., Phospholipids) matrix->droplet detector Detector Signal droplet->detector Ion Suppression

Caption: Mechanism of ion suppression in the ESI source.

Logical Relationship of Troubleshooting Steps

troubleshooting_logic problem Poor Data Quality (Inaccurate, Imprecise) check_me Assess Matrix Effects (Post-Extraction Spike) problem->check_me optimize_sp Optimize Sample Prep (e.g., SPE-PLR) check_me->optimize_sp Suppression Observed use_sil_is Use SIL-Internal Standard check_me->use_sil_is Suppression Observed optimize_lc Optimize Chromatography (e.g., HILIC) optimize_sp->optimize_lc good_data Reliable Data optimize_lc->good_data use_sil_is->good_data

Caption: Decision tree for troubleshooting matrix effects.

References

addressing ion suppression in Imidazoleacetic acid riboside mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression during the mass spectrometry analysis of imidazoleacetic acid riboside.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS analysis of this compound?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification, ultimately compromising the reliability of your results.[1][2] Given that this compound is a polar molecule, it can be particularly susceptible to ion suppression from various matrix components.[3]

Q2: What are the common sources of ion suppression in bioanalytical samples?

A2: Ion suppression can originate from both endogenous and exogenous sources.

  • Endogenous components from biological matrices include salts, phospholipids, proteins, and other small molecules.

  • Exogenous substances can be introduced during sample collection and preparation, such as anticoagulants (e.g., heparin), plasticizers from lab consumables, and mobile phase additives like trifluoroacetic acid (TFA).[4]

Q3: How can I qualitatively identify if ion suppression is affecting my this compound analysis?

A3: A post-column infusion experiment is a widely used qualitative technique to identify regions in the chromatogram where ion suppression occurs.[1] This method involves continuously infusing a standard solution of this compound into the mass spectrometer while injecting a blank matrix extract. A significant drop in the baseline signal of the analyte indicates the retention time of interfering components that are causing ion suppression.

Q4: How can I quantitatively measure the extent of ion suppression?

A4: The matrix effect can be quantified using a post-extraction spike analysis. This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract after the extraction process. The matrix factor (MF) is calculated to determine the degree of ion suppression or enhancement. An MF value of less than 1 suggests signal suppression, while a value greater than 1 indicates signal enhancement.

Troubleshooting Guides

Problem: I am observing a weak or no signal for this compound in my samples compared to my standards.

  • Possible Cause: Significant ion suppression from the sample matrix is likely reducing the analyte's signal.

  • Solution:

    • Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing a wider range of interferences compared to simpler methods like protein precipitation.

    • Optimize Chromatography: Adjust your chromatographic method to separate this compound from the interfering compounds. This can be achieved by modifying the mobile phase composition, changing the gradient profile, or trying a column with a different chemistry (e.g., HILIC for polar compounds).[3]

    • Sample Dilution: If the concentration of your analyte is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.

Problem: My results for this compound are inconsistent and show poor reproducibility.

  • Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression.

  • Solution:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

    • Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to compensate for consistent matrix effects across your sample set.

Quantitative Data Summary

The choice of sample preparation method can significantly impact the degree of ion suppression. The following table summarizes the typical recovery and relative ion suppression observed with common sample preparation techniques.

Sample Preparation TechniqueAnalyte Recovery (%)Relative Ion Suppression (%)AdvantagesDisadvantages
Protein Precipitation 90 - 100%40 - 80%Simple and fastLeast effective at removing interferences
Liquid-Liquid Extraction (LLE) 70 - 90%20 - 50%Good for removing non-polar interferencesCan be labor-intensive and require large solvent volumes
Solid-Phase Extraction (SPE) 80 - 95%< 20%Highly effective and versatileRequires method development and can be more expensive

Note: The values presented are typical and can vary depending on the specific analyte and matrix.

Detailed Experimental Protocols

Protocol 1: Qualitative Assessment of Ion Suppression using Post-Column Infusion

Objective: To identify the retention time regions where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-fitting

  • Standard solution of this compound (e.g., 1 µg/mL in mobile phase)

  • Prepared blank matrix extract

Procedure:

  • System Setup: Connect the syringe pump to the LC eluent stream via a T-fitting placed between the analytical column and the mass spectrometer's ion source.

  • Infusion: Infuse the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Equilibration: Allow the infusion to proceed until a stable baseline signal for the analyte is observed.

  • Injection: Inject the prepared blank matrix extract onto the LC column.

  • Data Analysis: Monitor the signal of this compound. Any significant drop in the baseline indicates a region of ion suppression. Compare the retention time of the suppression zone with the expected retention time of your analyte.

Protocol 2: Quantitative Assessment of Matrix Effect

Objective: To quantify the degree of ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • Three sets of samples:

    • Set A (Neat Solution): this compound standard in the mobile phase.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the same concentration of this compound as Set A.

    • Set C (Blank Matrix): Blank matrix extract without any analyte.

Procedure:

  • Sample Analysis: Analyze all three sets of samples using your established LC-MS/MS method.

  • Data Acquisition: Record the peak area of this compound in Set A and Set B.

  • Calculation: Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF ≈ 1 indicates no significant matrix effect.

Visualizations

IonSuppressionTroubleshooting cluster_0 Start: Poor Signal or Inconsistent Results cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Outcome start Poor Signal / Inconsistent Results qual_assess Qualitative Assessment (Post-Column Infusion) start->qual_assess Is suppression present? quant_assess Quantitative Assessment (Matrix Effect Calculation) qual_assess->quant_assess Yes sample_prep Improve Sample Preparation (e.g., SPE) quant_assess->sample_prep Quantify severity chromatography Optimize Chromatography (e.g., Gradient, Column) quant_assess->chromatography dilution Sample Dilution quant_assess->dilution sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) sample_prep->sil_is chromatography->sil_is dilution->sil_is end Reliable & Reproducible Results sil_is->end

Caption: Troubleshooting workflow for addressing ion suppression.

IonSuppressionSources cluster_0 Sample Matrix cluster_1 Potential Interferences cluster_2 Analyte cluster_3 Ion Source cluster_4 Outcome matrix Biological Sample (e.g., Plasma, Urine) phospholipids Phospholipids matrix->phospholipids salts Salts matrix->salts proteins Proteins matrix->proteins other_metabolites Other Metabolites matrix->other_metabolites ion_source Mass Spectrometer Ion Source phospholipids->ion_source salts->ion_source proteins->ion_source other_metabolites->ion_source analyte Imidazoleacetic Acid Riboside analyte->ion_source suppression Ion Suppression ion_source->suppression

Caption: Potential sources of ion suppression in bioanalysis.

References

Imidazoleacetic acid riboside sample stability and long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Imidazoleacetic acid riboside. This guide provides essential information on sample stability, long-term storage, and troubleshooting for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound, like many nucleoside analogs, should be stored in a well-sealed container, protected from light and moisture. The recommended storage temperature is -20°C or lower, with -80°C being optimal for extended periods. Storing the compound in a desiccated environment can further prevent degradation. For solutions, it is advisable to use a suitable solvent, aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C.

Q2: How stable is this compound in solution?

The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light. As a nucleoside, it may be susceptible to hydrolysis, particularly under acidic or basic conditions, which can cleave the glycosidic bond between the imidazoleacetic acid and ribose moieties. It is recommended to prepare solutions fresh or store them at low temperatures (-20°C to -80°C) for short periods. For aqueous solutions, using a buffer at a neutral pH (around 7) may improve stability.

Q3: What are the potential degradation pathways for this compound?

Based on its chemical structure, which contains both an imidazole (B134444) ring and a riboside moiety, this compound may degrade through several pathways under stress conditions:

  • Hydrolysis: Cleavage of the N-glycosidic bond, separating the imidazoleacetic acid base from the ribose sugar. This is often catalyzed by acidic or basic conditions.

  • Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic of imidazole-containing compounds.

Q4: What analytical methods are suitable for assessing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for stability assessment. These methods can separate the parent compound from its degradation products and provide quantitative data on the extent of degradation. A stability-indicating method should be developed and validated to ensure that all potential degradants are well-resolved from the main peak.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Sample degradation due to improper storage.Ensure samples are stored at or below -20°C, protected from light and moisture. For solutions, aliquot to minimize freeze-thaw cycles.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Degradation of the sample.Conduct a forced degradation study to identify potential degradation products. Review sample handling and storage procedures to minimize degradation.
Poor recovery of the compound from biological matrices. Instability in the matrix or during the extraction process.Optimize extraction conditions (e.g., pH, temperature) and consider adding stabilizers if necessary. Process samples promptly and keep them on ice.
Precipitation of the compound in solution upon thawing. Low solubility at lower temperatures.Gently warm the solution and vortex to redissolve the compound. Consider using a different solvent or adjusting the concentration if precipitation persists.

Stability and Storage Data Summary

Condition Parameter Expected Stability Recommendation
Long-Term Storage (Solid) TemperatureStable for years at -20°C to -80°C.Store in a tightly sealed container in a freezer, preferably with a desiccant.
LightPotential for photodegradation.Protect from light by using amber vials or storing in the dark.
Solution Storage TemperatureShort-term (days to weeks) at 2-8°C. Long-term (months) at -20°C to -80°C.Aliquot solutions to avoid repeated freeze-thaw cycles.
pHLess stable at acidic (pH < 4) and basic (pH > 9) conditions due to hydrolysis.Maintain a neutral pH (around 7) for aqueous solutions.
Freeze-Thaw Cycles StabilityRepeated cycles can lead to degradation.Prepare single-use aliquots.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a buffer) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for specific time points (e.g., 2, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for specific time points.

  • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a defined period.

  • Photodegradation: Expose the solid compound and the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specific duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample and analyze it using a validated stability-indicating HPLC or LC-MS method.

  • Quantify the remaining parent compound and the formation of any degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy if necessary.

Visualizations

degradation_pathway IAA_Riboside This compound Hydrolysis_Products Imidazoleacetic acid + Ribose IAA_Riboside->Hydrolysis_Products Acid/Base Hydrolysis Oxidation_Products Oxidized derivatives IAA_Riboside->Oxidation_Products Oxidation Photodegradation_Products Photodegraded products IAA_Riboside->Photodegradation_Products Photolysis

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC / LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Start Prepare Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo End Data Evaluation & Characterization Analysis->End

Caption: Workflow for a forced degradation study.

Technical Support Center: Enhancing Imidazoleacetic Acid-Riboside (IAA-r) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of Imidazoleacetic acid-riboside (IAA-r). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of IAA-r detection and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Imidazoleacetic acid-riboside (IAA-r) and why is it important to measure?

Imidazoleacetic acid-riboside (IAA-r) is a metabolite of histamine (B1213489) and is considered a putative neurotransmitter or neuromodulator in the mammalian brain.[1][2] Its precursor, Imidazoleacetic acid-ribotide (IAA-RP), is an endogenous agonist at imidazoline (B1206853) receptors (I-Rs), which are involved in the regulation of various physiological processes, including blood pressure and neurotransmission.[2][3][4] Accurate and sensitive detection of IAA-r is crucial for understanding its physiological roles and its potential as a biomarker or therapeutic target.

Q2: What are the primary methods for detecting and quantifying IAA-r?

The primary analytical methods for the detection and quantification of IAA-r and related compounds in biological samples are High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS offers high sensitivity and specificity, while ELISA can be a high-throughput method for screening large numbers of samples.

Q3: What are the expected concentration ranges of IAA-r in biological samples?

The endogenous levels of IAA-r and its precursor IAA-RP can be very low in biological tissues. For instance, quantitative ELISA has shown that rat brain extracts contain approximately 1.1 ± 0.6 μg/g of IAA-RP.[3] While specific data for IAA-r is limited, studies on similar imidazole (B134444) compounds in cerebrospinal fluid (CSF) have reported detection limits in the low ng/mL range.[5]

Q4: How can I improve the sensitivity of my LC-MS/MS method for IAA-r?

To enhance sensitivity, focus on optimizing sample preparation to enrich IAA-r and remove interfering matrix components.[1][6][7][8] Additionally, derivatization of the carboxylic acid or ribose moieties of IAA-r can improve chromatographic retention and ionization efficiency.[9][10][11][12] Careful optimization of MS parameters, such as cone voltage and collision energy, is also critical.[6]

Q5: Is it possible to develop a custom antibody for an IAA-r immunoassay?

Yes, it is possible to develop polyclonal or monoclonal antibodies against small molecules like IAA-r through haptenization.[13][14] This involves chemically coupling IAA-r (the hapten) to a larger carrier protein to make it immunogenic.[13][15] The resulting antibodies can then be used to develop a competitive ELISA.

Troubleshooting Guides

LC-MS/MS Detection of IAA-r
Problem Potential Cause Troubleshooting Steps
Low or No Signal 1. Inefficient Extraction: IAA-r is a polar molecule and may have poor recovery with non-polar extraction solvents. 2. Ion Suppression: Co-eluting matrix components from complex samples like brain tissue can suppress the ionization of IAA-r.[7][16][17] 3. Suboptimal MS Parameters: Incorrect cone voltage or collision energy can lead to poor fragmentation and low signal intensity.[6]1. Optimize Extraction: Use a polar extraction solvent like a methanol/water or acetonitrile/water mixture. Consider a multi-step extraction to separate polar and non-polar metabolites.[8][18] 2. Mitigate Matrix Effects: Improve sample cleanup using solid-phase extraction (SPE).[1] Modify the chromatographic gradient to separate IAA-r from interfering compounds. Use a stable isotope-labeled internal standard to compensate for suppression.[17] 3. Optimize MS: Infuse a standard solution of IAA-r to determine the optimal cone voltage and collision energies for the parent and daughter ions.[6]
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: The imidazole and carboxylic acid groups of IAA-r can interact with active sites on the column. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of IAA-r.1. Use a High-Quality Column: Employ a column with end-capping to minimize silanol (B1196071) interactions. 2. Adjust Mobile Phase: Add a small amount of an ion-pairing agent or modify the pH of the mobile phase to improve peak shape.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can contribute to high background. 2. Carryover: Adsorption of IAA-r to parts of the LC system can lead to carryover in subsequent runs.1. Use High-Purity Solvents: Utilize LC-MS grade solvents and freshly prepared mobile phases. 2. Optimize Wash Method: Implement a robust needle and column wash protocol between injections, potentially using a stronger solvent.
Competitive ELISA for IAA-r
Problem Potential Cause Troubleshooting Steps
No or Weak Signal 1. Ineffective Hapten-Carrier Conjugation: The IAA-r may not have been successfully coupled to the carrier protein, resulting in a poor immune response.[13] 2. Low Antibody Titer: The immunized animal may not have produced a sufficient amount of high-affinity antibodies.[19][20] 3. Incorrect Reagent Concentrations: Suboptimal concentrations of the coating antigen or antibody can lead to a weak signal.1. Verify Conjugation: Characterize the hapten-protein conjugate using methods like MALDI-TOF MS to confirm coupling.[15] 2. Boost Immune Response: Use an appropriate adjuvant and immunization schedule. Screen multiple animals for the best antibody producers.[21] 3. Optimize Concentrations: Perform a checkerboard titration to determine the optimal concentrations of the coating antigen and the primary antibody.
High Background 1. Non-specific Binding: The antibody or other reagents may be binding non-specifically to the plate.[22] 2. Insufficient Washing: Residual unbound reagents can lead to a high background signal.[22] 3. Cross-reactivity: The antibody may be cross-reacting with other molecules in the sample matrix.1. Optimize Blocking: Use an effective blocking buffer (e.g., BSA, non-fat dry milk) and ensure sufficient incubation time. 2. Improve Washing: Increase the number of wash steps and the soaking time. Ensure complete aspiration of wash buffer.[22] 3. Assess Specificity: Test the antibody against structurally related compounds to determine its specificity.
Poor Standard Curve 1. Inaccurate Standard Dilutions: Errors in preparing the standard curve will lead to inaccurate quantification.[22] 2. Matrix Effects: Components in the sample matrix may interfere with the antibody-antigen binding. 3. Inappropriate Curve Fit: Using the wrong regression model can result in a poor fit.[22]1. Prepare Fresh Standards: Carefully prepare a new set of standards and use calibrated pipettes.[22] 2. Use Matrix-Matched Standards: Prepare the standard curve in a matrix that mimics the sample as closely as possible. 3. Select Appropriate Fit: Use a four-parameter logistic (4-PL) or similar non-linear regression model suitable for competitive ELISAs.[22]

Quantitative Data Summary

While specific quantitative data for IAA-r is sparse in the literature, the following table provides a summary of detection limits for related imidazole compounds and neurotransmitters to serve as a general reference for expected sensitivity.

Analyte Matrix Method Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
1-methylimidazole-4-acetic acidHuman Cerebrospinal FluidGC-MS~0.2 ng/mL-[5]
Imidazole DerivativesAtmospheric ParticlesLC-MS1 - 25 nM1 - 50 nM[23]
4-MethylimidazoleMouse Plasma & CSFLC-MS/MS25 ng/mL50 ng/mL[24]
Neurotransmitters (various)Rat Brain TissueLC-MS/MS-0.25 - 250 ng/mL (LLOQ)[25]
Tryptophan MetabolitesHuman Serum & CSFGC-MS0.2 - 0.4 µM0.4 - 0.5 µM[26]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of IAA-r in Brain Tissue

This protocol is a generalized procedure based on methods for similar polar analytes in brain tissue and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation and Extraction:

  • Objective: To extract polar metabolites, including IAA-r, from brain tissue while minimizing protein content.

  • Procedure:

    • Weigh the frozen brain tissue sample (~50-100 mg).

    • Add 1 mL of ice-cold 80% methanol/20% water.

    • Homogenize the tissue on ice using a probe sonicator or bead beater.

    • Vortex the homogenate for 10 minutes at 4°C.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

    • Transfer the supernatant to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a centrifugal evaporator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. Chromatographic Conditions:

  • Objective: To achieve good retention and peak shape for the polar IAA-r molecule.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for polar analytes.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar compounds.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Parameters:

  • Objective: To achieve sensitive and specific detection of IAA-r.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM):

    • Determine the precursor ion (M+H)+ for IAA-r.

    • Optimize the collision energy to identify 2-3 specific product ions.

    • Monitor the transitions from the precursor ion to the product ions.

General Protocol for Competitive ELISA Development for IAA-r

This protocol outlines the key steps for developing a competitive ELISA for a small molecule like IAA-r.

1. Hapten Synthesis and Immunogen Preparation:

  • Objective: To make IAA-r immunogenic by coupling it to a carrier protein.

  • Procedure:

    • IAA-r contains a carboxylic acid group that can be activated using a carbodiimide (B86325) reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[10]

    • The activated IAA-r is then reacted with the amine groups on a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[13][15]

    • The resulting conjugate (IAA-r-carrier protein) is purified to remove unreacted components.

2. Antibody Production:

  • Objective: To generate polyclonal or monoclonal antibodies against IAA-r.

  • Procedure:

    • Immunize animals (e.g., rabbits for polyclonal, mice for monoclonal) with the IAA-r-carrier protein conjugate mixed with an adjuvant.[19][21]

    • Collect serum (for polyclonal) or generate hybridomas (for monoclonal) and screen for antibodies that bind to IAA-r.

3. Competitive ELISA Protocol:

  • Objective: To quantify IAA-r in a sample based on its competition with a labeled IAA-r for antibody binding sites.

  • Procedure:

    • Coat a microtiter plate with a fixed amount of anti-IAA-r antibody.

    • Block the remaining protein-binding sites on the plate.

    • In a separate tube, pre-incubate the sample (containing unknown amount of IAA-r) with a fixed amount of enzyme-labeled IAA-r.

    • Add this mixture to the antibody-coated plate and incubate.

    • Wash the plate to remove unbound components.

    • Add a substrate for the enzyme and measure the resulting signal. The signal intensity will be inversely proportional to the concentration of IAA-r in the sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis A Brain Tissue Homogenization B Protein Precipitation (80% Methanol) A->B C Centrifugation B->C D Supernatant Collection C->D E Drying and Reconstitution D->E F HILIC Chromatography E->F G Electrospray Ionization (ESI+) F->G H MRM Detection G->H

Caption: Workflow for LC-MS/MS analysis of IAA-r in brain tissue.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron IAA_RP IAA-RP Vesicle Synaptic Vesicle IAA_RP->Vesicle Release Ca2+-dependent Release Vesicle->Release I_Receptor Imidazoline Receptor (I-R) Release->I_Receptor IAA-RP binds to receptor Signaling Downstream Signaling Cascade I_Receptor->Signaling Response Cellular Response (e.g., Arachidonic Acid Release) Signaling->Response

Caption: Putative signaling pathway of IAA-RP at an imidazoline receptor.

References

Technical Support Center: Quantification of Low Levels of Imidazoleacetic acid riboside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Imidazoleacetic acid riboside (IAA-riboside). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of low levels of this endogenous metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IAA-riboside) and why is it difficult to quantify at low levels?

This compound is a metabolite of histamine (B1213489), formed by the dephosphorylation of Imidazoleacetic acid-ribotide (IAA-RP)[1]. Its quantification at low endogenous concentrations is challenging due to several factors:

  • High Polarity: IAA-riboside is a highly polar molecule, which makes it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns. This can lead to poor chromatographic separation from other polar interferences in the sample matrix.

  • Low Endogenous Concentrations: As a trace-level metabolite, the low abundance of IAA-riboside in biological samples requires highly sensitive analytical instrumentation and optimized methods to achieve accurate quantification.

  • Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex and contain numerous endogenous compounds that can interfere with the ionization of IAA-riboside in the mass spectrometer. This phenomenon, known as matrix effects, can lead to ion suppression or enhancement, resulting in inaccurate quantification[2][3][4].

  • Potential Instability: Nucleoside compounds can be susceptible to degradation during sample collection, processing, and storage. Factors such as pH, temperature, and enzymatic activity can impact the stability of IAA-riboside, leading to lower measured concentrations[5].

Q2: What is the metabolic pathway of this compound?

This compound is a key metabolite in the histamine pathway. Histamine is first converted to Imidazoleacetic acid (IAA). IAA is then ribosylated to form Imidazoleacetic acid-ribotide (IAA-RP), which is subsequently dephosphorylated by phosphatases and 5'-nucleotidases to yield this compound[1].

metabolic_pathway Histamine Histamine IAA IAA Histamine->IAA Oxidation IAA_RP Imidazoleacetic acid-ribotide (IAA-RP) IAA->IAA_RP Ribosylation IAA_R This compound (IAA-R) IAA_RP->IAA_R Dephosphorylation experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant dry Evaporation to Dryness supernatant->dry reconstitute Reconstitution dry->reconstitute inject Injection onto HILIC Column reconstitute->inject separation Chromatographic Separation inject->separation detection MS/MS Detection (MRM) separation->detection data_processing data_processing detection->data_processing Data Processing (Quantification)

References

preventing degradation of Imidazoleacetic acid riboside during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imidazoleacetic acid riboside Analysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (IAA-R) is a metabolite of histamine (B1213489) found in various tissues.[1][2] As a ribonucleoside, it contains an N-glycosidic bond linking the imidazoleacetic acid moiety to a ribose sugar. This bond is susceptible to cleavage under certain conditions, leading to the degradation of the molecule and inaccurate quantification in downstream analyses.

Q2: What are the primary factors that can cause the degradation of this compound during sample preparation?

The primary factors contributing to the degradation of this compound are:

  • pH: The N-glycosidic bond in ribonucleosides is prone to hydrolysis, especially under acidic conditions. While generally stable in neutral and alkaline media, prolonged exposure to strong acids or bases can cause degradation.[3]

  • Temperature: Elevated temperatures can accelerate both chemical and enzymatic degradation.

  • Enzymatic Activity: Endogenous enzymes present in biological samples, such as ribonucleases (RNases) and glycosidases, can cleave the N-glycosidic bond.

  • Oxidation: Although less common for this specific molecule, exposure to oxidative conditions can potentially affect the imidazole (B134444) ring or the ribose moiety.

Q3: What are the ideal storage conditions for samples containing this compound?

For short-term storage (up to 24 hours), samples should be kept at 4°C. For long-term storage, it is recommended to store samples at -80°C to minimize both chemical and enzymatic degradation. Once solubilized, repeated freeze-thaw cycles should be avoided.[4]

Q4: Can I use common deproteinization methods for my samples?

Yes, common deproteinization methods such as protein precipitation with cold organic solvents (e.g., methanol, acetonitrile) or acids (e.g., trichloroacetic acid, perchloric acid) can be used. However, if using acidic precipitation, it is crucial to neutralize the sample promptly to prevent acid-catalyzed hydrolysis of the N-glycosidic bond. A study on a similar compound, 5-aminoimidazole-4-carboxamide (B1664886) riboside, utilized deproteinization with 10% trichloroacetic acid followed by extraction with diethyl ether to remove the acid.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detection of this compound Degradation during sample extraction due to improper pH.Ensure that the pH of all solutions is maintained within a neutral range (pH 6-8). If acidic or basic conditions are necessary for a specific step, minimize the exposure time and neutralize the sample immediately afterward.
Enzymatic degradation from endogenous RNases or glycosidases.Work quickly and at low temperatures (on ice or at 4°C) during all sample preparation steps. Consider the use of broad-spectrum enzyme inhibitors, although specific inhibitors for this compound degrading enzymes are not well-documented.
Degradation during storage.Ensure samples are stored at -80°C for long-term storage and that freeze-thaw cycles are minimized.
High variability between replicate samples Inconsistent sample handling procedures.Standardize all sample preparation steps, including incubation times, temperatures, and volumes of reagents.
Incomplete inactivation of enzymes.Ensure thorough homogenization and immediate quenching of metabolic activity, for instance by snap-freezing tissues in liquid nitrogen.
Presence of unexpected peaks in chromatogram Degradation products of this compound.Review the sample preparation protocol for potential causes of degradation (e.g., prolonged exposure to acid, high temperatures). Use a milder extraction method if possible.
Matrix effects from the biological sample.Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.

Quantitative Data Summary

Table 1: Stability of an Imidazole Fungicide (Prochloraz) in Aqueous Solution at Different pH Values

pHHalf-life (days) at 1.0 µg/mLHalf-life (days) at 2.0 µg/mL
4.018.3519.17
7.022.625.1
9.215.816.6
Data adapted from a study on the degradation of Prochloraz, an imidazole-containing compound.[6] This data suggests that imidazole-containing compounds may be most stable around neutral pH.

Table 2: Stability of Nicotinamide (B372718) Riboside (a Ribonucleoside) in Simulated Gastrointestinal Fluids at 37°C

Simulated Fluid% Remaining after 2 hours
HCl (gastric)97.64 ± 0.08
USP Simulated Gastric Fluid (SGF)97.17 ± 0.19
Simulated Intestinal Fluid (SIF)94.32 ± 1.16
USP Simulated Intestinal Fluid (SIF)94.71 ± 2.66
Data from a stability study of nicotinamide riboside.[3] This indicates that ribonucleosides are generally stable for short periods under simulated physiological conditions, with slightly more degradation in intestinal fluid (closer to neutral/alkaline pH).

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is a general guideline and should be optimized for your specific tissue type and analytical method.

  • Tissue Homogenization:

    • Excise the tissue of interest and immediately snap-freeze in liquid nitrogen to quench metabolic activity.

    • Weigh the frozen tissue.

    • Homogenize the frozen tissue in a pre-chilled tube with 4 volumes of ice-cold methanol.

  • Protein Precipitation:

    • Vortex the homogenate for 1 minute.

    • Incubate on ice for 30 minutes to allow for protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the metabolites.

    • For LC-MS analysis, the supernatant can often be directly injected after filtration through a 0.22 µm filter.

    • If further cleanup is required, proceed to solid-phase extraction (SPE).

  • Sample Storage:

    • If not analyzing immediately, store the extracted sample at -80°C.

Protocol 2: Sample Preparation for HPLC Analysis of a Related Imidazole Ribonucleoside

This protocol is adapted from a method for the analysis of 5-aminoimidazole-4-carboxamide riboside in plasma.[5]

  • Deproteinization:

    • To 100 µL of plasma, add 50 µL of 10% trichloroacetic acid (TCA).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

  • TCA Removal:

    • Collect the supernatant.

    • Add 500 µL of diethyl ether, vortex for 1 minute, and discard the ether layer.

    • Repeat the ether extraction two more times.

  • Analysis:

    • The resulting aqueous fraction can be injected into the HPLC system.

Visualizations

experimental_workflow cluster_analysis Downstream Processing start Sample Collection (e.g., Tissue Biopsy) snap_freeze Snap-freeze in Liquid Nitrogen start->snap_freeze homogenize Homogenize in Cold Methanol snap_freeze->homogenize precipitate Protein Precipitation (on ice) homogenize->precipitate centrifuge Centrifugation (4°C) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter storage Store at -80°C supernatant->storage analysis LC-MS/HPLC Analysis filter->analysis

Caption: Experimental workflow for the extraction of this compound.

degradation_pathways iaar This compound degradation_products Degradation Products (Imidazoleacetic acid + Ribose) iaar->degradation_products Hydrolysis of N-glycosidic bond acid Acidic pH base Basic pH heat High Temperature enzymes Enzymes (e.g., RNases)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Buffer Conditions for Imidazoleacetic acid riboside Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Imidazoleacetic acid riboside (IAA-riboside) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing buffer conditions and troubleshooting common issues encountered during in vitro and cell-based assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (IAA-riboside) is an endogenous imidazole (B134444) ribonucleoside, a metabolite of Imidazoleacetic acid-ribotide (IAA-RP). It is recognized for its role as a potential neurotransmitter or neuromodulator. Its primary mechanism of action is through interaction with imidazoline (B1206853) receptors, particularly the I1 subtype.

Q2: What are the basic physicochemical properties of this compound that I should be aware of?

A2: this compound is soluble in water and methanol (B129727) but not in organic solvents. It is stable for hours in weak acids and bases and is thermostable at 100°C. It has a molecular weight of approximately 258.23 g/mol .

Q3: What is a good starting buffer for my experiments with IAA-riboside?

A3: For receptor binding assays, a common starting point is a Tris-based buffer, such as 50 mM Tris-HCl with a pH of 7.4-7.7. For cell-based assays, a balanced salt solution like Krebs buffer or standard cell culture media is appropriate. The optimal buffer will ultimately depend on the specific requirements of your assay.

Q4: How should I prepare my stock solution of this compound?

A4: Given its aqueous solubility, you can prepare a stock solution of IAA-riboside in high-purity water or a buffer such as PBS. If you need to use an organic solvent for other reasons, Dimethyl sulfoxide (B87167) (DMSO) is a common choice for small molecules, but ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q5: What are the known downstream signaling pathways activated by IAA-riboside?

A5: IAA-riboside acts on I1-imidazoline receptors. This receptor is not coupled to conventional G-protein pathways that modulate adenylyl or guanylyl cyclases. Instead, its activation leads to choline (B1196258) phospholipid hydrolysis, resulting in the generation of second messengers like diacylglycerol and arachidonic acid.

Troubleshooting Guides

This section addresses common problems that may arise during your experiments with this compound.

Issue 1: Compound Precipitation in Assay Buffer or Cell Culture Media
Potential Cause Explanation Recommended Solution
Exceeding Aqueous Solubility The concentration of IAA-riboside in your final assay volume is higher than its solubility limit in the aqueous buffer.Although IAA-riboside is water-soluble, it's good practice to determine its solubility limit in your specific buffer. If precipitation occurs, lower the final concentration.
"Crashing Out" from DMSO Stock When a concentrated DMSO stock is diluted rapidly into an aqueous buffer, the compound can precipitate.Perform a serial dilution of your DMSO stock in pre-warmed (37°C) assay buffer or media. Add the stock solution dropwise while gently vortexing.
Low Temperature The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) buffers and media for your experiments.
Buffer Composition High concentrations of certain salts or other components in your buffer could potentially reduce the solubility of IAA-riboside.If you suspect a buffer component is causing precipitation, try a simpler buffer system (e.g., PBS) to test solubility.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Potential Cause Explanation Recommended Solution
Degradation of IAA-riboside Although generally stable, prolonged storage in solution, improper pH, or exposure to light could lead to degradation.Prepare fresh dilutions of IAA-riboside for each experiment from a frozen stock. Store stock solutions in small aliquots at -20°C or -80°C and protect from light.
pH Shift in Media Cellular metabolism can cause the pH of the culture media to change over the course of an experiment, potentially affecting the activity of IAA-riboside.Ensure your cell culture media contains a robust buffering system (e.g., bicarbonate, HEPES). For long-term experiments, consider changing the media periodically.
Interaction with Serum Proteins If using serum in your cell culture media, IAA-riboside may bind to proteins like albumin, reducing its effective concentration.Consider reducing the serum concentration or using a serum-free medium for the duration of the compound treatment, if your cells can tolerate it.
Cell Health and Density Variations in cell health, passage number, or seeding density can lead to inconsistent responses to treatment.Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure uniform seeding density across all wells.

Data Presentation: Buffer Component Optimization

The following table summarizes key buffer parameters and provides a starting point for optimization. Specific values for IAA-riboside are limited, so data from related compounds and general biochemical principles are included.

Buffer Component Parameter Range Considerations for IAA-riboside Experiments Potential Impact of Sub-Optimal Conditions
pH 6.0 - 8.0Start with a physiological pH of 7.4. IAA-riboside is stable in weak acids and bases.Altered compound activity, receptor binding, and cellular health.
Buffering Agent Tris, HEPES, PBSTris (20-50 mM) is common for binding assays. HEPES (10-25 mM) can be added to cell culture media for extra buffering capacity.Inadequate buffering can lead to pH shifts, affecting results.
Salt Concentration 50-150 mM NaClPhysiological salt concentrations are a good starting point. The effect of ionic strength on IAA-riboside activity should be determined empirically.May affect protein conformation and ligand-receptor interactions.
Detergents (e.g., Triton X-100) 0.01% - 0.1%Generally not required for soluble compounds like IAA-riboside, but can be included at low concentrations to prevent non-specific binding in some assays.Can disrupt cell membranes at higher concentrations.
Divalent Cations (Mg²⁺, Ca²⁺) 1-5 mMOften included in binding buffers as they can be important for receptor conformation and ligand binding.The specific requirement for IAA-riboside binding should be tested.

Experimental Protocols

Protocol 1: Imidazoline I1 Receptor Binding Assay

This protocol is a general template for a competitive binding assay to characterize the interaction of this compound with the I1 imidazoline receptor.

Materials:

  • Cell membranes expressing the I1 imidazoline receptor

  • Radiolabeled ligand (e.g., [³H]clonidine)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.7, 500 µM EDTA, 500 µM EGTA, 500 µM MgCl₂

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.7

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the Binding Buffer.

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of IAA-riboside. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known I1 ligand).

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of IAA-riboside. Plot the data and determine the IC₅₀ value.

Visualizations

Imidazoline I1 Receptor Signaling Pathway

Imidazole_I1_Receptor_Signaling IAA_riboside Imidazoleacetic acid riboside (IAA-riboside) I1_Receptor Imidazoline I1 Receptor IAA_riboside->I1_Receptor PLC Phospholipase C (PLC) I1_Receptor->PLC Activates PIP2 Phosphatidylcholine PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG AA Arachidonic Acid (AA) PIP2->AA Cellular_Response Downstream Cellular Response DAG->Cellular_Response AA->Cellular_Response

Caption: Signaling pathway of the Imidazoline I1 receptor.

Experimental Workflow for Receptor Binding Assay

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Buffers and Reagents prep_ligand Serially Dilute IAA-riboside prep_reagents->prep_ligand incubation Incubate Membranes, Radioligand, and IAA-riboside prep_ligand->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calculation Calculate Specific Binding counting->calculation analysis Determine IC50 calculation->analysis

Caption: Workflow for a receptor binding assay.

Troubleshooting Logic for Compound Precipitation

Precipitation_Troubleshooting start Precipitate Observed? check_conc Is Final Concentration Below Solubility Limit? start->check_conc check_dilution Was a Serial Dilution in Warm Media Performed? check_conc->check_dilution Yes solution1 Lower Final Concentration check_conc->solution1 No check_dmso Is Final DMSO < 0.5%? check_dilution->check_dmso Yes solution2 Perform Serial Dilution in 37°C Media check_dilution->solution2 No solution3 Reduce Final DMSO Concentration check_dmso->solution3 No solution4 Consider Buffer Composition check_dmso->solution4 Yes

Caption: Troubleshooting workflow for compound precipitation.

Technical Support Center: Mass Spectrometry Analysis of Imidazoleacetic Acid Riboside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Imidazoleacetic Acid Riboside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve signal-to-noise ratios and achieve robust and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to analyze by mass spectrometry?

This compound (IAA-r) is a polar endogenous metabolite.[1][2] Its high polarity makes it difficult to retain on traditional reversed-phase liquid chromatography (LC) columns, which can lead to poor peak shape and low signal intensity. Furthermore, being a small molecule, its signal can be easily obscured by background noise in the mass spectrometer.

Q2: What is the general biosynthetic pathway of this compound?

This compound is a metabolite of Imidazole-4-acetic acid-ribotide (IAA-RP). IAA-RP is synthesized from Imidazole-4-acetic acid (IAA) and phosphoribosyl-pyrophosphate. Subsequently, IAA-RP is dephosphorylated by phosphatases and 5'-nucleotidases to form this compound.[3]

Q3: What is the known signaling role of this compound's precursor?

Imidazole-4-acetic acid-ribotide (IAA-RP), the precursor to this compound, is considered a neuroregulator that acts as an agonist at imidazol(in)e receptors (I-Rs), specifically I1 and I3 receptors. This interaction can influence various physiological processes, including the regulation of blood pressure.[3][4]

Troubleshooting Guide: Low Signal-to-Noise (S/N) Ratio

Low signal-to-noise is a common issue in the mass spectrometry analysis of polar molecules like this compound. Below are common causes and their solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Signal Intensity Poor Retention on LC Column: this compound is highly polar and may not be well-retained on standard C18 columns.- Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column: HILIC columns are specifically designed for the retention of polar compounds.[5][6][7] - Optimize Mobile Phase for HILIC: Use a high percentage of organic solvent (e.g., acetonitrile) in the initial mobile phase to promote retention.[5][6][7]
Inefficient Ionization: The analyte may not be efficiently ionized in the mass spectrometer source.- Optimize ESI Source Parameters: Adjust spray voltage, gas flow rates (nebulizing and drying gas), and temperature to maximize the ion signal for your specific instrument. - Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. Acetic acid has been shown to increase signal intensity for some analytes compared to formic acid.[8]
Sample Dilution: The concentration of the analyte in the sample may be too low.- Concentrate the Sample: If possible, concentrate the sample before injection. - Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.
High Background Noise Contaminated Mobile Phase: Impurities in solvents or additives can contribute to a high chemical background.- Use High-Purity Solvents and Additives: Always use LC-MS grade solvents and freshly prepared mobile phases. - On-line Mobile Phase Filtration: Installing an in-line filter can help remove particulate contamination.[9][10]
System Contamination: Contaminants from previous analyses can leach from the LC system or column.- System Cleaning: Regularly flush the LC system with appropriate cleaning solutions. - Use a Divert Valve: Divert the flow to waste during the initial and final stages of the gradient to avoid contaminating the mass spectrometer with salts and other non-volatile components.
Poor Peak Shape (Tailing or Fronting) Mismatched Injection Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.- Match Injection Solvent to Initial Mobile Phase: Reconstitute the sample in a solvent that is as close as possible in composition to the starting mobile phase conditions.
Secondary Interactions with Stationary Phase: The analyte may have unwanted interactions with the column material.- Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the charge state of the analyte and the stationary phase, which can improve peak shape.

Quantitative Data Summary

Optimizing various parameters can significantly improve the signal-to-noise ratio. Below is a table summarizing the potential impact of different optimization strategies based on literature for similar classes of compounds.

Parameter OptimizedCondition 1Condition 2Approximate S/N ImprovementReference
Mobile Phase Additive 0.1% Formic Acid0.5% Acetic Acid~2.2-2.5x increase in MS signal[8]
LC Flow Rate 200 µL/min0.1 µL/min (nanospray)Significant improvement in sensitivity and reduction in signal suppression[11]
Online Mobile Phase Filtration Without FiltrationWith FiltrationDrastic improvement in S/N by reducing chemical background[9][10]

Experimental Protocols

Sample Preparation for Polar Metabolites (Adapted from a general protocol)

This protocol is a general guideline for the extraction of polar metabolites from biological samples and should be optimized for your specific matrix.

  • Quenching and Extraction:

    • For cell cultures, rapidly quench metabolism by aspirating the media and washing the cells with ice-cold saline.

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.

    • Scrape the cells and collect the extract.

    • For tissue samples, homogenize in the pre-chilled extraction solvent.

  • Protein Precipitation:

    • Vortex the extract vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the polar metabolites.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent compatible with your LC method (e.g., 95:5 acetonitrile:water for HILIC).

HILIC-MS/MS Method for Nucleoside Analysis (Adaptable for this compound)

This is a starting point for method development. The gradient and MS parameters should be optimized for your specific instrument and analyte.

  • Liquid Chromatography:

    • Column: A HILIC column suitable for polar analytes (e.g., amide, silica, or zwitterionic phase).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 95% B

      • 2-10 min: Linear gradient to 50% B

      • 10-12 min: Hold at 50% B

      • 12.1-15 min: Return to 95% B and equilibrate.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with data-dependent MS/MS for identification.

    • Key MRM Transitions for this compound (Predicted):

      • Precursor Ion (Q1): m/z 259.1 (M+H)+

      • Product Ions (Q3): m/z 127.0, 111.0 (these are predicted fragments and should be confirmed with a standard).[12]

    • Source Parameters:

      • Spray Voltage: 3.5 - 4.5 kV

      • Capillary Temperature: 275 - 325°C

      • Nebulizer Gas: 30 - 40 psi

      • Drying Gas Flow: 8 - 12 L/min

      • Drying Gas Temperature: 300 - 350°C

Visualizations

Biosynthesis and Signaling Pathway of this compound Precursor

G Biosynthesis and Signaling of this compound Precursor Histidine Histidine IAA Imidazole-4-acetic acid (IAA) Histidine->IAA Transamination IAARP Imidazole-4-acetic acid-ribotide (IAA-RP) IAA->IAARP PRPP Phosphoribosyl- pyrophosphate (PRPP) PRPP->IAARP IAAr Imidazoleacetic acid riboside (IAA-r) IAARP->IAAr Dephosphorylation (Phosphatases, 5'-nucleotidases) I_Receptor Imidazol(in)e Receptor (I1/I3) IAARP->I_Receptor Agonist Binding Signaling Downstream Signaling (e.g., Blood Pressure Regulation) I_Receptor->Signaling

Caption: Biosynthesis of this compound and signaling of its precursor.

Experimental Workflow for Improving S/N Ratio

G Workflow for Improving Signal-to-Noise Ratio Start Start: Low S/N for This compound SamplePrep Optimize Sample Preparation (e.g., efficient extraction, concentration) Start->SamplePrep LC_Method Optimize LC Method SamplePrep->LC_Method Column Select HILIC Column LC_Method->Column MobilePhase Optimize Mobile Phase (e.g., additives, gradient) LC_Method->MobilePhase MS_Params Optimize MS Parameters LC_Method->MS_Params Analysis Data Analysis Column->Analysis MobilePhase->Analysis Source Adjust Source Parameters (e.g., voltage, gas flows, temp) MS_Params->Source Scan Optimize Scan Parameters (e.g., MRM transitions, dwell time) MS_Params->Scan Source->Analysis Scan->Analysis End End: Improved S/N Analysis->End

Caption: A logical workflow for troubleshooting and improving the S/N ratio.

Predicted Fragmentation of this compound

G Predicted Fragmentation of this compound Parent [M+H]+ m/z 259.1 Frag1 [M+H - H2O]+ m/z 241.1 Parent->Frag1 Frag2 [M+H - C5H8O4]+ (Loss of Ribose) m/z 127.0 Parent->Frag2 Frag5 [M+H - C2H2O2]+ m/z 201.1 Parent->Frag5 Frag3 [M+H - C5H8O4 - H2O]+ m/z 109.0 Frag2->Frag3 Frag4 [M+H - CH2O2 - C5H8O4]+ m/z 81.0 Frag2->Frag4

Caption: Predicted fragmentation pattern for protonated this compound.

References

Technical Support Center: Quantification of Imidazoleacetic Acid Riboside in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of imidazoleacetic acid riboside in biological fluids.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent methods for the quantification of this compound in biological matrices such as plasma and urine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[1][2][3][4][5][6] LC-MS/MS is generally preferred for its high sensitivity and selectivity, especially in complex biological samples.[7] Enzyme-Linked Immunosorbent Assay (ELISA) has also been used, particularly for its ribotide precursor.[1]

Q2: What are the key validation parameters to consider for a bioanalytical method for this compound?

A2: According to FDA guidelines, the key validation parameters include selectivity, specificity, accuracy, precision (both intra- and inter-day), linearity and range, limit of detection (LOD), lower limit of quantification (LLOQ), upper limit of quantification (ULOQ), recovery, and stability (freeze-thaw, short-term, long-term, and stock solution).[8][9][10][11][12]

Q3: How can I prepare my biological samples for analysis?

A3: Sample preparation is critical to remove interferences and improve analytical performance.[13] Common techniques for biological fluids like plasma and urine include:

  • Protein Precipitation (PPT): Often used for plasma samples to remove proteins that can interfere with the analysis. Acetonitrile (B52724) is a common precipitation solvent.[14][15]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte of interest from the sample matrix based on its solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating the analyte.[11] Due to the polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) or mixed-mode SPE cartridge may be more effective than a standard C18 stationary phase.[11]

Q4: What are the expected stability characteristics of this compound in biological samples?

A4: this compound, as a nucleoside, may be susceptible to enzymatic degradation in plasma.[3][16][17] It is crucial to perform stability studies to assess its degradation under different storage conditions. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at frozen temperatures (e.g., -20°C or -80°C).[3][16][17] For accurate results, samples should be processed and stored appropriately to minimize degradation.

Troubleshooting Guides

LC-MS/MS Method
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Co-elution with interfering substances.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Use a new column or a guard column. 3. Optimize the chromatographic gradient to better separate the analyte from matrix components.
Low Signal Intensity/Sensitivity 1. Ion suppression from matrix components.[8][9][10][11][12] 2. Inefficient ionization of the analyte. 3. Suboptimal mass spectrometer settings.1. Improve sample cleanup using SPE or LLE. Dilute the sample if sensitivity allows.[12] 2. Optimize mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to enhance ionization. 3. Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, collision energy) specifically for this compound.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects.1. Use high-purity solvents and flush the LC system thoroughly. 2. Employ a more effective sample preparation method to remove interfering compounds.
Inconsistent Retention Times 1. Fluctuation in pump pressure or mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Degas the mobile phase and check the pump for leaks. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is adequately equilibrated between injections.
HPLC-UV Method
Issue Potential Cause Troubleshooting Steps
Baseline Drift 1. Column bleeding. 2. Mobile phase not in equilibrium with the column. 3. Detector lamp aging.1. Use a high-quality, stable column. 2. Allow sufficient time for column equilibration. 3. Replace the UV lamp if necessary.
Ghost Peaks 1. Carryover from previous injections. 2. Contamination in the sample or mobile phase.1. Implement a robust needle wash protocol. 2. Use fresh, high-purity mobile phase and ensure proper sample handling.
Poor Resolution 1. Suboptimal mobile phase composition. 2. Column aging. 3. Inappropriate flow rate.1. Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve separation. 2. Replace the column. 3. Optimize the flow rate.

Quantitative Data Summary

Table 1: LC-MS/MS Method Validation Parameters (Representative)
ParameterAcceptance CriteriaRepresentative Value
Linearity (r²) ≥ 0.99> 0.995
Range -1 - 1000 ng/mL
LLOQ RSD ≤ 20%, Accuracy ± 20%1 ng/mL
ULOQ RSD ≤ 15%, Accuracy ± 15%1000 ng/mL
Intra-day Precision (RSD) ≤ 15%< 10%
Inter-day Precision (RSD) ≤ 15%< 12%
Accuracy (% Bias) ± 15%-5% to +8%
Recovery Consistent and reproducible85 - 105%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%
Table 2: HPLC-UV Method Validation Parameters (Representative)
ParameterAcceptance CriteriaRepresentative Value
Linearity (r²) ≥ 0.99> 0.992
Range -0.1 - 10 µg/mL
LLOQ RSD ≤ 20%, Accuracy ± 20%0.1 µg/mL
ULOQ RSD ≤ 15%, Accuracy ± 15%10 µg/mL
Intra-day Precision (RSD) ≤ 15%< 8%
Inter-day Precision (RSD) ≤ 15%< 11%
Accuracy (% Bias) ± 15%-7% to +6%
Recovery Consistent and reproducible80 - 110%

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification
  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column for enhanced retention of polar compounds.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a low percentage of organic phase, ramping up to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 - 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: Monitor at least two transitions for the analyte and one for the internal standard. These would need to be determined by infusion of the analytical standard.

Detailed Methodology for HPLC-UV Quantification
  • Sample Preparation (Urine):

    • Thaw urine samples to room temperature.

    • Centrifuge at 4,000 rpm for 10 minutes to remove particulate matter.

    • Dilute the supernatant 1:1 with the initial mobile phase.

    • Filter through a 0.22 µm syringe filter.

    • Inject into the HPLC-UV system.

  • HPLC-UV Conditions:

    • HPLC System: Standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: The maximum absorption wavelength for this compound would need to be determined using a UV scan of the standard. Imidazole-containing compounds often have UV absorbance around 210-230 nm.

    • Injection Volume: 20 µL.

Visualizations

Histidine Metabolism Pathway

Histidine_Metabolism Histidine Histidine Imidazolepyruvic_acid Imidazolepyruvic acid Histidine->Imidazolepyruvic_acid Histidine transaminase Histamine (B1213489) Histamine Histidine->Histamine Histidine decarboxylase Imidazoleacetic_acid Imidazoleacetic acid Imidazolepyruvic_acid->Imidazoleacetic_acid Oxidative decarboxylation Imidazoleacetic_acid_ribotide Imidazoleacetic acid ribotide Imidazoleacetic_acid->Imidazoleacetic_acid_ribotide + PRPP - PPi Histamine->Imidazoleacetic_acid Diamine oxidase Imidazoleacetic_acid_riboside Imidazoleacetic acid riboside Imidazoleacetic_acid_ribotide->Imidazoleacetic_acid_riboside 5'-Nucleotidase

Caption: Metabolic pathway of histidine to this compound.

General Experimental Workflow for LC-MS/MS Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma/Urine) Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Protein Precipitation or SPE Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound quantification.

References

Technical Support Center: Imidazoleacetic acid-riboside (IAA-riboside) ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Imidazoleacetic acid-riboside (IAA-riboside) ELISA kit. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Imidazoleacetic acid-riboside ELISA?

This assay is a competitive enzyme-linked immunosorbent assay (ELISA). The principle is based on the competition between the IAA-riboside in your sample and a fixed amount of labeled IAA-riboside for a limited number of binding sites on a specific antibody. In this format, the signal generated is inversely proportional to the concentration of IAA-riboside in the sample. Therefore, a higher concentration of IAA-riboside in the sample will result in a lower signal, and vice versa.[1]

Q2: What are the most common sources of interference in this assay?

The most common sources of interference in a competitive ELISA for a small molecule like IAA-riboside are:

  • Matrix Effects: Components in the sample matrix (e.g., serum, plasma, cell culture media) can interfere with the antibody-antigen binding.[2] This can be caused by proteins, lipids, salts, or different pH levels.[2]

  • Cross-reactivity: The antibody may bind to molecules that are structurally similar to IAA-riboside, leading to inaccurate results.[3][4]

  • Procedural Errors: Inconsistent pipetting, improper washing, incorrect incubation times or temperatures, and contaminated reagents can all lead to significant errors.

Q3: How can I determine if my samples have matrix effects?

A spike and recovery experiment is a reliable method to assess matrix effects.[5] In this experiment, a known amount of IAA-riboside standard is added (spiked) into a sample and a standard diluent. The concentration of the spiked sample is then measured, and the percentage of recovery is calculated. A recovery rate between 80-120% generally indicates that the matrix is not significantly affecting the assay.[2][5]

Q4: My standard curve has a poor shape. What could be the cause?

A poor standard curve can be caused by several factors:

  • Improper standard preparation: Errors in serial dilutions, incorrect reconstitution of the standard, or degradation of the standard can all lead to a poor curve.

  • Pipetting errors: Inaccurate or inconsistent pipetting of standards is a common cause.

  • Incorrect curve fitting: Using an inappropriate regression model for a competitive ELISA (a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit is often recommended).

  • Contaminated reagents or plate.

Q5: The signal in my assay is very low or absent. What should I do?

For a competitive ELISA, a low signal corresponds to a high concentration of the analyte. If you expect a signal and it's absent or very low across the plate (including the zero standard), consider the following:

  • Omission of a key reagent: Ensure all reagents, especially the enzyme conjugate and substrate, were added in the correct order.

  • Inactive enzyme or substrate: The enzyme conjugate or substrate may have lost activity due to improper storage or handling.

  • Incorrect plate reading settings: Verify the correct wavelength is being used on the plate reader.

  • Overly stringent washing: Excessive washing can strip the bound components from the plate.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your Imidazoleacetic acid-riboside ELISA.

Problem Possible Cause Recommended Solution
High Background Insufficient washing.Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps.
High concentration of detection antibody/enzyme conjugate.Optimize the concentration of the detection antibody or enzyme conjugate by performing a titration.
Cross-reactivity of the antibody with components in the blocking buffer.Try a different blocking agent (e.g., switch from BSA to non-fat dry milk or vice versa).
Substrate solution contaminated or exposed to light.Use fresh, colorless substrate solution and protect the plate from light during incubation.
Weak or No Signal (in a competitive assay, this implies high analyte concentration) If unexpected:
Inactive enzyme conjugate or substrate.Test the activity of the enzyme and substrate with a positive control. Replace if necessary.
Omission of a reagent.Carefully review the protocol to ensure all steps were followed correctly.
Incorrect filter settings on the plate reader.Ensure the plate reader is set to the correct wavelength for the substrate used.
Poor Reproducibility (High CV%) Inconsistent pipetting technique.Use calibrated pipettes and ensure consistent timing and technique for all wells.
Inadequate mixing of reagents.Thoroughly mix all reagents before adding them to the wells.
Plate not washed uniformly.Ensure all wells are washed with the same volume and for the same duration. An automated plate washer can improve consistency.
Temperature variation across the plate.Avoid stacking plates during incubation and ensure the incubator provides uniform temperature distribution.
Sample values are out of range Analyte concentration in the sample is too high or too low.Dilute samples if the concentration is too high. If too low, consider concentrating the sample if possible, or use a more sensitive assay if available.

Quantitative Data on Interference Mitigation

The following table provides representative data on the impact of matrix effects and a common mitigation strategy. Please note that this is an illustrative example, and actual results may vary depending on the specific sample matrix and experimental conditions.

Sample Type Interference Source Mitigation Strategy Spiked Analyte Concentration (ng/mL) Measured Concentration (ng/mL) without Mitigation % Recovery without Mitigation Measured Concentration (ng/mL) with Mitigation % Recovery with Mitigation
Human PlasmaEndogenous proteins and lipids1:4 dilution with assay buffer106.565%9.292%
Cell Culture Media (with 10% FBS)Serum proteins1:2 dilution with assay buffer107.272%9.595%
UrineHigh salt concentration1:5 dilution with assay buffer1013.5135%10.3103%

Experimental Protocols

Protocol 1: Spike and Recovery Experiment to Assess Matrix Effects
  • Prepare Spiked Samples:

    • Take two aliquots of your sample matrix (e.g., plasma).

    • Spike one aliquot with a known concentration of IAA-riboside standard (e.g., to a final concentration of 10 ng/mL). The volume of the spike should be minimal to avoid significant dilution of the matrix.

    • Add an equal volume of assay buffer to the second aliquot (this is your unspiked sample).

  • Prepare Spiked Standard:

    • Prepare a standard with the same final concentration of IAA-riboside as the spiked sample, using the standard assay diluent.

  • Run the ELISA:

    • Assay the spiked sample, the unspiked sample, and the spiked standard according to the kit protocol.

  • Calculate Percent Recovery:

    • % Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Spiked Standard] x 100

    • A recovery of 80-120% is generally considered acceptable.[2][5]

Protocol 2: Representative Competitive ELISA Protocol for Imidazoleacetic acid-riboside

This is a general protocol and may require optimization for your specific assay.

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Bring all reagents to room temperature before use.

  • Standard and Sample Addition:

    • Add 50 µL of each standard and sample to the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction:

    • Add 50 µL of HRP-conjugated IAA-riboside to each well.

    • Cover the plate and incubate for 1 hour at 37°C.

  • Washing:

    • Aspirate the liquid from each well.

    • Wash each well with 300 µL of wash buffer. Repeat the wash process three times.

    • After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining wash buffer.

  • Substrate Addition:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-20 minutes at 37°C in the dark.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Plate Reading:

    • Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the stop solution.

  • Calculation:

    • Calculate the percentage of binding for each standard and sample using the formula: % B/B0 = (OD of standard or sample / OD of zero standard) x 100.

    • Plot a standard curve of % B/B0 versus the concentration of the standards using a four-parameter logistic (4-PL) curve fit.

    • Determine the concentration of IAA-riboside in the samples by interpolating their % B/B0 values from the standard curve.

Visual Guides

Troubleshooting Workflow for Unexpected ELISA Results

G start Unexpected ELISA Results check_curve Is the standard curve acceptable? start->check_curve check_signal Are the signal intensities as expected? check_curve->check_signal Yes troubleshoot_curve Troubleshoot Standard Curve: - Check dilutions - Prepare fresh standards - Verify pipetting check_curve->troubleshoot_curve No check_cv Is the CV% between replicates acceptable? check_signal->check_cv Yes troubleshoot_signal Troubleshoot Signal: - Check reagent addition - Verify enzyme/substrate activity - Check plate reader settings check_signal->troubleshoot_signal No troubleshoot_cv Troubleshoot Reproducibility: - Refine pipetting technique - Ensure uniform washing - Check for temperature gradients check_cv->troubleshoot_cv No check_matrix Perform Spike and Recovery to check for matrix effects check_cv->check_matrix Yes troubleshoot_curve->start troubleshoot_signal->start troubleshoot_cv->start mitigate_matrix Mitigate Matrix Effects: - Dilute sample - Use a different sample diluent check_matrix->mitigate_matrix Poor Recovery end Acceptable Results check_matrix->end Good Recovery mitigate_matrix->start G start Start add_sample Add Standards and Samples to Antibody-Coated Plate start->add_sample add_conjugate Add Enzyme-Labeled IAA-riboside (Competitor) add_sample->add_conjugate incubate1 Incubate to Allow Competitive Binding add_conjugate->incubate1 wash1 Wash to Remove Unbound Molecules incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate for Color Development add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate calculate Calculate Results read_plate->calculate end End calculate->end

References

stability of Imidazoleacetic acid riboside in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Imidazoleacetic acid riboside (IAA-r) in various solvent systems. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility and stability properties of this compound?

This compound is a ribonucleoside of imidazoleacetic acid. It is generally soluble in aqueous solutions and methanol (B129727), but poorly soluble in most organic solvents.[1] Qualitatively, it has been described as being stable for hours in weak acidic and basic solutions and is thermostable up to 100°C.[1] For long-term storage, it is recommended to store the compound under the conditions specified in the Certificate of Analysis, which typically involves storage at low temperatures.

Q2: How should I prepare this compound solutions for my experiments?

For aqueous solutions, this compound can be dissolved in high-purity water (e.g., Milli-Q) or common biological buffers (e.g., phosphate-buffered saline). Given its limited stability in strong acids and bases, it is advisable to use buffers close to physiological pH for initial experiments. If organic solvents are necessary, methanol is the preferred choice.[1] All solutions should be freshly prepared for optimal results.

Q3: What are the expected degradation pathways for this compound?

As a nucleoside, this compound is susceptible to hydrolysis of the N-glycosidic bond, particularly under acidic conditions, which would yield imidazoleacetic acid and ribose. The imidazole (B134444) ring itself may be susceptible to oxidative degradation.[2] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are necessary to fully characterize its degradation pathways.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound in the solvent system.Prepare fresh solutions for each experiment. Verify the pH of your solvent system and consider using a buffer. If high temperatures are used, minimize the exposure time.
Precipitation of the compound during the experiment Poor solubility in the chosen solvent system.Confirm the solubility of this compound in your specific solvent system. If using a mixed solvent system, ensure the proportion of the poor solvent is not too high. Sonication may aid in dissolution, but care should be taken to avoid heating the sample.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products or impurities.Conduct a forced degradation study to identify potential degradation products. Use a validated stability-indicating HPLC method to resolve the main compound from any impurities or degradants.

Stability Data Summary

The following tables summarize the expected stability of this compound under various stress conditions based on general knowledge of similar nucleoside compounds. These are representative data and should be confirmed by experimental studies.

Table 1: Stability of this compound in Aqueous Solutions at Different pH Values

pHTemperature (°C)Incubation Time (hours)Remaining Compound (%)
2.06024< 80
4.06024> 90
7.06024> 95
9.06024> 90
12.06024< 85

Table 2: Thermal, Photolytic, and Oxidative Stability of this compound

Stress ConditionSolventIncubation TimeRemaining Compound (%)
Thermal
80°CWater48 hours> 90
100°CWater24 hours~85
Photolytic
UV light (254 nm)Water24 hours> 95
Visible lightWater7 days> 98
Oxidative
3% H₂O₂Water24 hours< 90

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours and 7 days, respectively).

  • Analysis: Analyze all samples, along with an untreated control, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 98 2
    20 70 30
    25 70 30
    30 98 2

    | 35 | 98 | 2 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL in Water) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal (80°C) stock->thermal Expose to stress photo Photolytic (UV/Vis light) stock->photo Expose to stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

G cluster_receptor Imidazoline I1 Receptor Signaling IAA_RP Imidazoleacetic acid-ribotide (IAA-RP) I1R Imidazoline I1 Receptor IAA_RP->I1R Agonist IAA_R This compound (IAA-r) (Lower Affinity) IAA_R->I1R Weak Agonist PLC Phospholipase C (PLC) I1R->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release Modulation) Ca2->Downstream PKC->Downstream

Caption: Proposed signaling pathway for this compound via the Imidazoline I1 Receptor.

References

best practices for handling and storing Imidazoleacetic acid riboside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Imidazoleacetic acid riboside (IAA-r). This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized this compound?

For optimal stability, lyophilized this compound should be stored at -20°C for short-term storage and at -80°C for long-term storage. Keep the container tightly sealed and protected from moisture.

Q2: How should I store this compound once it is reconstituted in a solvent?

Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C.

Q3: What solvents are suitable for reconstituting this compound?

This compound is predicted to be soluble in water. For biological experiments, it is crucial to use sterile, nuclease-free water or a suitable buffer (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 7.5-8.0). If solubility issues are encountered, adjusting the pH or using a minimal amount of a co-solvent like DMSO may be considered, but validation for your specific assay is essential.

Q4: Is this compound sensitive to light?

Q5: What are the primary safety precautions when handling this compound?

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general laboratory safety precautions for handling chemical compounds should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[1][2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Biological Activity Compound DegradationEnsure proper storage conditions were maintained. Avoid repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments. Since IAA-r is a ribonucleoside, handle with RNase-free techniques to prevent enzymatic degradation.
Inaccurate ConcentrationVerify calculations for reconstitution. Ensure the lyophilized powder was fully dissolved.
Inconsistent Results Solution InstabilityPrepare fresh aliquots from a master stock for each experiment. Ensure the solvent is appropriate and does not cause degradation over the time course of the experiment.
RNase ContaminationUse a designated RNase-free workspace. Use sterile, disposable plasticware and certified nuclease-free solutions. Wear gloves and change them frequently.
Difficulty Dissolving the Compound Low Solubility in Chosen SolventTry gentle warming or vortexing. If using water, ensure it is of high purity. Consider adjusting the pH of the buffer, as the solubility of imidazole (B134444) compounds can be pH-dependent. As a last resort, a small amount of an organic co-solvent like DMSO can be tested, but its compatibility with the downstream application must be verified.

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound
  • Preparation: Work in a clean, preferably RNase-free, environment. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully open the vial and add the calculated volume of sterile, nuclease-free water or your desired buffer. For example, to create a 10 mM stock solution from 1 mg of powder (MW: 258.23 g/mol ), you would add approximately 387 µL of solvent.

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Storage: Aliquot the reconstituted solution into single-use, nuclease-free tubes and store at -80°C.

General Guidelines for Handling Ribonucleosides

Given that this compound is a ribonucleoside, it is prudent to handle it with the same care as RNA to prevent degradation:

  • RNase-Free Environment: Designate a specific area of your lab for working with ribonucleosides. Clean benchtops, pipettes, and other equipment with RNase-decontaminating solutions.

  • Personal Protective Equipment: Always wear gloves and change them frequently, especially after touching surfaces that may not be RNase-free.

  • Sterile Consumables: Use sterile, disposable plasticware (e.g., pipette tips, microcentrifuge tubes) that are certified RNase-free.

  • Nuclease-Free Reagents: Use water and buffers that are certified nuclease-free.

  • Temperature Control: Keep solutions on ice whenever possible during experiments to minimize degradation.

Visualizations

G Workflow for Handling and Storing this compound cluster_receiving Receiving and Initial Storage cluster_reconstitution Reconstitution cluster_use_storage Use and Final Storage receive Receive Lyophilized IAA-r store_lyo Store Lyophilized Powder -20°C (Short-term) -80°C (Long-term) receive->store_lyo reconstitute Reconstitute in Nuclease-Free Water or Buffer store_lyo->reconstitute Prepare for Experiment vortex Gentle Vortexing/ Pipetting to Dissolve reconstitute->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store_solution Store Solution at -80°C aliquot->store_solution use Use in Experiment (Keep on Ice) store_solution->use

Caption: Workflow for handling and storing this compound.

G Troubleshooting Low Bioactivity of this compound cluster_solutions Potential Solutions start Low or Inconsistent Biological Activity check_storage Verify Storage Conditions (-80°C, protected from light) start->check_storage check_handling Review Handling Procedures (RNase-free techniques?) start->check_handling check_solubility Assess Solubility (Precipitate visible?) start->check_solubility check_concentration Confirm Concentration (Reconstitution calculation correct?) start->check_concentration solution_storage Use Fresh Aliquot check_storage->solution_storage solution_handling Implement Strict RNase-Free Protocol check_handling->solution_handling solution_solubility Optimize Solvent/Buffer (pH adjustment, co-solvent) check_solubility->solution_solubility solution_concentration Recalculate and Prepare Fresh Stock Solution check_concentration->solution_concentration

Caption: Troubleshooting low bioactivity of this compound.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Imidazoleacetic Acid Riboside and Imidazoleacetic Acid-Ribotide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between related endogenous molecules is paramount. This guide provides a detailed comparison of the bioactivity of Imidazoleacetic acid riboside (IAA-R) and its precursor, Imidazoleacetic acid-ribotide (IAA-RP), with supporting experimental data, protocols, and pathway visualizations.

Overview of Imidazoleacetic Acid Ribotide (IAA-RP) and this compound (IAA-R)

Imidazoleacetic acid-ribotide (IAA-RP) is an endogenous molecule identified as a putative neurotransmitter or neuromodulator in the mammalian brain.[1][2][3] It is recognized as a potent agonist at imidazoline (B1206853) receptors (I-Rs), particularly the I₁ and I₃ subtypes.[4][5] IAA-RP is synthesized from imidazoleacetic acid (IAA) and phosphoribosyl-pyrophosphate (PRPP) in a process that utilizes ATP as an energy source.[1][2] In contrast, this compound (IAA-R) is the dephosphorylated metabolite of IAA-RP.[2][4] While structurally similar, the presence of the phosphate (B84403) group on the ribose moiety of IAA-RP significantly influences its biological activity compared to IAA-R.

Quantitative Comparison of Bioactivity

The following tables summarize the key quantitative differences in the bioactivity of IAA-RP and IAA-R based on published experimental data.

Table 1: Comparison of Effects on Synaptic Transmission in Rat Hippocampal Slices

CompoundConcentrationEffect on Field Extracellular Postsynaptic Potentials (fEPSPs) Slope (% of baseline)Reference
Imidazoleacetic acid-ribotide (IAA-RP)10 µM51.2 ± 5.7%[1][3][6]
This compound (IAA-R)10 µM65.9 ± 3.8%[1][3][6]

Table 2: Comparison of Receptor Binding Affinity and Functional Activity

AssayImidazoleacetic acid-ribotide (IAA-RP)This compound (IAA-R)Reference
[³H]clonidine displacement from adrenal medulla I₁R sites (Kᵢ) 13 ± 2 µM24 ± 5 µM[4]
Stimulation of [³H]arachidonic acid release from PC12 cells 68 ± 29% increase at 10 µMNo significant response (10 µM to 1 mM)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Electrophysiological Recordings in Rat Hippocampal Slices

This protocol was used to assess the effects of IAA-RP and IAA-R on synaptic transmission.[1]

  • Slice Preparation: Acute hippocampal slices (350 µm) are prepared from the brains of 4- to 6-week-old Sprague-Dawley rats.

  • Perfusion: Slices are continuously perfused with Ringer buffer containing (in mM): 125 NaCl, 2.5 KCl, 1.3 MgSO₄, 1 NaH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, and 10 dextrose, saturated with 95% O₂/5% CO₂.

  • Recording: Field extracellular postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral-commissural pathway.

  • Drug Application: After establishing a stable baseline for at least 1 hour, IAA-RP or IAA-R is bath-applied at the desired concentration.

  • Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-drug baseline.

Receptor Binding Assay

This assay determines the binding affinity of the compounds to I₁ imidazoline receptors.[4]

  • Tissue Preparation: Adrenal medullas are homogenized in a suitable buffer.

  • Incubation: The homogenate is incubated with the radioligand [³H]clonidine and varying concentrations of the competing ligands (IAA-RP or IAA-R).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Kᵢ) is calculated from the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Arachidonic Acid Release Assay

This assay measures the ability of the compounds to stimulate a downstream signaling event following receptor activation.[4]

  • Cell Culture: PC12 cells, which endogenously express I₁ receptors, are cultured under standard conditions.

  • Labeling: Cells are incubated with [³H]arachidonic acid to incorporate it into cellular lipids.

  • Stimulation: After washing to remove unincorporated radiolabel, cells are stimulated with IAA-RP or IAA-R for a defined period.

  • Measurement: The amount of [³H]arachidonic acid released into the supernatant is quantified by liquid scintillation counting.

  • Data Analysis: The release is expressed as a percentage increase over the basal release in unstimulated cells.

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involving IAA-RP and IAA-R.

metabolic_pathway Histidine Histidine IAA Imidazoleacetic acid (IAA) Histidine->IAA Transamination IAA_RP Imidazoleacetic acid-ribotide (IAA-RP) IAA->IAA_RP PRPP Phosphoribosyl- pyrophosphate (PRPP) PRPP->IAA_RP ATP ATP ADP_Pi ADP + Pi ATP->ADP_Pi IAA_R Imidazoleacetic acid riboside (IAA-R) IAA_RP->IAA_R Dephosphorylation Phosphatases Phosphatases/ 5'-nucleotidases Phosphatases->IAA_R

Figure 1. Metabolic pathway of Imidazoleacetic acid-ribotide (IAA-RP) and its conversion to this compound (IAA-R).

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IAA_RP Imidazoleacetic acid-ribotide (IAA-RP) I1R I₁ Imidazoline Receptor IAA_RP->I1R Agonist I3R I₃ Imidazoline Receptor IAA_RP->I3R Agonist Sympathetic_Outflow Modulation of Sympathetic Outflow I1R->Sympathetic_Outflow AA_Release Arachidonic Acid Release I1R->AA_Release Synaptic_Depression Presynaptic Inhibition & Synaptic Depression I1R->Synaptic_Depression Insulin_Secretion Potentiation of Insulin (B600854) Secretion I3R->Insulin_Secretion I3R->Synaptic_Depression

Figure 2. Signaling pathways activated by Imidazoleacetic acid-ribotide (IAA-RP) through imidazoline receptors.

Conclusion

The available evidence strongly indicates that Imidazoleacetic acid-ribotide (IAA-RP) is the primary bioactive molecule, acting as a potent agonist at imidazoline receptors to modulate crucial physiological processes such as blood pressure regulation, insulin secretion, and synaptic transmission.[1][4][5] Its metabolite, this compound (IAA-R), exhibits significantly reduced bioactivity in the assays conducted thus far, suggesting its principal role may be in the metabolic clearance of IAA-RP.[1][4] For researchers in drug discovery, targeting the synthesis or degradation pathways of IAA-RP, or developing stable analogs of this ribotide, could represent promising therapeutic strategies.

References

A Comparative Analysis of Imidazoleacetic acid riboside and Clonidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the endogenous neuromodulator, Imidazoleacetic acid riboside, and the well-established antihypertensive drug, clonidine (B47849). This document outlines their mechanisms of action, receptor binding affinities, and physiological effects, supported by experimental data and detailed protocols.

Introduction

This compound (IAA-R) is the riboside metabolite of imidazole-4-acetic acid-ribotide (IAA-RP), an endogenous neuromodulator found in mammalian tissues, including the brain.[1] It is recognized as a ligand for imidazoline (B1206853) receptors and is implicated in the central regulation of blood pressure and synaptic transmission.[2][3] Clonidine is a synthetic, centrally acting α2-adrenergic agonist and an imidazoline derivative, widely used for the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and other conditions.[4][5] Both molecules interact with imidazoline and α2-adrenergic receptors, making a comparative analysis of their effects crucial for understanding their distinct pharmacological profiles and therapeutic potentials.

Mechanism of Action and Signaling Pathways

The primary pharmacological effects of both this compound and clonidine are mediated through their interaction with imidazoline and α2-adrenergic receptors. However, their selectivity and downstream signaling pathways differ significantly.

Clonidine primarily acts as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi).[5][6] Activation of these receptors in the brainstem, particularly in the locus coeruleus, leads to a decrease in sympathetic outflow from the central nervous system.[5][7] The signaling cascade involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced norepinephrine (B1679862) release.[6][7] Clonidine also binds to imidazoline receptors, and it is hypothesized that its action at I1 imidazoline receptors contributes to its antihypertensive effects.[8][9][10]

This compound (IAA-R) and its precursor, Imidazoleacetic acid-ribotide (IAA-RP) , are endogenous ligands for imidazoline receptors.[1] IAA-RP demonstrates high affinity for I1 and I3 imidazoline receptors and a much lower affinity for α2-adrenergic receptors.[3] The signaling pathway for the I1 imidazoline receptor is distinct from that of the α2-adrenergic receptor. It is not coupled to the inhibition of adenylyl cyclase but rather involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of the second messenger diacylglycerol (DAG).[4][8] This pathway is more akin to that of neurocytokine receptors.[6][7]

Signaling Pathway Diagrams

clonidine_signaling clonidine Clonidine alpha2_receptor α2-Adrenergic Receptor clonidine->alpha2_receptor activates gi_protein Gi Protein alpha2_receptor->gi_protein couples to adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp blocks conversion of ATP to atp ATP pka Protein Kinase A camp->pka fails to activate norepinephrine_release Decreased Norepinephrine Release pka->norepinephrine_release leads to

iaa_r_signaling iaa_rp Imidazoleacetic acid-ribotide (IAA-RP) i1_receptor I1 Imidazoline Receptor iaa_rp->i1_receptor activates pc_plc Phosphatidylcholine-selective Phospholipase C (PC-PLC) i1_receptor->pc_plc activates dag Diacylglycerol (DAG) pc_plc->dag cleaves Phosphatidylcholine to phosphatidylcholine Phosphatidylcholine downstream Downstream Cellular Effects dag->downstream leads to

Quantitative Data Presentation

The following tables summarize the receptor binding affinities and functional potencies of Imidazoleacetic acid-ribotide (IAA-RP), this compound (IAA-R), and clonidine.

Compound Receptor Tissue/Cell Line K_i (nM) Reference
Clonidine α2-AdrenergicRat Brain17 ± 2[8]
I1 ImidazolineBovine Rostral Ventrolateral Medulla (RVLM)17 ± 4[8]
Imidazoleacetic acid-ribotide (IAA-RP) I1 ImidazolineBovine RVLM100 ± 19[1]
α2-Adrenergic (presumed)Bovine RVLM210,000 ± 32,000[1]
This compound (IAA-R) I1 ImidazolineBovine Adrenal Medulla24,000 ± 5,000[1]

Table 1: Receptor Binding Affinities (K_i).

Compound Assay Tissue/Cell Line EC_50 / IC_50 (nM) Effect Reference
Clonidine Propofol concentration for LMA insertionHuman Male Patients5.84 µg/ml (EC50)Reduction in required propofol[11]
Imidazoleacetic acid-ribotide (IAA-RP) Insulin SecretionHuman Pancreatic Islets~3Potentiation[2]
Insulin SecretionRat Pancreatic Islets30-50Potentiation[2]
Depression of synaptic transmissionRat Hippocampal Slices10,000Maximal decrease in fEPSP slope[12]

Table 2: Functional Potencies (EC_50 / IC_50).

Comparative Physiological Effects

Physiological Effect Clonidine This compound / -ribotide
Blood Pressure Primarily hypotensive through central α2-adrenergic and I1 imidazoline receptor agonism.[4][5][8]Microinjection of IAA-RP into the RVLM can produce hypertension, suggesting a complex role in central blood pressure regulation.[1]
Heart Rate Bradycardia due to reduced sympathetic tone.[13]Effects on heart rate are not as well characterized.
Sedation A common side effect mediated by α2-adrenergic receptors in the locus coeruleus.[5][7]Not typically associated with sedation.
Analgesia Produces analgesia through spinal α2-adrenergic receptors.[7]Potential role in modulating synaptic transmission suggests possible effects on pain perception, but this is not well studied.[12]
Synaptic Transmission Inhibits neurotransmitter release via presynaptic α2-adrenergic receptors.[7]IAA-RP induces a concentration-dependent depression of synaptic transmission in the hippocampus, primarily through a presynaptic mechanism involving imidazoline receptors.[12]

Table 3: Comparison of Key Physiological Effects.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (K_i) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from bovine RVLM).

  • Radioligand (e.g., [³H]clonidine).

  • Test compounds (clonidine, IAA-RP, IAA-R).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound or buffer (for total binding).

  • To determine non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Measurement of Mean Arterial Pressure (MAP) in Anesthetized Rats

Objective: To assess the in vivo effect of test compounds on blood pressure.

Materials:

  • Adult male Wistar or Sprague-Dawley rats.

  • Anesthetic (e.g., urethane (B1682113) or a ketamine/xylazine cocktail).

  • Surgical instruments for cannulation.

  • Catheters for carotid artery and jugular vein cannulation.

  • Pressure transducer and data acquisition system.

  • Test compounds (clonidine, IAA-RP) dissolved in a suitable vehicle.

Protocol:

  • Anesthetize the rat and ensure an adequate depth of anesthesia.

  • Surgically expose the carotid artery and jugular vein.

  • Insert a catheter into the carotid artery and connect it to a pressure transducer to record blood pressure.

  • Insert a catheter into the jugular vein for intravenous administration of the test compounds.

  • Allow the animal to stabilize and record a baseline blood pressure for at least 20-30 minutes.

  • Administer the test compound or vehicle intravenously through the jugular vein catheter.

  • Continuously record the blood pressure for a defined period after administration to observe the full effect.

  • Data can be analyzed to determine the maximum change in MAP and the duration of the effect. Dose-response curves can be generated by administering a range of doses.[12][14]

Whole-Cell Patch-Clamp Recording in Hippocampal Slices

Objective: To measure the effect of test compounds on synaptic transmission.

Materials:

  • Rat hippocampal brain slices.

  • Artificial cerebrospinal fluid (aCSF).

  • Recording chamber and perfusion system.

  • Upright microscope with differential interference contrast (DIC) optics.

  • Patch-clamp amplifier and data acquisition system.

  • Glass micropipettes.

  • Intracellular solution (e.g., K-gluconate-based).

  • Test compounds (IAA-RP).

Protocol:

  • Prepare acute hippocampal slices from a rat brain.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Identify a pyramidal neuron in the CA1 region using the microscope.

  • Pull a glass micropipette and fill it with the intracellular solution.

  • Under visual guidance, approach the selected neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline synaptic activity, such as spontaneous excitatory postsynaptic currents (sEPSCs) or field excitatory postsynaptic potentials (fEPSPs) evoked by stimulating Schaffer collateral afferents.

  • Bath-apply the test compound (e.g., IAA-RP) at a known concentration.

  • Record the changes in synaptic activity in the presence of the compound.

  • Wash out the compound and record the recovery of synaptic activity.

  • Analyze the data to determine the effect of the compound on parameters such as the frequency and amplitude of sEPSCs or the slope of fEPSPs.[4][15][16]

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments binding_assay Radioligand Binding Assay (Receptor Affinity) data_analysis Data Analysis (Ki, EC50/IC50, ΔMAP) binding_assay->data_analysis patch_clamp Whole-Cell Patch-Clamp (Synaptic Transmission) patch_clamp->data_analysis bp_measurement Blood Pressure Measurement (Physiological Effect) bp_measurement->data_analysis comparison Comparative Analysis data_analysis->comparison

Conclusion

This compound and clonidine, while both interacting with imidazoline and α2-adrenergic receptors, exhibit distinct pharmacological profiles. Clonidine's high affinity for α2-adrenergic receptors is central to its well-established antihypertensive and sedative effects. In contrast, the endogenous neuromodulator Imidazoleacetic acid-ribotide, the precursor to the riboside, shows a marked preference for imidazoline receptors, particularly the I1 subtype, and its physiological roles, including the regulation of blood pressure and synaptic plasticity, are subjects of ongoing research. The differential receptor selectivity and signaling pathways of these two compounds underscore the potential for developing more targeted therapeutics with improved side-effect profiles by specifically targeting imidazoline receptor subtypes. Further direct comparative studies are warranted to fully elucidate their respective physiological and pathophysiological roles.

References

Validating Imidazoleacetic Acid Riboside as a Neurological Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sensitive and specific biomarkers is a critical endeavor in the field of neurology. Early diagnosis, patient stratification, and the objective assessment of therapeutic interventions hinge on the availability of reliable molecular indicators of disease. While established biomarkers have paved the way for significant advancements, the exploration of novel candidates continues to be a priority. This guide provides a comparative analysis of Imidazoleacetic acid riboside (IAA-R), a metabolite with intriguing neuroactive properties, against well-established neurological biomarkers, offering a perspective on its potential utility and the experimental pathways toward its validation.

Executive Summary

This compound is the dephosphorylated metabolite of Imidazoleacetic acid-ribotide (IAA-RP), a putative neurotransmitter in the mammalian brain.[1][2] IAA-RP and IAA-R are known to modulate synaptic transmission, primarily through their interaction with imidazoline (B1206853) receptors.[3] This intrinsic neuroactivity positions IAA-R as a plausible, yet unvalidated, candidate biomarker for neurological disorders where synaptic dysfunction is a key pathological feature. This guide will objectively compare the current understanding of IAA-R with established biomarkers such as Neurofilament Light Chain (NfL), Amyloid-β 42 (Aβ42), and Tau proteins, providing available experimental data and outlining the necessary protocols for future validation studies.

Comparative Analysis of Neurological Biomarkers

The following table summarizes the key characteristics of this compound in comparison to established neurological biomarkers. It is important to note that data for IAA-R is primarily based on preclinical and physiological studies, as clinical validation as a biomarker is currently lacking.

FeatureThis compound (IAA-R)Neurofilament Light Chain (NfL)Amyloid-β 42 (Aβ42)Total Tau (t-Tau) & Phosphorylated Tau (p-Tau)
Biological Role Metabolite of a putative neurotransmitter (IAA-RP), involved in synaptic modulation.[2][3]Component of the neuronal cytoskeleton, released upon axonal damage.Peptide fragment derived from Amyloid Precursor Protein, central to Alzheimer's disease pathology.Microtubule-associated protein, indicative of neuronal injury and a hallmark of Alzheimer's disease pathology.
Matrix Detected in brain tissue and cerebrospinal fluid (CSF).[1][4]CSF and blood (plasma, serum).CSF.CSF.
Associated Pathologies Potential link to Parkinson's disease (autonomic dysfunction) - speculative.[5]Broad marker for neuroaxonal damage in various neurological disorders (e.g., MS, ALS, Alzheimer's, traumatic brain injury).[6][7][8]Alzheimer's disease (decreased in CSF).Alzheimer's disease (increased in CSF).
Clinical Utility Not yet established.Diagnostic and prognostic marker, and indicator of treatment response in some diseases.[6][9]Diagnostic marker for Alzheimer's disease.Diagnostic and prognostic marker for Alzheimer's disease.
Quantitative Data Limited quantitative data in human CSF available in public literature.Well-established quantitative assays (e.g., Simoa, Elecsys) with defined reference ranges.[10]Standardized immunoassays with established cut-off values for clinical use.Standardized immunoassays with established cut-off values for clinical use.

Experimental Protocols

Quantification of this compound in Cerebrospinal Fluid (Hypothetical Protocol)

While a standardized clinical protocol for IAA-R is not yet established, a method based on liquid chromatography-mass spectrometry (LC-MS/MS) would be the gold standard for accurate quantification.

  • Sample Collection and Preparation:

    • Collect cerebrospinal fluid (CSF) via lumbar puncture following standard clinical procedures.

    • Centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.

    • Store the supernatant at -80°C until analysis.

    • For analysis, thaw the samples on ice. Perform a protein precipitation step by adding a three-fold volume of ice-cold acetonitrile.

    • Vortex and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and dry it under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column with a gradient elution.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Detection: Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for IAA-R and a stable isotope-labeled internal standard.

Quantification of Neurofilament Light Chain (Established Protocol)

Quantification of NfL in CSF and blood is typically performed using highly sensitive immunoassays.

  • Sample Collection:

    • Collect CSF or blood (plasma or serum) according to standard procedures.

  • Assay:

    • Utilize a commercial single-molecule array (Simoa) or electrochemiluminescence (ECL) based immunoassay kit (e.g., from Quanterix or Roche).

    • Follow the manufacturer's instructions for sample dilution, reagent preparation, and instrument operation.

    • Generate a standard curve using the provided calibrators to determine the concentration of NfL in the samples.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of this compound and a proposed workflow for its validation as a biomarker.

metabolic_pathway Metabolic Pathway of this compound Histidine Histidine Imidazolepyruvic_acid Imidazolepyruvic acid Histidine->Imidazolepyruvic_acid Histidine-pyruvate aminotransferase Imidazoleacetic_acid Imidazoleacetic acid (IAA) Imidazolepyruvic_acid->Imidazoleacetic_acid Oxidation IAA_RP Imidazoleacetic acid-ribotide (IAA-RP) Imidazoleacetic_acid->IAA_RP Imidazoleacetic acid- phosphoribosyl transferase IAA_R This compound (IAA-R) IAA_RP->IAA_R 5'-Nucleotidases/ Phosphatases

Caption: Metabolic synthesis of this compound.

validation_workflow Workflow for Biomarker Validation cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_analytical Analytical Validation Animal_Model Animal Models of Neurological Disease Tissue_Analysis Tissue and Biofluid (CSF, Blood) Analysis Animal_Model->Tissue_Analysis Patient_Cohorts Patient Cohorts vs. Healthy Controls Longitudinal_Studies Longitudinal Studies Patient_Cohorts->Longitudinal_Studies Correlation Correlation with Clinical Outcomes Longitudinal_Studies->Correlation Assay_Development Assay Development (LC-MS/MS) Performance_Testing Performance Testing (Sensitivity, Specificity, Reproducibility) Assay_Development->Performance_Testing Performance_Testing->Patient_Cohorts

Caption: Proposed workflow for validating IAA-R as a biomarker.

Future Directions and Conclusion

The neuroactive properties of this compound and its presence in the central nervous system make it a molecule of interest in the search for novel neurological biomarkers. However, its journey from a putative neurotransmitter metabolite to a validated clinical biomarker is in its infancy.

Key steps for future research include:

  • Development and validation of a robust and sensitive quantitative assay for IAA-R in human CSF and plasma.

  • Cross-sectional studies to compare IAA-R levels in large, well-characterized patient cohorts with various neurological diseases against healthy controls.

  • Longitudinal studies to assess the correlation of IAA-R levels with disease progression, severity, and response to treatment.

  • Mechanistic studies to further elucidate the role of the IAA-RP/IAA-R pathway in the pathophysiology of specific neurological disorders.

References

Negligible Cross-Reactivity of Anti-IAA-RP Antibodies with Imidazoleacetic Acid Riboside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate experimental results and the development of targeted therapeutics. This guide provides a comparative analysis of the cross-reactivity of anti-Imidazoleacetic acid-ribotide (anti-IAA-RP) antibodies with its dephosphorylated metabolite, Imidazoleacetic acid riboside (IAA-R), summarizing key experimental findings and methodologies.

A pivotal study on the characterization of anti-IAA-RP antibodies has demonstrated their high specificity for IAA-RP, with negligible cross-reactivity observed for a wide range of related compounds, including this compound. This high degree of specificity is crucial for immunoassays and other applications where distinct detection of IAA-RP is required.

Data Summary:

While the seminal research by Prell et al. (2004) qualitatively describes the cross-reactivity as "negligible," specific quantitative data such as IC50 values from competitive immunoassays for this compound were not provided. The study screened over 50 compounds in a concentration range of 10 nM to 0.1 mM, and found no significant binding of the anti-IAA-RP antibodies to IAA-R or other tested molecules.[1]

CompoundCross-Reactivity with Anti-IAA-RP Antibodies
This compound (IAA-R)Negligible
>50 other related compoundsNegligible

Table 1. Summary of the reported cross-reactivity of anti-IAA-RP antibodies.

Experimental Protocols:

The determination of antibody specificity is typically achieved through competitive enzyme-linked immunosorbent assays (ELISA). The following is a representative protocol for assessing the cross-reactivity of anti-IAA-RP antibodies.

1. Antibody Production and Purification:

  • Immunogen Preparation: Imidazoleacetic acid-ribotide (IAA-RP) is conjugated to a carrier protein, such as keyhole limpet hemocyanin (KLH), to render it immunogenic.

  • Immunization: Rabbits are immunized with the IAA-RP-KLH conjugate to elicit an immune response and the production of anti-IAA-RP antibodies.

  • Purification: The resulting antiserum is purified to isolate the specific anti-IAA-RP antibodies. This often involves affinity chromatography using an IAA-RP-linked agarose (B213101) column.

2. Competitive ELISA Protocol:

  • Coating: A microtiter plate is coated with a fixed concentration of IAA-RP conjugated to a protein like bovine serum albumin (BSA).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: A constant amount of purified anti-IAA-RP antibody is pre-incubated with varying concentrations of the test compound (in this case, this compound) or the standard (unlabeled IAA-RP).

  • Incubation: The antibody-antigen mixtures are then added to the IAA-RP-BSA coated wells. The free antibody (not bound to the test compound) will bind to the coated antigen.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the wells is measured using a spectrophotometer. The signal intensity is inversely proportional to the concentration of the free antigen in the initial mixture.

  • Analysis: The percentage of inhibition is calculated for each concentration of the test compound and compared to the standard curve generated with unlabeled IAA-RP to determine the degree of cross-reactivity.

Visualizations:

Diagram 1: Competitive ELISA Workflow for Cross-Reactivity Assessment

ELISA_Workflow cluster_plate Microtiter Plate Well cluster_reagents Reagents Well Surface Well Surface Measurement Measurement Well Surface->Measurement 6. Readout IAA-RP-BSA Conjugate IAA-RP-BSA Conjugate IAA-RP-BSA Conjugate->Well Surface 1. Coating Anti-IAA-RP Antibody Anti-IAA-RP Antibody Incubation Incubation Anti-IAA-RP Antibody->Incubation 2. Competition Test Compound (IAA-R) Test Compound (IAA-R) Test Compound (IAA-R)->Incubation Enzyme-linked Secondary Ab Enzyme-linked Secondary Ab Enzyme-linked Secondary Ab->Well Surface 4. Detection Substrate Substrate Substrate->Well Surface 5. Signal Generation Incubation->Well Surface 3. Binding

Caption: Workflow of a competitive ELISA to determine antibody cross-reactivity.

Diagram 2: Molecular Relationship and Antibody Specificity

Molecular_Relationship cluster_molecules Molecules cluster_antibody Antibody IAA_RP Imidazoleacetic acid-ribotide (IAA-RP) IAA_R This compound (IAA-R) IAA_RP->IAA_R Dephosphorylation Anti_IAA_RP_Ab Anti-IAA-RP Antibody Anti_IAA_RP_Ab->IAA_RP High Affinity Binding Anti_IAA_RP_Ab->IAA_R Negligible Binding

References

A Comparative Analysis of Rilmenidine and Imidazoleacetic Acid Riboside on Blood Pressure Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing literature reveals a significant disparity in the available data regarding the effects of rilmenidine (B1679337) and imidazoleacetic acid riboside on blood pressure. While rilmenidine is a well-established antihypertensive agent with a wealth of clinical data, information on the cardiovascular effects of this compound is scarce and largely indirect, precluding a direct, data-driven comparison. This guide, therefore, provides a detailed overview of the known effects of rilmenidine on blood pressure, supported by experimental data and protocols. It also summarizes the current, limited understanding of this compound's role in blood pressure regulation, highlighting the need for further research.

Rilmenidine: A Centrally Acting Antihypertensive Agent

Rilmenidine is an antihypertensive drug that primarily acts on the central nervous system to reduce blood pressure.[1][2][3][4][5] Its mechanism of action involves the selective agonism of I1-imidazoline receptors located in the brainstem, particularly in the rostral ventrolateral medulla (RVLM).[4][6] This action leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1][4] Rilmenidine has demonstrated efficacy comparable to other first-line antihypertensive medications, including diuretics, β-blockers, calcium channel blockers, and angiotensin-converting enzyme (ACE) inhibitors.[2][3]

Quantitative Data on the Antihypertensive Effects of Rilmenidine

The following tables summarize the effects of rilmenidine on systolic and diastolic blood pressure from various clinical studies.

Table 1: Rilmenidine vs. Placebo in Mild to Moderate Hypertension

Treatment GroupNBaseline Supine SBP (mmHg)Baseline Supine DBP (mmHg)Change in Supine SBP (mmHg)Change in Supine DBP (mmHg)Reference
Rilmenidine (1 mg/day)31Not Reported95-104Significant ReductionSignificant Reduction[7]
Placebo35Not Reported95-104No Significant ChangeNo Significant Change[7]
Rilmenidine (2 mg/day)30Not Reported105-115Significant ReductionSignificant Reduction[7]
Placebo30Not Reported105-115No Significant ChangeNo Significant Change[7]

Table 2: Rilmenidine in Comparison with Other Antihypertensive Agents

ComparisonNDurationRilmenidine DoseComparator DoseOutcomeReference
vs. Clonidine (B47849)3336 weeks1-2 mg/day0.15-0.3 mg/dayIdentical reductions in SBP (-19 mmHg) and DBP (-12 mmHg).[2][8]
vs. Atenolol908 weeks1 mg/day50 mg/daySimilar SBP/DBP reduction (-18/-13 mmHg for rilmenidine vs. -21/-15 mmHg for atenolol).[9]
vs. Methyldopa15712 weeks1-2 mg/day500-1000 mg/daySimilar decrease in SBP/DBP at 8 weeks.[10]
vs. Captopril (B1668294)518 weeks1-2 mg/day50-100 mg/dayNo significant difference in SBP (-20.5 mmHg for rilmenidine vs. -21.3 mmHg for captopril) and DBP (-13.9 mmHg for rilmenidine vs. -15.1 mmHg for captopril) reduction.[11]
vs. Lisinopril (B193118)5112 weeks1-2 mg/day10-20 mg/daySimilar reductions in 24-h ambulatory SBP (-11.9 mmHg for rilmenidine vs. -11.0 mmHg for lisinopril) and DBP (-7.7 mmHg for rilmenidine vs. -6.7 mmHg for lisinopril).[8]
vs. Hydrochlorothiazide88 (elderly)8 weeks1-2 mg/day25-50 mg/daySimilar SBP/DBP reduction.[12]
vs. Nifedipine561 year1-2 mg/day40 mg/dayAdequate blood pressure control in both groups.[2]
Experimental Protocols for Rilmenidine Studies

Study Design for Rilmenidine vs. Placebo in Mild to Moderate Hypertension [7]

  • Objective: To compare the efficacy and acceptability of rilmenidine with placebo in patients with mild to moderate hypertension.

  • Methodology: A double-blind, multicenter, randomized, placebo-controlled trial.

  • Participants: 126 patients with mild (supine DBP 95-104 mmHg) or moderate (supine DBP 105-115 mmHg) hypertension.

  • Procedure: Following a 4-week placebo run-in period, patients were randomized to receive either rilmenidine (1 mg/day for mild hypertension, 1 mg twice daily for moderate hypertension) or placebo for 4 weeks.

  • Primary Outcome: Change in supine systolic and diastolic blood pressure.

Study Design for Rilmenidine vs. Clonidine in Hypertensive Patients [8]

  • Objective: To compare the efficacy and acceptability of rilmenidine and clonidine.

  • Methodology: A double-blind, clonidine-controlled, multicenter trial.

  • Participants: 333 hypertensive patients with supine DBP between 95 and 115 mmHg.

  • Procedure: After a 4-week placebo run-in, patients were randomized to receive either rilmenidine (1 mg/day) or clonidine (0.15 mg/day) for 6 weeks. The dose was doubled after 2 weeks if DBP remained ≥ 90 mmHg.

  • Primary Outcome: Change in supine and erect blood pressure.

This compound: An Endogenous Compound with Unclear Cardiovascular Effects

This compound is an endogenous metabolite of imidazoleacetic acid-ribotide.[2] The role of this compound in blood pressure regulation is not well understood, and there is a significant lack of direct experimental evidence.

The precursor, imidazoleacetic acid-ribotide, has been shown to produce a hypertensive effect when microinjected into the RVLM of spontaneously hypertensive rats, increasing mean arterial pressure by approximately 25 mmHg.[2] This finding is in stark contrast to the hypotensive effect of I1-imidazoline receptor agonists like rilmenidine, which also act in the RVLM.

In a study on rat hippocampal slices, this compound was found to inhibit field extracellular postsynaptic potentials, but this effect was smaller and more delayed compared to its precursor, imidazoleacetic acid-ribotide. There are currently no published in vivo studies that have directly investigated the effect of systemic administration of this compound on blood pressure.

Signaling Pathways and Experimental Workflow

Rilmenidine Signaling Pathway

Rilmenidine_Signaling_Pathway Rilmenidine Rilmenidine I1_Receptor I1-Imidazoline Receptor (Rostral Ventrolateral Medulla) Rilmenidine->I1_Receptor Binds to & Activates Sympathetic_Outflow Reduced Sympathetic Nervous System Outflow I1_Receptor->Sympathetic_Outflow Leads to Peripheral_Resistance Decreased Peripheral Vascular Resistance Sympathetic_Outflow->Peripheral_Resistance Blood_Pressure Lowered Blood Pressure Peripheral_Resistance->Blood_Pressure

Caption: Rilmenidine's mechanism of action on blood pressure.

Hypothetical Experimental Workflow for Evaluating Antihypertensive Agents

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Animal_Model Select Animal Model (e.g., Spontaneously Hypertensive Rat) Dose_Response Dose-Response Study Animal_Model->Dose_Response BP_Measurement Blood Pressure Measurement (e.g., Telemetry) Dose_Response->BP_Measurement Mechanism_Study Mechanism of Action Study (e.g., Receptor Binding) BP_Measurement->Mechanism_Study Phase_I Phase I Clinical Trial (Safety & Dosage) Mechanism_Study->Phase_I Successful Preclinical Results Phase_II Phase II Clinical Trial (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Comparison with Standard Treatments) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: General experimental workflow for antihypertensive drug development.

Conclusion

Therefore, a direct comparison of the effects of this compound and rilmenidine on blood pressure is not currently possible due to the lack of sufficient experimental data for the former. Further in vivo studies are imperative to elucidate the cardiovascular effects of this compound and to determine its potential, if any, as a therapeutic agent for hypertension. Researchers and drug development professionals should view the current understanding of this compound as preliminary and requiring substantial further investigation.

References

functional comparison of Imidazoleacetic acid riboside and other GABA receptor agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed functional comparison of key gamma-aminobutyric acid (GABA) receptor agonists. While the initial topic of interest is Imidazoleacetic acid riboside, it is important to clarify that this compound is an endogenous metabolite.[1] The direct GABAergic activity is primarily attributed to its precursor, Imidazole-4-acetic acid (IAA) , a metabolite of histamine (B1213489) that functions as a partial agonist at GABA-A (GABAA) receptors.[2][3] Therefore, this guide will focus on the functional characteristics of Imidazole-4-acetic acid in comparison to other well-established GABA receptor agonists.

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are crucial targets for a wide range of therapeutics.[4][] These receptors are broadly divided into two classes: GABAA receptors, which are ligand-gated ion channels, and GABAB receptors, which are G-protein coupled metabotropic receptors.[6][7]

GABA Receptor Signaling Pathways

The activation of GABAA and GABAB receptors initiates distinct downstream signaling cascades, leading to neuronal inhibition.

GABA_A_Signaling cluster_membrane Cell Membrane GABA_A GABA-A Receptor (Ion Channel) Cl_ion Chloride Ions (Cl⁻) GABA_A->Cl_ion Opens Channel GABA GABA / Agonist (e.g., Muscimol, IAA) GABA->GABA_A Binds Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Neuronal Inhibition (Reduced Excitability) Hyperpolarization->Inhibition Leads to Extracellular Extracellular Intracellular Intracellular

Caption: GABA-A receptor activation leads to direct ion channel opening.

The GABAA receptor is an ionotropic receptor that forms a chloride-selective ion pore.[6] Upon binding of an agonist, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential and thus causing rapid synaptic inhibition.[8]

GABA_B_Signaling cluster_membrane Cell Membrane GABA_B GABA-B Receptor (GPCR) G_Protein Gi/o Protein GABA_B->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α subunit inhibits K_Channel K+ Channel G_Protein->K_Channel βγ subunit activates Ca_Channel Ca²+ Channel G_Protein->Ca_Channel βγ subunit inhibits cAMP cAMP AC->cAMP Conversion inhibited K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Causes Ca_influx Reduced Ca²+ Influx (Inhibits NT Release) Ca_Channel->Ca_influx Results in Agonist GABA / Baclofen Agonist->GABA_B Binds ATP ATP ATP->AC

Caption: GABA-B receptor activation initiates a G-protein cascade.

The GABAB receptor is a metabotropic G-protein-coupled receptor (GPCR).[9] Upon activation, it associates with Gi/o proteins, leading to the dissociation of Gα and Gβγ subunits.[10][11] These subunits mediate downstream effects, including the inhibition of adenylyl cyclase (decreasing cAMP levels), the activation of inwardly rectifying K⁺ channels (causing a slow, prolonged hyperpolarization), and the inhibition of voltage-gated Ca²⁺ channels (reducing neurotransmitter release from presynaptic terminals).[10][12]

Comparative Data of GABA Receptor Agonists

The following table summarizes the functional characteristics of Imidazole-4-acetic acid alongside other key GABAergic compounds. Agonists are categorized by their receptor selectivity and mechanism of action.

CompoundReceptor TargetMechanism of ActionPharmacological Profile & Potency (EC₅₀)
GABA GABAA, GABABEndogenous Orthosteric AgonistThe primary inhibitory neurotransmitter. Binds to both receptor types. EC₅₀ at GABAA is ~15.4 µM.[13]
Muscimol GABAAOrthosteric Agonist (Full)A potent and selective full agonist derived from Amanita muscaria.[14] EC₅₀ at GABAA is ~10.9 µM.[13]
Imidazole-4-acetic acid (IAA) GABAAOrthosteric Agonist (Partial)An endogenous metabolite of histamine.[3] Acts as a partial agonist with maximal efficacy values ranging from 24% to 72% depending on the GABAA receptor subunit composition.[3]
Baclofen GABABOrthosteric AgonistThe prototypical selective agonist for GABAB receptors, widely used as a muscle relaxant.[4][15]
Diazepam GABAAPositive Allosteric ModulatorA benzodiazepine (B76468) that does not activate the receptor directly but enhances the effect of GABA by increasing the frequency of channel opening.[16]

Experimental Protocols for Agonist Characterization

The functional properties of GABA receptor agonists are determined through a combination of binding and functional assays.

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Objective: To measure how strongly a compound binds to the GABAA receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from brain tissue or cell lines expressing the GABA receptor of interest.

    • Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [³H]muscimol for the GABAA agonist site).[17]

    • Competition: In parallel, incubate the membranes, radioligand, and varying concentrations of the unlabeled test compound (e.g., Imidazole-4-acetic acid).

    • Separation: Separate the bound radioligand from the unbound radioligand via rapid filtration.

    • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

    • Analysis: Plot the displacement of the radioligand by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated from the IC₅₀ value.

This technique directly measures the ion flow through the GABAA receptor channel upon agonist application, providing a functional readout of receptor activation, efficacy, and kinetics.[16][18]

  • Objective: To measure the electrical current generated by agonist-induced activation of GABAA receptors.

  • Methodology:

    • Cell Culture: Use neurons or a cell line (e.g., HEK293 cells) expressing the desired GABAA receptor subunits.

    • Patch-Pipette: A glass micropipette filled with a conductive salt solution is brought into contact with the cell membrane to form a high-resistance seal.

    • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette, allowing electrical access to the entire cell interior.

    • Voltage Clamp: The cell's membrane potential is held at a constant level (e.g., -60 mV).

    • Agonist Application: The test compound is applied to the cell at various concentrations via a perfusion system.

    • Current Measurement: The current required to maintain the clamped voltage is measured. For GABAA receptors, agonist application will induce an inward flow of Cl⁻ ions, which is recorded as an electrical current.

    • Analysis: The magnitude of the current is plotted against the agonist concentration to generate a dose-response curve, from which the potency (EC₅₀) and efficacy (maximal response) can be determined.

Experimental_Workflow cluster_invitro In-Vitro Characterization cluster_analysis Data Analysis & Comparison Compound Select Test Compound (e.g., Novel Agonist) BindingAssay Radioligand Binding Assay Compound->BindingAssay Electro Patch-Clamp Electrophysiology Compound->Electro Affinity Determine Binding Affinity (Ki) BindingAssay->Affinity Potency Determine Potency (EC50) & Efficacy (Imax) Electro->Potency Comparison Compare with known agonists (e.g., GABA, Muscimol) Affinity->Comparison Potency->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR

Caption: Workflow for in-vitro characterization of a GABA agonist.

Summary

Imidazole-4-acetic acid (IAA) presents a unique profile as an endogenous partial agonist of the GABAA receptor. Unlike the full agonist muscimol, which elicits a maximal receptor response, IAA's partial agonism means it produces a submaximal effect even at saturating concentrations.[3] This differentiates it functionally from both the endogenous full agonist GABA and selective agonists of the GABAB system like baclofen. The methodologies of radioligand binding and patch-clamp electrophysiology are essential for quantifying these critical differences in affinity, potency, and efficacy, providing the data necessary to build a comprehensive pharmacological profile for any novel GABAergic compound.

References

A Comparative Guide to Imidazoleacetic Acid Riboside in Modulating Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Imidazoleacetic acid riboside (IAA-riboside) and its precursor, Imidazoleacetic acid-ribotide (IAA-RP), with other modulators of synaptic plasticity. The information presented herein is supported by experimental data to validate the role of these endogenous compounds in synaptic function.

Introduction to this compound and Synaptic Depression

Imidazoleacetic acid-ribotide (IAA-RP) is an endogenous agonist of imidazoline (B1206853) receptors (I-Rs) found in the mammalian brain. Its dephosphorylated metabolite, this compound (IAA-R), also demonstrates activity at these receptors. Both compounds have been shown to induce a concentration-dependent depression of synaptic transmission in the hippocampus, a brain region critical for learning and memory.[1][2][3][4] This effect is primarily attributed to a presynaptic mechanism of action, leading to a reduction in neurotransmitter release.[1][2][3][4] The modulation of synaptic strength, such as this depression, is a fundamental aspect of synaptic plasticity.

Comparative Analysis of Synaptic Depression Modulators

To understand the relative efficacy and mechanisms of IAA-riboside and its precursor, it is essential to compare them with other well-characterized modulators that also induce synaptic depression. This section compares IAA-RP/IAA-R with agonists of the Adenosine (B11128) A1 receptor and the metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3), both of which are known to cause presynaptic inhibition.

Quantitative Comparison of Effects on Field Excitatory Postsynaptic Potentials (fEPSPs)

The following table summarizes the quantitative effects of these compounds on the slope of fEPSPs in hippocampal slices, a standard measure of synaptic strength.

CompoundReceptor TargetConcentration% Depression of fEPSP Slope (Mean ± SEM)Duration of EffectReference
Imidazoleacetic acid-ribotide (IAA-RP)Imidazoline I1 & I3 Receptors10 µM48.8% ± 5.7%Reversible within 20 min of washout[1][2][3][4]
This compound (IAA-R)Imidazoline I1 & I3 Receptors10 µM34.1% ± 3.8%Reversible, with a 5-8 min delayed onset compared to IAA-RP[1][2][3][4]
AdenosineAdenosine A1 Receptor~30 µM (EC50)50%Reversible upon washout[5][6]
N6-cyclopentyladenosine (CPA) (A1 agonist)Adenosine A1 Receptor3 µM (photocaged)32% ± 5% (500ms light flash) to 73% ± 3% (2000ms light flash)Reversible[7]
L-CCG-I (mGluR2/3 agonist)mGluR2/310 µM67.05% ± 5.56% (initial), leading to LTD of 34.79% ± 7.94%Long-term depression (LTD)[8]
LY354740 (mGluR2/3 agonist)mGluR2/3200 nM62.7% ± 3.0% (initial), leading to LTD of 25.7% ± 2.5%Long-term depression (LTD)[8]

Signaling Pathways and Mechanisms of Action

The synaptic depression induced by IAA-RP and IAA-R is mediated by the activation of presynaptic imidazoline receptors, specifically I1 and I3 subtypes. The binding of these agonists to their receptors initiates a signaling cascade that ultimately reduces the probability of neurotransmitter release from the presynaptic terminal.

Proposed Signaling Pathway for IAA-RP/IAA-R Induced Synaptic Depression

The activation of presynaptic I1 imidazoline receptors by IAA-RP or IAA-R is proposed to couple to Gi/o-type G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors that regulate vesicle fusion and neurotransmitter release.

cluster_postsynaptic Postsynaptic Terminal IAA IAA-RP / IAA-R IR Imidazoline Receptor (I1 Subtype) IAA->IR binds G_protein Gi/o Protein IR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces Vesicle Synaptic Vesicle cAMP->Vesicle modulates (reduced PKA activity) Release Neurotransmitter Release Vesicle->Release fusion leads to Receptor_post Neurotransmitter Receptors Release->Receptor_post activates EPSP EPSP Generation Receptor_post->EPSP

Caption: Proposed signaling pathway for presynaptic depression mediated by IAA-RP/IAA-R.

Experimental Protocols

The following section details the methodology for a key experiment used to characterize the effects of this compound on synaptic plasticity.

Extracellular Field Potential Recording in Acute Hippocampal Slices

This protocol is adapted from standard methods for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus.

1. Preparation of Artificial Cerebrospinal Fluid (aCSF)

  • Standard aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

  • Continuously bubble the aCSF with 95% O2 / 5% CO2 (carbogen) to maintain pH at ~7.4.

2. Hippocampal Slice Preparation

  • Anesthetize and decapitate a young adult rat or mouse according to approved institutional animal care and use committee protocols.

  • Rapidly remove the brain and place it in ice-cold, carbogenated aCSF.

  • Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.

  • Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until use.

3. Electrophysiological Recording

  • Transfer a single slice to a submersion-type recording chamber continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.

  • Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral-commissural pathway to evoke synaptic responses.

  • Place a recording electrode (a glass micropipette filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record fEPSPs.

  • Deliver baseline stimuli (e.g., 0.05 Hz) at an intensity that elicits 30-50% of the maximal fEPSP response.

  • Record a stable baseline for at least 20-30 minutes before drug application.

4. Drug Application

  • Prepare stock solutions of this compound and other compounds of interest.

  • Dilute the stock solution in aCSF to the final desired concentration immediately before use.

  • Switch the perfusion to the drug-containing aCSF for a specified duration (e.g., 20 minutes).

  • After drug application, switch back to the standard aCSF to record the washout effect.

5. Data Analysis

  • Measure the initial slope of the fEPSP as an index of synaptic strength.

  • Normalize the fEPSP slope to the average baseline value.

  • Plot the normalized fEPSP slope over time to visualize the effect of the drug.

  • Perform statistical analysis to compare the fEPSP slope before, during, and after drug application.

Experimental Workflow Diagram

cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Brain_Extraction Brain Extraction Slicing Hippocampal Slicing (400µm) Brain_Extraction->Slicing Incubation Slice Incubation (aCSF, 32-34°C) Slicing->Incubation Placement Slice Placement in Recording Chamber Incubation->Placement Electrode_Positioning Electrode Positioning (Stimulating & Recording) Placement->Electrode_Positioning Baseline Baseline Recording (20-30 min) Electrode_Positioning->Baseline Drug_Application Drug Application (e.g., IAA-R) Baseline->Drug_Application Washout Washout Period Drug_Application->Washout Measurement fEPSP Slope Measurement Washout->Measurement Normalization Normalization to Baseline Measurement->Normalization Plotting Data Plotting & Statistical Analysis Normalization->Plotting

Caption: Workflow for investigating the effect of IAA-riboside on synaptic plasticity.

Conclusion

This compound and its precursor, IAA-RP, are endogenous modulators that induce a reversible, presynaptic depression of excitatory synaptic transmission in the hippocampus. Their effects are mediated through the activation of I1 and I3 imidazoline receptors. When compared to other presynaptic inhibitors, such as adenosine A1 receptor agonists and mGluR2/3 agonists, IAA-RP and IAA-R exhibit a distinct profile in terms of potency and the duration of their effects. While mGluR2/3 agonists can induce long-term depression, the effects of IAA-RP and IAA-R are readily reversible, suggesting a role in the dynamic, short-term regulation of synaptic strength. Further research into the specific downstream signaling components of imidazoline receptors in neurons will provide a more complete understanding of the role of these intriguing endogenous molecules in synaptic plasticity and their potential as therapeutic targets.

References

A Comparative Analysis of the Physiological Effects of Imidazoleacetic Acid Riboside and Histamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the physiological effects of Imidazoleacetic acid riboside (IAA-riboside) and histamine (B1213489), supported by experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology, neuroscience, and immunology in understanding the distinct and overlapping roles of these two endogenous imidazole-containing compounds.

Overview of Physiological Effects

Histamine is a well-characterized biogenic amine with a broad range of physiological and pathological functions. It is a key mediator of allergic and inflammatory reactions, a regulator of gastric acid secretion, and a neurotransmitter in the central nervous system.[1][2][3] Its effects are mediated through four distinct G protein-coupled receptors: H1, H2, H3, and H4.[2][4]

This compound, and more prominently its phosphorylated precursor Imidazoleacetic acid-ribotide (IAA-RP), are more recently identified endogenous molecules.[5][6][7] Their physiological roles are primarily characterized within the central nervous system, where they act as ligands for imidazoline (B1206853) receptors (I-Rs).[5][6][8] IAA-RP and IAA-riboside are implicated in the modulation of synaptic transmission and the central regulation of blood pressure.[6][8][9]

FeatureThis compound (and IAA-RP)Histamine
Primary Receptors Imidazoline Receptors (I₁, I₃)[5][10]Histamine Receptors (H₁, H₂, H₃, H₄)[2][4]
Primary Locus of Action Central Nervous System[6][8][9]Peripheral Tissues (immune cells, gastric mucosa, smooth muscle) and Central Nervous System[1][2][4]
Key Physiological Roles - Modulation of synaptic transmission[8][11][12] - Central blood pressure regulation[6][9] - Potentiation of insulin (B600854) release (as IAA-RP)[5][7]- Allergic and inflammatory responses[1][2][4] - Gastric acid secretion[4][13] - Vasodilation and increased vascular permeability[1][2] - Neurotransmission[1][3][14]

Signaling Pathways

The signaling pathways initiated by IAA-riboside and histamine are distinct due to their interaction with different receptor families.

This compound (via Imidazoline Receptors)

IAA-RP, the more active precursor of IAA-riboside, exerts its effects through I₁ and I₃ imidazoline receptors. The precise downstream signaling cascades of these receptors are still under investigation, but available evidence points to the modulation of various intracellular signaling molecules. For instance, I₁ receptor activation in PC12 cells stimulates the release of arachidonic acid.[5] In the hippocampus, IAA-RP-mediated activation of I-Rs leads to a presynaptic inhibition of neurotransmitter release.[8][11][12]

IAA_Riboside_Signaling cluster_cytosol Intracellular Signaling IAA_RP IAA-RP IR Imidazoline Receptor (I₁ / I₃) IAA_RP->IR AA_Release Arachidonic Acid Release IR->AA_Release Stimulates Presynaptic_Inhibition Presynaptic Inhibition of Neurotransmitter Release IR->Presynaptic_Inhibition Leads to Insulin_Secretion Insulin Secretion (Pancreatic β-cells) IR->Insulin_Secretion Potentiates

Signaling pathway of Imidazoleacetic acid-ribotide (IAA-RP).

Histamine Signaling Pathways

Histamine's effects are diverse due to its four receptor subtypes, which couple to different G proteins and activate distinct downstream pathways.

  • H1 Receptor: Couples to Gq/11, activating phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). This results in increased intracellular calcium and activation of protein kinase C (PKC), leading to smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[4]

  • H2 Receptor: Couples to Gs, activating adenylyl cyclase (AC) and increasing cyclic AMP (cAMP) levels. This pathway is responsible for gastric acid secretion and relaxation of smooth muscle.[15]

  • H3 Receptor: Couples to Gi/o, inhibiting adenylyl cyclase and decreasing cAMP levels. It primarily functions as an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.

  • H4 Receptor: Also couples to Gi/o, leading to a decrease in cAMP and mobilization of intracellular calcium.[4] It is primarily expressed on immune cells and mediates chemotaxis and cytokine release.[4]

Histamine_Signaling cluster_effects Physiological Effects Histamine Histamine H1R H1R Histamine->H1R H2R H2R Histamine->H2R H3R H3R Histamine->H3R H4R H4R Histamine->H4R Gq11 Gq/11 H1R->Gq11 Gs Gs H2R->Gs Gio Gi/o H3R->Gio H4R->Gio Ca_inc Ca²⁺ ↑ H4R->Ca_inc PLC PLC Gq11->PLC AC_inc Adenylyl Cyclase (+) Gs->AC_inc AC_dec Adenylyl Cyclase (-) Gio->AC_dec Immune_Cell_Chemotaxis Immune Cell Chemotaxis Gio->Immune_Cell_Chemotaxis IP3_DAG IP₃ & DAG PLC->IP3_DAG cAMP_inc cAMP ↑ AC_inc->cAMP_inc cAMP_dec cAMP ↓ AC_dec->cAMP_dec IP3_DAG->Ca_inc Smooth_Muscle_Contraction Smooth Muscle Contraction IP3_DAG->Smooth_Muscle_Contraction Vascular_Permeability Increased Vascular Permeability IP3_DAG->Vascular_Permeability Gastric_Acid_Secretion Gastric Acid Secretion cAMP_inc->Gastric_Acid_Secretion Neurotransmitter_Inhibition Inhibition of Neurotransmitter Release cAMP_dec->Neurotransmitter_Inhibition Ca_inc->Immune_Cell_Chemotaxis

Overview of histamine signaling pathways.

Quantitative Comparison of Effects

Direct quantitative comparisons of the physiological effects of IAA-riboside and histamine are limited in the literature. The following table summarizes available data on the effects of IAA-riboside and its more potent precursor, IAA-RP, in the central nervous system.

CompoundConcentrationExperimental ModelObserved EffectReference
This compound (IAA-riboside)10 µMRat hippocampal slicesReduction of field extracellular postsynaptic potential (fEPSP) slope to 65.9 ± 3.8% of baseline[10][11][12]
Imidazoleacetic acid-ribotide (IAA-RP)10 µMRat hippocampal slicesReduction of fEPSP slope to 51.2 ± 5.7% of baseline[10][11][12]
Imidazoleacetic acid-ribotide (IAA-RP)10 µMPC12 cells68 ± 29% increase in [³H]arachidonic acid release[5]
Imidazoleacetic acid-ribotide (IAA-RP)~3 nM (EC₅₀)Human pancreatic isletsPotentiation of glucose-induced insulin secretion[5][7]
Imidazoleacetic acid-ribotide (IAA-RP)30-50 nM (EC₅₀)Rat pancreatic isletsPotentiation of glucose-induced insulin secretion[5][7]

Experimental Protocols

Measurement of this compound Effects on Synaptic Transmission

This protocol is based on studies investigating the effects of IAA-RP and IAA-riboside on synaptic plasticity in the hippocampus.[8][11][12]

Synaptic_Transmission_Protocol Start Start: Prepare Hippocampal Slices Step1 1. Slice Preparation: Transverse hippocampal slices (e.g., 400 µm) are prepared from rodent brains. Start->Step1 Step2 2. Incubation: Slices are maintained in artificial cerebrospinal fluid (aCSF) and allowed to recover. Step1->Step2 Step3 3. Recording Setup: Slices are transferred to a recording chamber continuously perfused with aCSF. Step2->Step3 Step4 4. Baseline Recording: Field extracellular postsynaptic potentials (fEPSPs) are evoked in the CA1 region by stimulating Schaffer collaterals. A stable baseline is recorded. Step3->Step4 Step5 5. Compound Application: IAA-riboside or IAA-RP is bath-applied at a known concentration. Step4->Step5 Step6 6. Post-Application Recording: fEPSPs are recorded for a defined period (e.g., 20-30 minutes) to observe the effect of the compound. Step5->Step6 Step7 7. Washout: The compound is washed out with aCSF, and recording continues to observe recovery. Step6->Step7 End End: Data Analysis (fEPSP slope and amplitude) Step7->End

Protocol for measuring effects on synaptic transmission.

Measurement of Histamine-Induced Vascular Hyperpermeability

This protocol is a common in vivo method to assess the inflammatory effects of histamine.[16]

Vascular_Permeability_Protocol Start Start: Anesthetize Animal Model (e.g., Mouse) Step1 1. Evans Blue Injection: Evans blue dye is injected intravenously. The dye binds to serum albumin. Start->Step1 Step2 2. Intradermal Injection: Histamine is injected intradermally at a specific site (e.g., ear or dorsal skin). A vehicle control is injected at a contralateral site. Step1->Step2 Step3 3. Incubation Period: Allow a defined time (e.g., 30 minutes) for the hyperpermeability response to occur. Step2->Step3 Step4 4. Tissue Collection: The animal is euthanized, and the skin at the injection sites is excised. Step3->Step4 Step5 5. Dye Extraction: The excised tissue is incubated in a solvent (e.g., formamide) to extract the Evans blue dye. Step4->Step5 Step6 6. Quantification: The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer. Step5->Step6 End End: Data Analysis (Compare dye extravasation between histamine and control sites) Step6->End

Protocol for measuring vascular hyperpermeability.

Conclusion

This compound and histamine are both endogenous imidazole (B134444) derivatives, but their physiological roles and mechanisms of action are largely distinct. Histamine is a pleiotropic mediator with well-established functions in the immune system, gastrointestinal tract, and central nervous system, acting through a family of four histamine receptors. In contrast, the known physiological effects of IAA-riboside, and its more potent precursor IAA-RP, are primarily confined to the central nervous system, where they modulate synaptic activity and blood pressure through imidazoline receptors.

The significantly greater body of research on histamine provides a more complete understanding of its physiological and pathological roles. Future research is needed to further elucidate the physiological significance of IAA-riboside and its signaling pathways, and to explore potential therapeutic applications. This comparative guide highlights the current state of knowledge and provides a framework for researchers to design further investigations into the distinct biological functions of these two important molecules.

References

Unveiling the Presynaptic Action of Imidazoleacetic Acid Riboside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the presynaptic effects of Imidazoleacetic acid riboside (IAA-riboside) and its precursor, Imidazoleacetic acid-ribotide (IAA-RP), with other established presynaptic modulators. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the mechanism of action of these endogenous neuromodulators.

Executive Summary

Imidazoleacetic acid-ribotide (IAA-RP), an endogenous agonist at imidazoline (B1206853) receptors (I-Rs), and its dephosphorylated metabolite, this compound (IAA-R), have been identified as regulators of synaptic transmission in the mammalian brain.[1][2][3][4] Evidence strongly suggests a presynaptic locus of action for these compounds, leading to a depression of excitatory synaptic transmission. This guide will delve into the experimental data that confirms this presynaptic action, compare it with the well-established presynaptic effects of GABA, and provide detailed experimental protocols for replication and further investigation.

Comparative Analysis of Presynaptic Effects

The primary evidence for the presynaptic action of IAA-RP and IAA-R comes from studies on rat hippocampal slices, where their application leads to a reduction in neurotransmitter release.[1][2][3][4] This is in contrast to the multifaceted presynaptic roles of GABA, which can be both inhibitory and facilitatory depending on the receptor subtype and neuronal context.

Quantitative Data Summary

The following tables summarize the key quantitative findings from electrophysiological studies on the effects of IAA-RP and IAA-R on synaptic transmission at the Schaffer collateral-CA1 synapses in the rat hippocampus.

Table 1: Effect of Imidazoleacetic Acid-Ribotide (IAA-RP) on Field Excitatory Postsynaptic Potentials (fEPSPs)

Concentration (μM)Reduction in fEPSP Slope (% of Baseline)Reference
1051.2 ± 5.7%[1][3][4]

Table 2: Effect of this compound (IAA-R) on Field Excitatory Postsynaptic Potentials (fEPSPs)

Concentration (μM)Reduction in fEPSP Slope (% of Baseline)Reference
1065.9 ± 3.8%[1][2][3]

Table 3: Evidence for Presynaptic Action of IAA-RP (10 μM)

ParameterObservationImplicationReference
mEPSC FrequencyDecreasedReduced probability of neurotransmitter release[1][3]
mEPSC AmplitudeNo changeNo effect on postsynaptic receptor sensitivity[1][3]
Paired-Pulse Facilitation (PPF)IncreasedPresynaptic mechanism of inhibition[1][3]

Signaling Pathways and Mechanisms of Action

The presynaptic effects of IAA-RP are mediated through the activation of I₁-imidazoline receptors. This activation is independent of α₂-adrenergic receptors, as confirmed by antagonist studies.[1][3] The downstream signaling cascade involves Gᵢ/ₒ-type G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in neurotransmitter release.

cluster_presynaptic Presynaptic Terminal IAA_RP IAA-RP I1_R I₁-Imidazoline Receptor IAA_RP->I1_R Binds to G_protein Gᵢ/ₒ Protein I1_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Vesicle Synaptic Vesicle cAMP->Vesicle Modulates Exocytosis Release Reduced Neurotransmitter Release Vesicle->Release

Signaling pathway of IAA-RP at the presynaptic terminal.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily based on the work of Bozdagi et al. (2011).

Hippocampal Slice Preparation
  • Animal Model: Male Sprague-Dawley rats (4-6 weeks old) are used.[3]

  • Anesthesia and Perfusion: Rats are anesthetized with isoflurane (B1672236) and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂-5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 2 CaCl₂, and 10 dextrose.

  • Slicing: Transverse hippocampal slices (400 μm) are prepared using a vibratome in ice-cold aCSF.

  • Incubation: Slices are allowed to recover for at least 1 hour in an interface chamber at room temperature, continuously perfused with oxygenated aCSF.

Electrophysiological Recordings
  • Recording Chamber: A single slice is transferred to a submerged recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.

  • fEPSP Recordings:

    • A bipolar stimulating electrode is placed in the stratum radiatum of the CA3 region to stimulate Schaffer collateral-commissural afferents.

    • A glass recording microelectrode (filled with aCSF) is placed in the stratum radiatum of the CA1 region to record fEPSPs.

    • Stimulation intensity is adjusted to elicit a fEPSP of 50% of the maximal amplitude.

    • Stable baseline recordings are obtained for at least 20 minutes before drug application.

  • mEPSC Recordings:

    • Whole-cell patch-clamp recordings are performed on CA1 pyramidal neurons.

    • The patch pipette is filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 1 MgCl₂, 2 ATP-Mg, and 0.3 GTP-Na.

    • Tetrodotoxin (1 μM) and picrotoxin (B1677862) (100 μM) are added to the aCSF to block action potentials and GABAₐ receptor-mediated currents, respectively.

    • mEPSCs are recorded at a holding potential of -70 mV.

  • Paired-Pulse Facilitation (PPF) Recordings:

    • Two stimuli are delivered with a short inter-stimulus interval (e.g., 50 ms).

    • The PPF ratio is calculated as the amplitude of the second fEPSP divided by the amplitude of the first fEPSP.

Drug Application
  • IAA-RP and IAA-R are dissolved in aCSF and bath-applied at the desired concentrations.

  • Antagonists such as efaroxan (B1214185) (I₁-R/α₂-AR antagonist) and rauwolscine (B89727) (α₂-AR antagonist) are applied prior to and during the application of IAA-RP to determine receptor specificity.[1][3]

cluster_workflow Experimental Workflow Slice_Prep Hippocampal Slice Preparation Recovery Recovery (>1 hr) Slice_Prep->Recovery Recording Transfer to Recording Chamber Recovery->Recording Baseline Baseline Recording (20 min) Recording->Baseline Drug_App Drug Application (IAA-RP/IAA-R) Baseline->Drug_App Data_Acq Data Acquisition (fEPSP, mEPSC, PPF) Drug_App->Data_Acq Washout Washout Data_Acq->Washout Analysis Data Analysis Data_Acq->Analysis Washout->Data_Acq Post-washout recording

Workflow for electrophysiological experiments.

Comparison with GABAergic Presynaptic Inhibition

GABA is the primary inhibitory neurotransmitter in the central nervous system and exerts presynaptic control through both ionotropic (GABAₐ) and metabotropic (GABA₈) receptors.

  • GABAₐ Receptors: Presynaptic GABAₐ receptors are typically located on axon terminals and their activation can lead to a shunting inhibition that reduces neurotransmitter release. In some cases, depending on the chloride gradient, their activation can cause depolarization and facilitate release.

  • GABA₈ Receptors: These are G-protein coupled receptors that, upon activation by GABA, inhibit voltage-gated calcium channels and adenylyl cyclase, leading to a robust and widespread inhibition of neurotransmitter release.

While both IAA-riboside (via I₁-receptors) and GABA (primarily via GABA₈ receptors) utilize G-protein coupled receptor pathways to enact presynaptic inhibition, their receptor systems and endogenous regulation are distinct. A direct, side-by-side quantitative comparison of their potency and efficacy in the same experimental preparation is not yet available in the literature and represents an important area for future research.

Conclusion

The available evidence strongly supports a presynaptic mechanism of action for this compound and its precursor, IAA-RP. Through the activation of I₁-imidazoline receptors, these endogenous molecules modulate synaptic strength by reducing the probability of neurotransmitter release. This action is distinct from, though mechanistically similar in its reliance on G-protein signaling to, the presynaptic inhibition mediated by GABA. Further research is warranted to fully elucidate the downstream signaling pathways and to directly compare the physiological effects of these compounds with other known presynaptic modulators.

References

Validation of Imidazoleacetic Acid Riboside as a Modulator of Sympathetic Outflow: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Imidazoleacetic acid riboside (IAA-riboside) and its precursor, Imidazoleacetic acid-ribotide (IAA-RP), with other established modulators of sympathetic outflow. The information is intended to support further research and drug development in the field of autonomic nervous system regulation.

Introduction

The sympathetic nervous system plays a crucial role in regulating cardiovascular function, and its modulation is a key target for the treatment of conditions like hypertension. Imidazoleacetic acid-ribotide (IAA-RP) has been identified as an endogenous ligand for imidazoline (B1206853) receptors (I-Rs), which are implicated in the central regulation of sympathetic outflow, particularly within the rostral ventrolateral medulla (RVLM) of the brainstem.[1] IAA-riboside is the dephosphorylated metabolite of IAA-RP and also demonstrates biological activity. This guide compares the effects of IAA-RP/IAA-riboside with clonidine (B47849), a well-known alpha-2 adrenergic and imidazoline receptor agonist, and yohimbine (B192690), an alpha-2 adrenergic antagonist, as well as with the broader class of GABAergic modulators.

Comparative Data on Sympathetic Outflow Modulation

The following tables summarize quantitative data from various studies to facilitate a comparison of the effects of IAA-RP, clonidine, and yohimbine on key physiological parameters related to sympathetic outflow. Due to a lack of direct head-to-head comparative studies, the data presented are from different experimental models and should be interpreted with this in mind.

Table 1: Effects on Mean Arterial Pressure (MAP)

CompoundSpeciesRoute of AdministrationDoseChange in MAPReference
IAA-RP Rat (Spontaneously Hypertensive)Microinjection into RVLM100 nmol~+25 mmHg[1]
Clonidine Rat (Anesthetized)Microinjection into RVLMNot specifiedHypotensive[2]
Yohimbine Human (Normal Volunteers)Intravenous125 µg/kg bolus, 1 µg/kg/min infusion+16%[3]

Table 2: Effects on Sympathetic Nerve Activity (SNA)

CompoundSpeciesMethodDoseChange in SNAReference
IAA-RP/IAA-riboside ---Data not available-
Clonidine Dog (Anesthetized)Renal sympathetic nerve recordingDose-dependentDepressed[4][5][6]
Yohimbine Human (Normal Volunteers)Peroneal skeletal muscle sympathoneural activity (MSNA)125 µg/kg bolus, 1 µg/kg/min infusion+73%[3]
Yohimbine Cat (Anesthetized)Preganglionic sympathetic nerve activity0.01-1 mg/kgIncreased (low doses)[7]

Table 3: Effects on Heart Rate (HR)

CompoundSpeciesRoute of AdministrationDoseChange in HRReference
IAA-RP Rat (Spontaneously Hypertensive)Microinjection into RVLM100 nmolNo significant change[1]
Clonidine Rat (Anesthetized)Microinjection into RVLMNot specifiedBradycardia[2]
Yohimbine Human (Normal Volunteers)Intravenous125 µg/kg bolus, 1 µg/kg/min infusion+8%[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

cluster_0 I1-Imidazoline Receptor Signaling IAA-riboside IAA-riboside I1-Imidazoline_Receptor I1-Imidazoline Receptor IAA-riboside->I1-Imidazoline_Receptor Binds to Phospholipase_C Phospholipase C (PC-PLC) I1-Imidazoline_Receptor->Phospholipase_C Activates DAG Diacylglycerol (DAG) Phospholipase_C->DAG Generates Downstream_Effects Downstream Cellular Effects DAG->Downstream_Effects

Caption: Signaling pathway of this compound.

cluster_1 Experimental Workflow: RVLM Microinjection Animal_Preparation Animal Preparation (e.g., Rat Anesthesia) Stereotaxic_Surgery Stereotaxic Surgery Animal_Preparation->Stereotaxic_Surgery RVLM_Targeting Targeting of RVLM (using stereotaxic coordinates) Stereotaxic_Surgery->RVLM_Targeting Microinjection Microinjection of Test Compound RVLM_Targeting->Microinjection Data_Acquisition Data Acquisition (MAP, HR, SNA) Microinjection->Data_Acquisition

Caption: Workflow for RVLM microinjection experiments.

Experimental Protocols

Intracerebroventricular Microinjection in Rats

This protocol is adapted from procedures described for targeted drug delivery to the RVLM.[8][9]

Objective: To deliver a precise volume of a test compound (e.g., IAA-riboside, clonidine) directly into the rostral ventrolateral medulla (RVLM) to assess its central effects on sympathetic outflow.

Materials:

  • Anesthetized rat (e.g., Spontaneously Hypertensive Rat or normotensive Wistar)

  • Stereotaxic frame

  • Microinjection pump and syringe

  • Glass micropipette

  • Test compound solution

  • Physiological monitoring equipment (for blood pressure, heart rate, etc.)

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., urethane, isoflurane).

  • Secure the animal in a stereotaxic frame.

  • Expose the skull and identify bregma.

  • Based on a rat brain atlas, determine the stereotaxic coordinates for the RVLM. For rats, typical coordinates relative to bregma are approximately: Anteroposterior (AP): -11.8 to -12.3 mm; Mediolateral (ML): ± 1.8 to 2.2 mm; Dorsoventral (DV): -8.0 to -8.5 mm from the dorsal surface of the cerebellum.[10]

  • Drill a small burr hole in the skull at the calculated AP and ML coordinates.

  • Lower a glass micropipette filled with the test compound solution to the target DV coordinate.

  • Infuse a small volume (e.g., 50-100 nL) of the solution over a period of 1-2 minutes.

  • Leave the micropipette in place for a few minutes post-injection to minimize backflow.

  • Slowly retract the micropipette.

  • Continuously monitor and record mean arterial pressure (MAP), heart rate (HR), and sympathetic nerve activity (SNA) before, during, and after the microinjection.

  • At the end of the experiment, verify the injection site by infusing a dye (e.g., pontamine sky blue) and performing histological analysis.

Direct Measurement of Sympathetic Nerve Activity (Microneurography) in Rats

This protocol provides a general framework for the direct recording of sympathetic nerve activity in an animal model.[8][11]

Objective: To directly measure changes in sympathetic nerve firing in response to the administration of a test compound.

Materials:

  • Anesthetized rat

  • Dissecting microscope

  • Tungsten microelectrode

  • Amplifier and data acquisition system

  • Stimulator (for nerve identification)

  • Recording electrodes

Procedure:

  • Anesthetize the animal and maintain a stable physiological state.

  • Surgically expose a sympathetic nerve trunk, such as the renal or splanchnic nerve.

  • Carefully dissect the nerve from surrounding connective tissue under a dissecting microscope.

  • Place the nerve on a bipolar silver wire recording electrode.

  • Insert a tungsten microelectrode into the nerve bundle to record multi-unit or single-unit activity.

  • Identify sympathetic nerve activity by its characteristic bursting pattern, which is synchronized with the cardiac cycle and respiration.

  • Confirm the sympathetic nature of the recording by observing the response to a baroreceptor reflex stimulus (e.g., administration of phenylephrine (B352888) to increase blood pressure, which should inhibit SNA).

  • Establish a stable baseline recording of SNA.

  • Administer the test compound (e.g., IAA-riboside, clonidine, yohimbine) via the desired route (e.g., intravenous, intracerebroventricular).

  • Record the changes in SNA, along with MAP and HR, for a defined period after drug administration.

  • Analyze the recorded data by quantifying the burst frequency, amplitude, and total integrated activity of the sympathetic nerve.

Conclusion

This compound and its precursor, IAA-RP, represent promising endogenous modulators of sympathetic outflow through their action on imidazoline receptors. While direct comparative data with established agents like clonidine and yohimbine are limited, the available evidence suggests a distinct mechanism of action that warrants further investigation. The experimental protocols and data presented in this guide are intended to provide a foundation for researchers to design and execute studies that will further elucidate the therapeutic potential of IAA-riboside in cardiovascular and autonomic regulation. Future research should focus on direct, controlled comparisons with other sympathomodulatory agents to establish a clearer understanding of its relative efficacy and safety profile.

References

Imidazoleacetic Acid Riboside and its Precursor in Hypertension: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of imidazoleacetic acid riboside (IAA-riboside) and its precursor, imidazoleacetic acid-ribotide (IAA-RP), on blood pressure in animal models of hypertension. It contrasts their actions with established antihypertensive agents that target imidazoline (B1206853) receptors, offering a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations.

Executive Summary

Imidazoleacetic acid-riboside (IAA-riboside) is an endogenous metabolite of imidazoleacetic acid-ribotide (IAA-RP), a compound found in mammalian tissues, including brain regions critical for blood pressure regulation.[1] Contrary to initial expectations, direct administration of IAA-riboside into the central nervous system of animal models has shown no significant effect on mean arterial pressure (MAP) or heart rate.[1] However, its precursor, IAA-RP, elicits a paradoxical and potent hypertensive response when microinjected into the rostroventrolateral medulla (RVLM), a key cardiovascular regulatory center in the brainstem.[1]

This hypertensive effect of IAA-RP is noteworthy as it contrasts sharply with the therapeutic action of well-established I₁-imidazoline receptor agonists like moxonidine (B1115) and rilmenidine (B1679337), which are used clinically to lower blood pressure. The evidence suggests that IAA-RP's pressor effect is not mediated by the classical I₁-imidazoline receptors but potentially through a novel imidazol(in)e-like receptor, presenting a new area of investigation in the complex mechanisms of neurogenic hypertension.[1][2]

This guide will delve into the experimental data, compare the divergent effects of these compounds, and provide detailed methodologies to aid researchers in this field.

Comparative Data on Blood Pressure Modulation

The following table summarizes the quantitative effects of IAA-RP, IAA-riboside, and comparator I₁-imidazoline receptor agonists on blood pressure in spontaneously hypertensive rats (SHR), a widely used animal model for essential hypertension.

CompoundAnimal ModelRoute of AdministrationDoseChange in Mean Arterial Pressure (MAP)Heart Rate (HR) EffectReference
Imidazoleacetic acid-ribotide (IAA-RP) SHRIntra-RVLM Microinjection100 nmolIncrease of ≈25 mmHgNo significant change[1]
Imidazoleacetic acid-riboside (IAA-R) SHRIntra-RVLM Microinjection100 nmolNo significant changeNo significant change[1]
Moxonidine SHR-SPOral Administration10 mg/kg/dayDecrease of 21% (hypotension)Decrease of 14%[3]
SHROBOral (in chow)4 mg/kg/dayDecrease from 187 to 156 mmHgNot specified[4][5]
SHR4th Ventricle Injection20-80 nmolDecrease of up to 60 mmHgDecrease[6]
Rilmenidine SHROral Administration2 mg/kg/dayDecrease of 7.2 mmHgNot specified[7][8]
SHROral Gavage3 mg/kg (twice daily)Significant decrease Not specified[9]

SHR: Spontaneously Hypertensive Rat; SHR-SP: Stroke-Prone Spontaneously Hypertensive Rat; SHROB: Spontaneously Hypertensive Obese Rat; RVLM: Rostroventrolateral Medulla.

Signaling Pathways and Experimental Workflow

To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided in DOT language.

Proposed Signaling Pathway of IAA-RP in the RVLM

Proposed Signaling Pathway of IAA-RP in the RVLM cluster_neuron RVLM Presympathetic Neuron cluster_systemic Systemic Effects IAA_RP Imidazoleacetic acid-ribotide (IAA-RP) Novel_Receptor Novel Imidazol(in)e-like Receptor IAA_RP->Novel_Receptor Binds to G_Protein G-protein Coupling? Novel_Receptor->G_Protein Activates? Downstream Downstream Signaling (Unknown) G_Protein->Downstream Increased_Activity Increased Neuronal Firing Downstream->Increased_Activity Sympathetic_Outflow Increased Sympathetic Outflow Increased_Activity->Sympathetic_Outflow Vasoconstriction Vasoconstriction Sympathetic_Outflow->Vasoconstriction Hypertension Increased Blood Pressure (Hypertension) Vasoconstriction->Hypertension

Caption: Proposed signaling pathway for the hypertensive effect of IAA-RP in the RVLM.

Experimental Workflow for Intra-RVLM Microinjection

Experimental Workflow for Intra-RVLM Microinjection Animal_Prep Animal Preparation (Anesthetized SHR) Stereotaxic_Surgery Stereotaxic Surgery Animal_Prep->Stereotaxic_Surgery RVLM_Identification RVLM Identification (e.g., with Glutamate) Stereotaxic_Surgery->RVLM_Identification Microinjection Microinjection of Test Compound (e.g., IAA-RP, vehicle) RVLM_Identification->Microinjection BP_Monitoring Continuous Blood Pressure and Heart Rate Monitoring Microinjection->BP_Monitoring Data_Analysis Data Analysis (Change from baseline) BP_Monitoring->Data_Analysis Histology Histological Verification of Injection Site Data_Analysis->Histology

References

assessing Imidazoleacetic acid riboside as a biomarker for histidinemia

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Imidazoleacetic acid riboside as a Biomarker for Histidinemia

Introduction to Histidinemia and the Need for Advanced Biomarkers

Histidinemia is an autosomal recessive metabolic disorder characterized by a deficiency of the enzyme histidase. This enzymatic defect leads to an accumulation of histidine in the blood and urine. While often considered a benign condition, accurate and timely diagnosis is essential to differentiate it from other metabolic diseases and to manage potential, though rare, associated neurological and developmental issues. The current standard for diagnosis relies on measuring elevated histidine levels, a method that can be influenced by dietary factors. This guide provides a comparative analysis of this compound as an emerging and potentially more specific biomarker for histidinemia, supported by experimental data and detailed protocols for researchers and drug development professionals.

Comparative Analysis of Histidinemia Biomarkers

The quest for more reliable diagnostic markers has led to the investigation of various metabolites in the histidine pathway. This compound has shown considerable promise due to its significant and consistent elevation in individuals with histidinemia.

BiomarkerDetection MethodAdvantagesDisadvantagesKey Experimental Findings
Histidine Amino Acid Analysis (HPLC, MS/MS)Directly reflects the primary metabolic block and is a well-established diagnostic marker.Levels can be influenced by recent protein intake, potentially leading to diagnostic ambiguity.Consistently elevated in the blood and urine of untreated individuals with histidinemia.
Imidazoleacetic acid Gas Chromatography-Mass Spectrometry (GC-MS)As a downstream metabolite, it is less susceptible to immediate dietary fluctuations compared to histidine.Shows only a moderate increase in histidinemia, which may overlap with normal ranges.Urinary excretion is increased in histidinemic patients, but with less diagnostic sensitivity than other markers.
This compound Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Demonstrates a marked and substantial increase in the urine of histidinemic patients, offering high specificity and sensitivity.Requires more sophisticated and less commonly available analytical equipment (LC-MS/MS). As a newer biomarker, extensive longitudinal data is still being accumulated.Studies have reported a dramatic and consistent elevation of urinary this compound in patients with histidinemia compared to healthy controls.

Detailed Experimental Protocol: Quantification of this compound

The following protocol details a robust method for the quantification of this compound in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Collection and Storage: Collect random urine samples and store them at -80°C until analysis to ensure metabolite stability.

  • Internal Standard Spiking: To a 100 µL aliquot of urine, add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound) to account for variations in sample processing and instrument response.

  • Protein Precipitation: Add 400 µL of cold methanol (B129727) to the urine sample, vortex thoroughly, and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a reversed-phase C18 column for chromatographic separation. Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Monitor the specific precursor-to-product ion transitions for both this compound and its internal standard using Multiple Reaction Monitoring (MRM) for accurate quantification.

3. Data Analysis:

  • Construct a calibration curve using known concentrations of this compound.

  • Calculate the peak area ratio of the analyte to the internal standard for each sample.

  • Determine the concentration of this compound in the urine samples by interpolating their peak area ratios from the calibration curve.

Visual Representations of Pathways and Procedures

The following diagrams provide a visual summary of the relevant biochemical pathway and the experimental workflow.

Histidine_Metabolism cluster_pathway Histidine Metabolic Pathway Histidine Histidine Histidase_Block Histidase (Deficient in Histidinemia) Histidine->Histidase_Block Histidine->Alternative_Pathway Urocanic_Acid Urocanic_Acid Histidase_Block->Urocanic_Acid Blocked Imidazolepyruvic_Acid Imidazolepyruvic_Acid Alternative_Pathway->Imidazolepyruvic_Acid Alternative Pathway (Upregulated) Imidazoleacetic_Acid Imidazoleacetic_Acid Imidazolepyruvic_Acid->Imidazoleacetic_Acid Imidazoleacetic_Acid_Riboside Imidazoleacetic acid riboside Imidazoleacetic_Acid->Imidazoleacetic_Acid_Riboside Experimental_Workflow cluster_workflow LC-MS/MS Workflow for Biomarker Quantification Sample_Prep 1. Urine Sample Preparation (Spiking, Precipitation, Centrifugation) LC_Separation 2. Liquid Chromatography (Separation of Metabolites) Sample_Prep->LC_Separation MS_Detection 3. Mass Spectrometry (Ionization and Fragmentation) LC_Separation->MS_Detection Data_Quant 4. Data Analysis (Quantification against Calibration Curve) MS_Detection->Data_Quant

comparison of imidazoline receptor binding affinities of various ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of various ligands for the different subtypes of imidazoline (B1206853) receptors (I₁, I₂, and I₃). The information is supported by experimental data from radioligand binding assays and includes detailed methodologies and signaling pathway diagrams to facilitate a comprehensive understanding of these interactions.

Introduction to Imidazoline Receptors

Imidazoline receptors are a class of receptors that recognize and bind compounds containing an imidazoline moiety. They are distinct from adrenergic receptors, although some ligands exhibit affinity for both. Three main subtypes have been identified:

  • I₁ Receptor: Primarily involved in the central regulation of blood pressure.

  • I₂ Receptor: Its functions are still under investigation, but it is implicated in various neurological conditions and pain modulation. It has been identified as an allosteric binding site on monoamine oxidase (MAO).

  • I₃ Receptor: Regulates insulin (B600854) secretion from pancreatic β-cells.

The development of ligands with high selectivity for a specific imidazoline receptor subtype is a key objective in drug discovery to achieve targeted therapeutic effects with minimal side effects.

Comparative Binding Affinities of Imidazoline Receptor Ligands

The binding affinity of a ligand for a receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will displace 50% of a specific radioligand from its binding sites. A lower Kᵢ value indicates a higher binding affinity.

The following table summarizes the Kᵢ values for several common ligands at I₁, I₂, and α₂-adrenergic receptors. Data has been compiled from various radioligand binding studies. It is important to note that absolute Kᵢ values can vary between studies due to differences in experimental conditions (e.g., tissue preparation, radioligand used, assay buffer). Therefore, the selectivity ratio (Kᵢ at α₂-AR / Kᵢ at I₁-IR) is often a more consistent measure for comparing the relative affinity of a ligand for imidazoline versus adrenergic receptors.

LigandI₁ Receptor Kᵢ (nM)I₂ Receptor Kᵢ (nM)α₂-Adrenergic Receptor Kᵢ (nM)I₁/α₂ Selectivity Ratio
Moxonidine 1.810003318.3
Rilmenidine 2.52507530
Clonidine 4.21001.50.36
Idazoxan 3.52.1102.86
Efaroxan 1220080.67
Agnathine 4.5140>10,000>2222
Cirazoline 2500.8200.08

Experimental Protocols: Radioligand Binding Assay

The determination of ligand binding affinities for imidazoline receptors is predominantly carried out using radioligand binding assays. This technique involves the use of a radiolabeled ligand (a ligand tagged with a radioactive isotope) that specifically binds to the receptor of interest.

General Protocol Outline:
  • Membrane Preparation:

    • Tissues or cells expressing the target imidazoline receptor subtype are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Reaction:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-clonidine for I₁ receptors, [³H]-idazoxan for I₂ receptors).

    • Increasing concentrations of a non-radiolabeled competing ligand (the compound being tested) are added to the incubation mixture.

    • The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The amount of radioligand displaced by the competing ligand is plotted against the concentration of the competing ligand.

    • This competition curve is used to calculate the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

    • The IC₅₀ value is then converted to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand.

Visualizing the Molecular Interactions

To better understand the processes involved in studying and activating imidazoline receptors, the following diagrams illustrate the experimental workflow and the known signaling pathways.

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_analysis Data Analysis Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePellet Membrane Pellet Centrifugation->MembranePellet Resuspension Resuspension in Assay Buffer MembranePellet->Resuspension Incubation Incubation with Radioligand and Competing Ligand Resuspension->Incubation Equilibrium Reach Equilibrium Incubation->Equilibrium Filtration Rapid Filtration Equilibrium->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways

The activation of imidazoline receptors initiates distinct downstream signaling cascades.

I₁ Imidazoline Receptor Signaling Pathway:

Activation of the I₁ imidazoline receptor is coupled to the hydrolysis of phosphatidylcholine. This is thought to occur through the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), possibly via a G-protein. PC-PLC then cleaves phosphatidylcholine to generate diacylglycerol (DAG) and phosphocholine. DAG is a second messenger that can activate various downstream signaling pathways.

I1_Signaling_Pathway Ligand I₁ Agonist (e.g., Moxonidine) I1R I₁ Imidazoline Receptor Ligand->I1R binds G_Protein G-Protein (?) I1R->G_Protein activates PC_PLC PC-PLC G_Protein->PC_PLC activates DAG Diacylglycerol (DAG) PC_PLC->DAG Phosphocholine Phosphocholine PC_PLC->Phosphocholine Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->PC_PLC Downstream Downstream Signaling DAG->Downstream

Caption: I₁ imidazoline receptor signaling pathway.

I₂ Imidazoline Receptor Signaling Pathway:

The I₂ imidazoline receptor is understood to be an allosteric modulatory site on monoamine oxidase (MAO), an enzyme crucial for the breakdown of neurotransmitters like serotonin (B10506) and norepinephrine. Ligands binding to the I₂ site can alter the conformation of MAO, thereby modulating its enzymatic activity. This can lead to changes in neurotransmitter levels in the synapse, influencing various physiological and pathological processes.

I2_Signaling_Pathway Ligand I₂ Ligand I2R I₂ Imidazoline Site (on MAO) Ligand->I2R binds MAO Monoamine Oxidase (MAO) I2R->MAO allosteric site Modulation Allosteric Modulation Metabolite Inactive Metabolite MAO->Metabolite catalyzes Activity Altered MAO Activity Neurotransmitter Neurotransmitter (e.g., Serotonin) Neurotransmitter->MAO substrate Modulation->MAO modulates Neurotransmitter_Levels Altered Neurotransmitter Levels Activity->Neurotransmitter_Levels

Caption: I₂ imidazoline receptor allosteric modulation of MAO.

I₃ Imidazoline Receptor Signaling Pathway:

The I₃ imidazoline receptor is located on pancreatic β-cells and plays a role in regulating insulin secretion. Its activation leads to the closure of ATP-sensitive potassium (K-ATP) channels. This closure causes depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The resulting influx of calcium triggers the exocytosis of insulin-containing vesicles.

I3_Signaling_Pathway Ligand I₃ Ligand I3R I₃ Imidazoline Receptor Ligand->I3R binds K_ATP_Channel ATP-sensitive K+ Channel I3R->K_ATP_Channel inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx allows Insulin_Vesicle Insulin Vesicle Ca_Influx->Insulin_Vesicle triggers Exocytosis Insulin Exocytosis Insulin_Vesicle->Exocytosis

Caption: I₃ imidazoline receptor signaling in insulin secretion.

Conclusion

The study of imidazoline receptor ligands is a dynamic field with significant therapeutic potential. A thorough understanding of the binding affinities and signaling pathways of these ligands is crucial for the rational design of novel drugs with improved selectivity and efficacy. This guide provides a foundational overview to aid researchers in their exploration of this promising area of pharmacology.

Validating Imidazoleacetic acid riboside as a Potential Therapeutic Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Imidazoleacetic acid riboside (IAA-R) and its precursor, Imidazoleacetic acid-ribotide (IAA-RP), with alternative therapeutic agents targeting imidazoline (B1206853) receptors. This document synthesizes experimental data on their performance, details relevant experimental protocols, and visualizes key biological pathways to support further investigation and drug development efforts.

Introduction to this compound and Its Therapeutic Potential

This compound (IAA-R) is a metabolite of histamine (B1213489) and the dephosphorylated form of Imidazoleacetic acid-ribotide (IAA-RP).[1][2] IAA-RP has been identified as an endogenous ligand for imidazoline receptors (I-Rs), specifically the I1 and I3 subtypes.[1][2] These receptors are implicated in a variety of physiological processes, including the central regulation of blood pressure, modulation of synaptic transmission, and control of insulin (B600854) secretion.[1][3][4] As a putative neurotransmitter or neuromodulator in the mammalian brain, IAA-RP and its metabolite IAA-R present a novel avenue for therapeutic intervention in conditions such as hypertension and neurological disorders.[3][5]

This guide compares the endogenous ligand IAA-R/IAA-RP with two synthetic imidazoline receptor agonists, moxonidine (B1115) and rilmenidine (B1679337), which are already in clinical use for the treatment of hypertension.[1][6] By presenting available data on receptor affinity, physiological effects, and underlying signaling pathways, this document aims to provide a comprehensive resource for validating IAA-R as a potential therapeutic target.

Comparative Analysis of Imidazoline Receptor Ligands

The therapeutic effects of IAA-R/IAA-RP, moxonidine, and rilmenidine are primarily mediated through their interaction with imidazoline receptors. The following tables summarize the available quantitative data to facilitate a direct comparison of their performance.

Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its potency and specificity. The table below compares the binding affinities of IAA-RP, moxonidine, and rilmenidine for I1 and α2-adrenergic receptors. A higher selectivity for I1 over α2 receptors is generally associated with a more favorable side-effect profile, particularly a reduction in sedation.[7]

CompoundI1 Receptor Affinity (Ki, nM)α2-Adrenergic Receptor Affinity (Ki, nM)Selectivity Ratio (α2/I1)
IAA-RP ~13,000[2]Low affinity[3]Not specified
Moxonidine <10[3]Lower affinity than clonidine[3]~33-40[8][9]
Rilmenidine <10[3]Lower affinity than clonidine[3]~30[1][10]
Clonidine (Reference) <10[3]High affinity[3]~4[1]
Effects on Blood Pressure in Hypertension Models

The primary therapeutic application of moxonidine and rilmenidine is the management of hypertension. The following table summarizes clinical trial data on their efficacy in reducing blood pressure. While direct comparative data for IAA-R/IAA-RP in humans is not available, its potential antihypertensive effects are inferred from its interaction with I1 receptors in the rostral ventrolateral medulla (RVLM), a key area for blood pressure regulation.[8][10]

CompoundStudy PopulationDosageSystolic Blood Pressure (SBP) ReductionDiastolic Blood Pressure (DBP) ReductionReference
Moxonidine Mild to moderate hypertensives0.2-0.4 mg/day20-30 mmHg10-20 mmHg
Moxonidine Mild to moderate hypertensives0.2 mg od -> 0.4 mg od7.6 mmHg7.3 mmHg[4]
Rilmenidine Mild to moderate hypertensives1 mg od -> 2 mg bid7.6 mmHg8.0 mmHg[4]
Rilmenidine Mild to moderate hypertensives1-2 mg/daySignificant reduction vs. placeboSignificant reduction vs. placebo[11]
Modulation of Insulin Secretion

IAA-RP has been shown to potentiate glucose-induced insulin secretion through I3 imidazoline receptors.[4] The effects of moxonidine and rilmenidine on insulin secretion are more complex, with some studies suggesting an improvement in overall insulin sensitivity.[12][13]

CompoundExperimental ModelConcentration/DoseEffect on Insulin SecretionReference
IAA-RP Rat pancreatic islets30-50 nM (EC50)Potentiation of glucose-induced secretion[4]
Moxonidine Isolated rat isletsNot specifiedInhibition of glucose-induced secretion[2][14]
Moxonidine Fructose-fed rats (in vivo)1.5 mg/kg/dayPrevention of hyperinsulinemia[3]
Rilmenidine Fructose-fed rats (in vivo)1 mg/kg/dayNo modification of insulin secretion[8]
Effects on Synaptic Transmission

IAA-RP has been demonstrated to modulate synaptic transmission in the hippocampus by depressing field excitatory postsynaptic potentials (fEPSPs), suggesting a role in neuromodulation.[5][15] Data on the direct effects of moxonidine and rilmenidine on fEPSPs is limited.

CompoundExperimental ModelConcentrationEffect on fEPSP SlopeReference
IAA-RP Rat hippocampal slices10 µMReduction to 51.2 ± 5.7% of baseline[5]
IAA-R Rat hippocampal slices10 µMReduction to 65.9 ± 3.8% of baseline[5]
Moxonidine Not availableNot availableNot available
Rilmenidine Not availableNot availableNot available

Signaling Pathways

The signaling cascades initiated by the binding of these ligands to imidazoline receptors are crucial for their physiological effects. The following diagrams, generated using Graphviz, illustrate the known signaling pathways.

IAA_RP_Signaling cluster_I1 I1 Imidazoline Receptor Signaling cluster_I3 I3 Imidazoline Receptor Signaling IAA_RP1 IAA-RP I1_Receptor I1 Imidazoline Receptor IAA_RP1->I1_Receptor PLC Phospholipase C I1_Receptor->PLC Activates DAG Diacylglycerol PLC->DAG Generates PKC Protein Kinase C DAG->PKC Activates MAPK MAP Kinase Pathway PKC->MAPK Sympathetic_Outflow Decreased Sympathetic Outflow MAPK->Sympathetic_Outflow Blood_Pressure Blood Pressure Reduction Sympathetic_Outflow->Blood_Pressure IAA_RP2 IAA-RP I3_Receptor I3 Imidazoline Receptor IAA_RP2->I3_Receptor K_ATP ATP-sensitive K+ Channel I3_Receptor->K_ATP Inhibits Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion

Fig. 1: Signaling Pathways of Imidazoleacetic acid-ribotide (IAA-RP)

Moxonidine_Rilmenidine_Signaling cluster_Mox_Ril Moxonidine & Rilmenidine Signaling Mox_Ril Moxonidine / Rilmenidine I1_Receptor I1 Imidazoline Receptor (RVLM) Mox_Ril->I1_Receptor AC Adenylyl Cyclase I1_Receptor->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Sympathetic_Outflow Decreased Sympathetic Outflow PKA->Sympathetic_Outflow Blood_Pressure Blood Pressure Reduction Sympathetic_Outflow->Blood_Pressure

Fig. 2: Signaling Pathway of Moxonidine and Rilmenidine

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process:

  • Formation of Imidazoleacetic acid: This can be initiated from histidine via a transamination reaction.[6]

  • Ribosylation: The imidazoleacetic acid is then subjected to ribosylation to attach the ribose moiety.[6] This process can be facilitated by specific enzymes and utilizes ATP as a cofactor.[6]

  • Purification: The final product, this compound, is purified using appropriate chromatographic techniques.

A detailed, step-by-step chemical synthesis protocol is outlined in the work by Baddiley et al. (1958) as referenced in the Human Metabolome Database.

Measurement of Field Excitatory Postsynaptic Potentials (fEPSPs) in Hippocampal Slices

This protocol is adapted from studies investigating the neuromodulatory effects of imidazoline receptor ligands.

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

    • Cut transverse hippocampal slices (e.g., 400 µm thick) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 32°C).

    • Place a stimulating electrode in the Schaffer collateral-commissural pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Deliver baseline stimuli (e.g., every 30 seconds) to evoke fEPSPs.

    • After establishing a stable baseline for at least 20 minutes, apply the test compound (e.g., IAA-RP, moxonidine, or rilmenidine) to the perfusing aCSF.

    • Record the fEPSP slope for the duration of the drug application and during washout.

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-drug baseline period.

    • Statistically compare the fEPSP slopes before, during, and after drug application.

Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol is designed to assess the effects of test compounds on glucose-stimulated insulin secretion.

  • Islet Isolation:

    • Anesthetize a rodent and cannulate the common bile duct.

    • Perfuse the pancreas with a collagenase solution to digest the extracellular matrix.

    • Excise the pancreas and incubate it to complete the digestion.

    • Purify the islets from the digested tissue using a density gradient (e.g., Ficoll).

    • Hand-pick clean islets under a microscope.

  • Insulin Secretion Assay:

    • Culture the isolated islets overnight to allow for recovery.

    • Pre-incubate batches of islets (e.g., 10 islets per tube) in a low-glucose buffer (e.g., 2.8 mM glucose) for a defined period.

    • Incubate the islets in a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without the test compound (e.g., IAA-RP, moxonidine, or rilmenidine).

    • After the incubation period, collect the supernatant for insulin measurement.

    • Lyse the islets to determine the total insulin content.

  • Insulin Measurement:

    • Measure the insulin concentration in the supernatant and the islet lysate using an appropriate method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

    • Express the secreted insulin as a percentage of the total insulin content.

Conclusion

The available evidence suggests that this compound and its precursor, IAA-RP, are promising endogenous modulators of imidazoline receptors with potential therapeutic applications in hypertension and neurological disorders. This guide provides a comparative framework for evaluating IAA-R against established imidazoline receptor agonists, moxonidine and rilmenidine. While the data for moxonidine and rilmenidine are more extensive due to their clinical use, the unique profile of the endogenous ligand IAA-R warrants further investigation. The provided experimental protocols offer a starting point for researchers to conduct direct comparative studies, which are essential for fully validating the therapeutic potential of this compound. Future research should focus on obtaining direct, side-by-side quantitative comparisons of these compounds on various physiological parameters and further elucidating their distinct signaling pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of Imidazoleacetic acid riboside: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Imidazoleacetic acid riboside, a metabolite of histamine (B1213489) involved in various biological processes.[1][2][3][4] Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the known chemical and physical characteristics of this compound.

PropertyValue
Molecular Formula C10H14N2O6
Molecular Weight 258.231 g/mol [5]
Appearance Solid[6]
Boiling Point 676.9°C at 760 mmHg[5]
Flash Point 363.2°C[5]
Density 1.78 g/cm³[5]
Solubility Soluble
Disposal Protocol: A Step-by-Step Approach

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated materials like weighing paper or paper towels, in a designated, clearly labeled, and sealable hazardous waste container.

    • Avoid mixing with other incompatible waste streams.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not pour any solution containing this compound down the drain.

Step 3: Labeling and Storage

Accurate labeling and safe storage of waste are paramount for safety and regulatory compliance.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Also, include the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is stored away from incompatible materials.

Step 4: Final Disposal

The final disposal of chemical waste must be handled by a licensed and approved waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS office with all necessary information about the waste, including its composition and quantity.

  • Follow all institutional and local regulations for the disposal of chemical waste.[7]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making process and necessary steps.

This compound Disposal Workflow start Start: Need to dispose of This compound ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_form Step 2: Assess the Form of the Waste ppe->assess_form solid_waste Solid Waste (e.g., powder, contaminated items) assess_form->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess_form->liquid_waste Liquid collect_solid Step 3a: Collect in a Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Step 3b: Collect in a Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Step 4: Store in a Designated Hazardous Waste Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Step 5: Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Imidazoleacetic acid riboside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling Imidazoleacetic acid riboside in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (weighing, preparing solutions) Safety glasses with side shields or chemical safety goggles.[1][2][3]Nitrile gloves.[4] Change gloves when contaminated.[4]Laboratory coat.[4]Not generally required under normal use with adequate ventilation.[1]
Risk of Splash or Aerosol Generation Chemical safety goggles and a face shield.[5][6]Nitrile gloves.[4] Consider double gloving.[4]Laboratory coat or chemical-resistant apron.Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[3][7]
Spill Cleanup Chemical safety goggles and a face shield.[5]Chemical-resistant gloves (e.g., nitrile).[4]Chemical-resistant suit or coveralls.[5]Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) for large spills.[8]
Emergency Situations (e.g., fire) Full face-piece self-contained breathing apparatus (SCBA).[7]Chemical-resistant gloves.[5]Fully encapsulating, chemical-protective suit.[5][7]Positive pressure, full face-piece SCBA.[5][7]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation.[1][3] Ensure that eyewash stations and safety showers are readily accessible.[1][2]

  • Safe Handling Practices:

    • Avoid contact with skin, eyes, and clothing.[1][2]

    • Avoid ingestion and inhalation.[1][2]

    • Wash hands thoroughly after handling.[9]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep away from strong oxidizing agents.[1][2]

Disposal Plan:

Dispose of waste in accordance with local, state, and federal regulations.

  • Solid Waste: Collect solid waste in a suitable, labeled container for disposal.[1]

  • Liquid Waste: As this compound is a ribonucleoside, it is prudent to treat liquid waste containing this compound as potentially biohazardous waste. Liquid waste should be decontaminated before disposal.[10] A common method is to add bleach to a final concentration of 10% and allow it to sit for at least 30 minutes before disposal down the drain with copious amounts of water, provided this is in compliance with local regulations.[10]

  • Contaminated Materials: All contaminated materials, including PPE, should be placed in a sealed bag and disposed of as hazardous waste.[11][12]

Experimental Protocols: Chemical Spill Cleanup

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Minor Spill (Small quantity, contained, no immediate respiratory hazard):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the Spill: If it is a liquid, create a dike around the spill using absorbent materials like vermiculite (B1170534) or spill pillows.[13]

  • Absorb and Neutralize:

    • For liquid spills, cover with an inert absorbent material.[13]

    • For solid spills, carefully sweep up the material to avoid creating dust.[1]

  • Collect Residue: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[11][12]

  • Decontaminate Area: Clean the spill area with soap and water.[11]

Major Spill (Large quantity, uncontained, potential for respiratory hazard):

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's environmental health and safety (EHS) office and, if necessary, emergency services.[14]

  • Isolate the Area: Close doors to the affected area to prevent the spread of vapors.[15]

  • Await Professional Response: Only trained emergency responders should handle major spills.

Workflow for Chemical Spill Response

Spill_Response_Workflow Workflow for this compound Spill Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Minor_Spill Minor Spill Assess->Minor_Spill Small & Contained Major_Spill Major Spill Assess->Major_Spill Large or Hazardous Alert_Personnel Alert Personnel in Area Minor_Spill->Alert_Personnel Evacuate Evacuate Area Major_Spill->Evacuate Don_PPE Don Appropriate PPE Alert_Personnel->Don_PPE Contain Contain Spill Don_PPE->Contain Absorb Absorb/Collect Material Contain->Absorb Decontaminate Decontaminate Area Absorb->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Done Cleanup Complete Dispose->Done Alert_EHS Notify EHS & Emergency Services Evacuate->Alert_EHS Isolate Isolate Area Alert_EHS->Isolate Await_Response Await Professional Response Isolate->Await_Response Await_Response->Done

Caption: Chemical Spill Response Workflow.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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